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  • Product: 2-Amino-2-methylhexan-1-ol hydrochloride
  • CAS: 147156-63-6

Core Science & Biosynthesis

Foundational

2-Amino-2-methylhexan-1-ol Hydrochloride: An In-Depth Technical Guide on Discovery, Synthesis, and Application

Executive Summary 2-Amino-2-methylhexan-1-ol hydrochloride is an essential aliphatic amino alcohol widely utilized in modern organic synthesis and pharmaceutical development. Characterized by a sterically hindered quater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylhexan-1-ol hydrochloride is an essential aliphatic amino alcohol widely utilized in modern organic synthesis and pharmaceutical development. Characterized by a sterically hindered quaternary stereocenter bearing both an amino and a methyl group, this molecule serves as a critical building block for synthesizing chiral oxazolidines, sphingolipid analogs, and complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols.

Molecular Architecture & Physicochemical Profile

Understanding the baseline physicochemical properties of 2-amino-2-methylhexan-1-ol hydrochloride is critical for downstream applications, particularly regarding its solubility and stability during complex multi-step syntheses.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-Amino-2-methylhexan-1-ol hydrochloride
CAS Number 147156-63-6 (Racemate)[1]
Molecular Formula C₇H₁₈ClNO
Molecular Weight 167.68 g/mol [1]
Physical Form White to off-white crystalline powder[1]
Storage Conditions Room temperature, inert atmosphere[2]

Synthetic Methodology: The Nitroaldol (Henry) Pathway

The de novo synthesis of 2-amino-2-alkyl-1-alkanols requires the precise construction of a quaternary carbon center. The most robust, scalable, and atom-economical route relies on the base-catalyzed followed by catalytic hydrogenation[3]. This two-stage approach allows for the efficient functionalization of simple nitroalkanes into highly versatile amino alcohols[4].

SyntheticWorkflow A 2-Nitrohexane C 2-Methyl-2-nitrohexan-1-ol A->C Henry Reaction B Formaldehyde (Base Catalyst) B->C E 2-Amino-2-methylhexan-1-ol C->E Hydrogenation D H2 / Raney Ni (Reduction) D->E G 2-Amino-2-methylhexan-1-ol Hydrochloride E->G Salt Formation F HCl (Ether/EtOH) F->G

Synthetic workflow from 2-nitrohexane to 2-amino-2-methylhexan-1-ol hydrochloride.

Mechanistic Insights

The synthesis initiates with the hydroxymethylation of 2-nitrohexane. A catalytic amount of base (e.g., triethylamine or sodium hydroxide) deprotonates the acidic α-proton of 2-nitrohexane. This generates a resonance-stabilized nitronate anion, a potent carbon nucleophile. The nitronate anion subsequently attacks the highly electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is protonated by the solvent or conjugate acid to yield 2-methyl-2-nitrohexan-1-ol.

HenryMechanism Step1 Base Deprotonation of 2-Nitrohexane Intermediate1 Nitronate Anion Intermediate Step1->Intermediate1 -H+ Step2 Nucleophilic Attack on Formaldehyde Intermediate1->Step2 Intermediate2 Alkoxide Intermediate Step2->Intermediate2 C-C Bond Formation Step3 Protonation (Solvent/Acid) Intermediate2->Step3 Product 2-Methyl-2-nitrohexan-1-ol Step3->Product +H+

Mechanistic pathway of the base-catalyzed Henry (nitroaldol) reaction.

Following the formation of the nitro alcohol, the tertiary nitro group must be reduced to a primary amine. This is achieved via catalytic hydrogenation. The choice of catalyst is critical here: while Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it carries a high risk of inducing hydrogenolysis of the adjacent primary hydroxyl group. Therefore, Raney Nickel is employed as the catalyst of choice, as it selectively reduces aliphatic nitro groups to amines without cleaving the sterically hindered C-OH bond[5].

Experimental Protocols

As a self-validating system, each step in the synthesis of 2-amino-2-methylhexan-1-ol hydrochloride is designed with built-in analytical checkpoints to ensure high fidelity and yield.

Protocol A: Synthesis of 2-Methyl-2-nitrohexan-1-ol

Objective: Hydroxymethylation of 2-nitrohexane via the Henry reaction. Reagents: 2-Nitrohexane (1.0 eq), Formaldehyde (37% aqueous solution, 1.2 eq), Sodium Hydroxide (0.05 eq), Ethanol (solvent). Procedure:

  • Dissolve 2-nitrohexane in ethanol and cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the highly exothermic nitroaldol condensation from causing side reactions like the Cannizzaro reaction or excessive polymerization of formaldehyde.

  • Add the formaldehyde solution, followed by the dropwise addition of the base catalyst.

  • Stir the mixture at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1 v/v) mobile phase. The disappearance of the UV-inactive 2-nitrohexane spot (visualized via KMnO₄ stain) and the emergence of a more polar, lower-Rf spot confirms the formation of the nitro alcohol.

Protocol B: Reduction to 2-Amino-2-methylhexan-1-ol

Objective: Catalytic hydrogenation of the tertiary nitro group. Reagents: 2-Methyl-2-nitrohexan-1-ol (1.0 eq), Raney Nickel (10% w/w), Methanol (solvent), Hydrogen gas. Procedure:

  • Transfer the crude 2-methyl-2-nitrohexan-1-ol into a high-pressure hydrogenation autoclave and dissolve in methanol.

  • Carefully add the Raney Nickel catalyst slurry. Causality: Raney Nickel efficiently reduces aliphatic nitro groups to primary amines without triggering the hydrogenolysis of the adjacent hydroxyl group[5].

  • Purge the vessel with nitrogen, then pressurize with H₂ gas to 50-60 psi. Stir vigorously at 40 °C until hydrogen uptake ceases.

  • Validation Checkpoint: The reaction is a self-validating system indicated by the cessation of hydrogen pressure drop. For quantitative validation, analyze an aliquot via GC-MS; the complete disappearance of the nitro compound's molecular ion peak and the appearance of the amine peak confirms quantitative reduction.

Protocol C: Hydrochloride Salt Formation and Crystallization

Objective: Conversion of the free base to a stable hydrochloride salt. Reagents: 2-Amino-2-methylhexan-1-ol (free base), Anhydrous HCl in Diethyl Ether (2.0 M). Procedure:

  • Filter the hydrogenation mixture through a pad of Celite to remove the Raney Nickel catalyst. (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet at all times).

  • Concentrate the filtrate under reduced pressure to isolate the crude free base amine.

  • Dissolve the free base in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the ethereal HCl solution dropwise until the pH reaches 2-3. Causality: The free amine is a viscous, hygroscopic liquid prone to atmospheric oxidation. Converting it to the HCl salt dramatically improves its shelf-life, handling characteristics, and solubility in aqueous media.

  • Validation Checkpoint: The success of the salt formation is immediately validated by the precipitation of a white crystalline solid[1]. Further validation is achieved by isolating the crystals via vacuum filtration, drying under an inert atmosphere, and measuring the melting point. ¹H-NMR (in D₂O) should confirm the absence of organic solvents and the correct integration of the protonated amine.

References

  • Dow Global Technologies LLC. "Aminoalcohol and biocide compositions for aqueous based systems". European Patent Office, EP3135109A1.
  • Angus Chemical Co. "Nitrated hydrocarbons, derivatives, and processes for their manufacture". United States Patent and Trademark Office, US10377771B2.

Sources

Exploratory

Chiral Synthesis of 2-Amino-2-methylhexan-1-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary The synthesis of chiral α,α-disubstituted amino alcohols represents a critical challenge in modern organic chemistry due to the steric hindrance and thermodynamic stability issues associated with tetras...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral α,α-disubstituted amino alcohols represents a critical challenge in modern organic chemistry due to the steric hindrance and thermodynamic stability issues associated with tetrasubstituted (quaternary) stereocenters. 2-Amino-2-methylhexan-1-ol hydrochloride is a highly valued chiral building block, most notably utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Selgantolimod (GS-9688), a potent Toll-like receptor 8 (TLR8) agonist developed for the treatment of chronic Hepatitis B.

This whitepaper provides an in-depth, self-validating technical workflow for the chiral synthesis of this compound. By moving away from costly stoichiometric chiral auxiliaries, we detail a highly scalable chemoenzymatic route that ensures high enantiomeric excess (


) and robust industrial applicability.

Chemical Identity & Biological Significance

2-Amino-2-methylhexan-1-ol features an amino group and a hydroxyl group on a branched hexane backbone, locked by an α-methyl substituent[1]. The introduction of the α-methyl group is biologically strategic: it restricts the conformational freedom of downstream peptidomimetics and significantly enhances metabolic stability by preventing enzymatic degradation (e.g., via monoamine oxidases)[2].

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name (2S)-2-Amino-2-methylhexan-1-ol hydrochloride (for S-enantiomer)
CAS Number 147156-63-6 (Racemic HCl) / 147156-62-5 (S-enantiomer HCl)
Molecular Formula

Molecular Weight 167.68 g/mol
Structural Feature α-Quaternary stereocenter, amphiphilic backbone[1]
Solubility Highly soluble in water and polar organic solvents (MeOH, DMSO)

Retrosynthetic Analysis & Strategy

Constructing a chiral tetrasubstituted carbon requires precise stereocontrol. Traditional approaches rely on the asymmetric alkylation of chiral auxiliaries (e.g., Seebach’s oxazolidinone or Schöllkopf bis-lactim ethers). While effective for bench-scale synthesis, these methods suffer from poor atom economy and require cryogenic conditions (


).

To optimize for scalability and cost-efficiency, the preferred industrial strategy employs an enzymatic kinetic resolution of a racemic intermediate, followed by a chemoselective reduction[2].

Retrosynthesis Target 2-Amino-2-methylhexan-1-ol HCl AminoAcid Chiral 2-Methylnorleucine Target->AminoAcid Reduction (BH3·THF) & HCl Salt Formation Racemic DL-2-Methylnorleucine AminoAcid->Racemic Enzymatic Resolution (Penicillin G Acylase) Auxiliary Chiral Auxiliary Alkylation (e.g., Seebach's Oxazolidinone) AminoAcid->Auxiliary Asymmetric Alkylation Precursor 2-Methylhexanoic Acid Racemic->Precursor Bromination & Ammonolysis

Retrosynthetic pathways for 2-Amino-2-methylhexan-1-ol highlighting the chemoenzymatic route.

Mechanistic Causality: Overcoming the α-Quaternary Challenge

Why Penicillin G Acylase (PGA) for Resolution?

Enzymatic resolution of tetrasubstituted amino acids is notoriously difficult due to the steric bulk surrounding the chiral center. However, Penicillin G Acylase (PGA) exhibits exquisite stereoselectivity for the phenylacetyl derivatives of L-amino acids (the S-enantiomer in this context). PGA selectively hydrolyzes the amide bond of the S-enantiomer, leaving the R-enantiomer intact. This binary state allows for a simple liquid-liquid extraction to separate the highly pure S-amino acid (aqueous phase) from the unreacted R-amide (organic phase)[2].

Why Borane-THF ( ) for Reduction?

Reducing an amino acid to an amino alcohol is typically achieved with Lithium Aluminum Hydride (


). However, amino acids exist as zwitterions, making them highly insoluble in the ethereal solvents required for 

, often necessitating harsh reflux conditions that risk partial racemization. Conversely,

acts as a highly electrophilic reducing agent. It coordinates directly with the amine and the carboxylic acid, facilitating a mild, chemoselective reduction at room temperature. This preserves the delicate α-quaternary stereocenter and prevents over-reduction.

Self-Validating Experimental Workflow

The following protocol outlines the step-by-step synthesis of (S)-2-amino-2-methylhexan-1-ol hydrochloride . Every step includes built-in analytical checkpoints to ensure the system is self-validating.

Workflow A 2-Methylhexanoic Acid B 2-Bromo-2-methylhexanoic acid A->B NBS, PBr3, 90°C C DL-2-Methylnorleucine B->C NH3/MeOH, Δ D N-Phenylacetyl-DL-2-methylnorleucine C->D Phenylacetyl Chloride, NaOH E (S)-2-Methylnorleucine D->E Penicillin G Acylase (PGA) pH 7.5, Aqueous phase extraction F (S)-2-Amino-2-methylhexan-1-ol E->F BH3·THF, 24h, RT G (S)-2-Amino-2-methylhexan-1-ol HCl F->G HCl in Dioxane / Et2O

Step-by-step chemoenzymatic workflow for synthesizing the target hydrochloride salt.

Step 1: Hell-Volhard-Zelinsky Bromination

Objective: Synthesize 2-bromo-2-methylhexanoic acid.

  • Charge a reactor with 2-methylhexanoic acid (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of phosphorus tribromide (

    
    , 0.05 eq).
    
  • Heat the mixture to

    
     for 4 hours under an inert atmosphere[2].
    
  • Checkpoint: Perform GC-MS. The reaction is complete when the starting material peak disappears. Target mass:

    
     (isotopic bromine signature)[3].
    
Step 2: Ammonolysis to Racemic Amino Acid

Objective: Synthesize DL-2-methylnorleucine.

  • Dissolve the crude 2-bromo-2-methylhexanoic acid in a saturated methanolic ammonia solution (

    
     in MeOH, 10 eq).
    
  • Heat in a sealed pressure vessel at

    
     for 12 hours[3].
    
  • Vent carefully, concentrate in vacuo, and recrystallize from ethanol/water.

  • Checkpoint: LC-MS should indicate

    
    . Ninhydrin stain on TLC should show a distinct purple spot indicating a primary amine.
    
Step 3: Phenylacetylation & Enzymatic Resolution

Objective: Isolate (S)-2-methylnorleucine.

  • React DL-2-methylnorleucine with phenylacetyl chloride (1.1 eq) in aqueous NaOH (pH 10) at

    
     to yield the N-phenylacetyl-DL-derivative[2].
    
  • Adjust the pH to 7.5 using dilute HCl. Add Penicillin G Acylase (PGA) (10% w/w relative to substrate)[2].

  • Stir at

    
     for 24 hours, maintaining pH 7.5 via an autotitrator.
    
  • Acidify to pH 2.0 and extract with ethyl acetate. The unreacted R-amide moves to the organic layer.

  • Adjust the aqueous layer to pH 6.0 (isoelectric point) to precipitate (S)-2-methylnorleucine .

  • Checkpoint: Chiral HPLC (e.g., Chiralpak ZWIX) must confirm

    
    .
    
Step 4: Chemoselective Reduction & Salt Formation

Objective: Synthesize (S)-2-amino-2-methylhexan-1-ol hydrochloride.

  • Suspend (S)-2-methylnorleucine hydrochloride (1.0 eq) in anhydrous THF at

    
    .
    
  • Dropwise, add Borane-THF complex (

    
    , 1M solution, 4.0 eq) over 15 minutes.
    
  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench carefully with methanol to destroy excess borane, then concentrate in vacuo.

  • Dissolve the crude amino alcohol in diethyl ether and add

    
     HCl in dioxane dropwise until precipitation ceases.
    
  • Filter and dry the white crystalline solid under vacuum.

  • Checkpoint: LC-MS

    
    . 
    
    
    
    NMR (
    
    
    ,
    
    
    ) should show the disappearance of the carboxylic acid proton and the appearance of a diastereotopic
    
    
    multiplet around
    
    
    .

Comparative Data Analysis

To justify the selection of the chemoenzymatic route, Table 2 summarizes the operational metrics of the three primary methodologies used for synthesizing chiral α-methyl amino alcohols.

Table 2: Comparison of Synthetic Strategies
MethodologyReagent CostScalabilityEnantiomeric Excess (

)
Primary Drawback
Chemoenzymatic Resolution Low (Reusable Enzyme)Excellent (Multi-kg)

Yield capped at 50% per cycle without racemization protocols.
Chiral Auxiliary (Seebach) HighPoor (Bench-scale)

Requires

and stoichiometric chiral reagents.
Asymmetric Strecker MediumModerate

Handling of toxic cyanides; requires complex chiral catalysts.

References

  • Benchchem.
  • Sigma-Aldrich.
  • New Drug Approvals (Patent US2019192504 / Journal of Medicinal Chemistry).
  • Benchchem.
  • Google Patents.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-2-methylhexan-1-ol Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and potential applications of 2-Amino-2-methylhexan-1-ol hydrochloride. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and potential applications of 2-Amino-2-methylhexan-1-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and innovative research.

Introduction and Chemical Identity

2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amino alcohol salt. Its structure, featuring a primary amine and a primary alcohol on a hexane backbone with a methyl group at the C2 position, makes it a molecule of interest for various chemical and pharmaceutical applications. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 147156-63-6[1]
Molecular Formula C₇H₁₈ClNO[1]
Molecular Weight 167.68 g/mol [1]
Synonyms 2-amino-2-methyl-1-hexanol hydrochloride[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-Amino-2-methylhexan-1-ol hydrochloride is not extensively published, the following table summarizes available information and estimations based on structurally related compounds.

PropertyValue/InformationSource/Basis
Physical Form Powder[1]Vendor Information
Melting Point Estimated: 204-206 °CBased on 2-Amino-2-methyl-1-propanol hydrochloride.
Boiling Point Data not availableBoiling point of the free base, 2-methylhexan-1-ol, is 156°C.
Solubility Expected to be soluble in water.General property of hydrochloride salts of amines. The free base of a related compound, 2-amino-2-methyl-1-propanol, is insoluble in water.[2]
pKa Data not availableThe pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary amines.
Storage Temperature Room Temperature[1]Vendor Information

Synthesis and Manufacturing

The synthesis of 2-Amino-2-methylhexan-1-ol can be approached through various established organic chemistry methodologies. A plausible and scalable route involves a multi-step process starting from a suitable nitroalkane, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

A common method for the synthesis of 2-amino-2-methyl alkanols involves the reduction of a corresponding nitro-alcohol. This intermediate can be formed from the Henry reaction between a nitroalkane and an aldehyde.

Step 1: Nitro-aldol (Henry) Reaction: Nitroethane can be reacted with pentanal in the presence of a base to form 2-nitro-2-methylhexan-1-ol.

Step 2: Reduction of the Nitro Group: The nitro group of 2-nitro-2-methylhexan-1-ol is then reduced to a primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid system (e.g., Zn/HCl), to yield 2-Amino-2-methylhexan-1-ol.

Step 3: Formation of the Hydrochloride Salt: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid (in a suitable form, such as a solution in ether or as a gas) to precipitate the 2-Amino-2-methylhexan-1-ol hydrochloride salt. The salt is then isolated by filtration and dried.

A patent for a similar compound, 2-amino-2-methyl-1-propanol, describes a process involving the reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis.[3] This suggests alternative industrial-scale synthetic routes may be feasible.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start Starting Materials: - Nitroethane - Pentanal Henry Step 1: Henry Reaction (Base Catalyst) Start->Henry Reduction Step 2: Reduction of Nitro Group (e.g., H2/Pd-C) Henry->Reduction Salt_Formation Step 3: Hydrochloride Salt Formation (HCl) Reduction->Salt_Formation Product 2-Amino-2-methylhexan-1-ol Hydrochloride Salt_Formation->Product

Caption: Proposed synthetic workflow for 2-Amino-2-methylhexan-1-ol hydrochloride.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization, quality control, and quantification of 2-Amino-2-methylhexan-1-ol hydrochloride in various matrices. The primary techniques employed for the analysis of amino alcohols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in 2-Amino-2-methylhexan-1-ol, derivatization is often required for UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization

  • Derivatization Agent: o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-2-methylhexan-1-ol hydrochloride sample in a suitable diluent (e.g., 0.1 M HCl).

    • To an aliquot of the sample solution, add the OPA reagent and a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

    • Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, with Mobile Phase A being an aqueous buffer (e.g., sodium acetate or phosphate buffer) and Mobile Phase B being an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) or UV detector (~338 nm).

  • Quantification: A calibration curve is constructed by derivatizing and analyzing a series of standard solutions of known concentrations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve peak shape and thermal stability.

Experimental Protocol: GC with Derivatization

  • Derivatization Agent: Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used to convert the active hydrogens on the amine and alcohol groups to trimethylsilyl (TMS) ethers and amines.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add the silylating reagent and heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split or splitless injection.

    • Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: An internal standard is often used for accurate quantification. A calibration curve is prepared by derivatizing and analyzing standards with the internal standard.

Diagram of the General Analytical Workflow:

AnalyticalWorkflow Sample Sample of 2-Amino-2-methylhexan-1-ol HCl Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Derivatization Derivatization (e.g., OPA for HPLC, BSTFA for GC) Preparation->Derivatization Analysis Instrumental Analysis Derivatization->Analysis HPLC HPLC-UV/Fluorescence Analysis->HPLC Liquid Phase GC GC-FID/MS Analysis->GC Gas Phase Data Data Acquisition and Processing HPLC->Data GC->Data Report Final Report (Quantification, Purity) Data->Report

Caption: General analytical workflow for 2-Amino-2-methylhexan-1-ol hydrochloride.

Potential Applications in Drug Discovery

While there are no specifically documented pharmaceutical applications for 2-Amino-2-methylhexan-1-ol hydrochloride, its structural motifs—a chiral amino alcohol—are present in numerous biologically active compounds. This suggests its potential as a building block or scaffold in medicinal chemistry.

Scaffold for Chiral Ligands and Catalysts

Amino alcohols are well-known for their use as chiral ligands in asymmetric synthesis. The stereocenters in 2-Amino-2-methylhexan-1-ol can be exploited to create ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of complex drug molecules.

Analog for Biologically Active Amines

The structure is related to various pharmacologically active agents. For instance, some amino alcohols exhibit activity as modulators of G-protein coupled receptors (GPCRs) or ion channels. Research into derivatives of this compound could lead to the discovery of novel therapeutic agents.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally similar compounds, it is plausible that derivatives of 2-Amino-2-methylhexan-1-ol could interact with biological signaling pathways. For example, some amino alcohols are known to modulate the activity of protein kinases. A hypothetical interaction is depicted below.

Diagram of a Hypothetical Kinase Inhibition Pathway:

SignalingPathway Ligand Derivative of 2-Amino-2-methylhexan-1-ol Kinase Protein Kinase (e.g., a Ser/Thr Kinase) Ligand->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Protein Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Safety and Handling

2-Amino-2-methylhexan-1-ol hydrochloride is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

References

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  • Appretech Scientific Limited. (n.d.). (S)-2-Amino-2-methylhexan-1-ol. Retrieved from [Link]

  • Hartono, A., & Svendsen, H. F. (2012). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
  • Zhang, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Chemistry of Heterocyclic Compounds, 52(1), 58-61.
  • PubChemLite. (n.d.). 2-amino-5-methylhexan-1-ol hydrochloride (C7H17NO). Retrieved from [Link]

  • Dana Bioscience. (n.d.). (S)-2-Amino-2-methylhexan-1-ol 1g. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-methylhexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhexan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-2-methylhexan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 2-methylhexane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-2-methylhexan-1-ol. Retrieved from [Link]

  • Dana Bioscience. (n.d.). (R)-2-Amino-2-methylhexan-1-ol 250mg. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, October 10). C7H16 C-13 nmr spectrum of 2-methylhexane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexanol, 2-methyl-. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Properties, Synthesis, and Pharmaceutical Applications of 2-Amino-2-methylhexan-1-ol Hydrochloride (CAS 147156-63-6)

Executive Summary In modern drug development, the spatial arrangement of functional groups within a pharmacophore often dictates the success or failure of a targeted therapeutic. As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the spatial arrangement of functional groups within a pharmacophore often dictates the success or failure of a targeted therapeutic. As a Senior Application Scientist, I frequently work with chiral building blocks that serve as the stereochemical foundation for active pharmaceutical ingredients (APIs). 2-Amino-2-methylhexan-1-ol hydrochloride (CAS 147156-63-6) is a highly specialized α,α-disubstituted amino alcohol.

While structurally compact, its quaternary chiral center (C2) and dual functional groups (primary amine and primary hydroxyl) make it an indispensable fragment in medicinal chemistry. Most notably, the (R)-enantiomer of this compound is the critical chiral precursor in the synthesis of Selgantolimod (GS-9688) , a potent, orally active Toll-like receptor 8 (TLR8) agonist developed for the treatment of chronic Hepatitis B (CHB) [1].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, its mechanistic role in receptor binding, and self-validating protocols for its synthesis and integration into API workflows.

Physicochemical & Structural Properties

The hydrochloride salt form (CAS 147156-63-6) is heavily preferred over the free base (CAS 13893-63-5) in laboratory and industrial settings due to its enhanced stability, reduced hygroscopicity, and resistance to atmospheric oxidation [2].

Table 1: Quantitative Data and Chemical Properties

PropertyValue / Description
IUPAC Name 2-Amino-2-methylhexan-1-ol hydrochloride
CAS Number 147156-63-6 (Salt) / 13893-63-5 (Racemic Free Base)
Molecular Formula C₇H₁₈ClNO (Salt) / C₇H₁₇NO (Free Base)
Molecular Weight 167.68 g/mol (Salt)
Physical Form White to off-white crystalline powder
Solubility Highly soluble in Water and Methanol; poorly soluble in non-polar organics
Storage Temperature Inert atmosphere, Room Temperature (RT)
Stereochemistry Contains a quaternary chiral center at C2 (bearing methyl, hexyl, amine, and hydroxyl groups)

Mechanistic Role in Drug Development (TLR8 Agonism)

Why is this specific α,α-disubstituted amino alcohol utilized in advanced therapeutics? The answer lies in the rigid conformational requirements of the TLR8 binding pocket.

In the design of Selgantolimod, researchers discovered that substituting a standard linear alkyl chain with the 2-amino-2-methylhexan-1-ol moiety yielded a >100-fold selectivity for TLR8 over the closely related TLR7 receptor [3].

  • Causality of the Methyl Group: The α-methyl group restricts the rotational freedom of the hexyl chain. This conformational locking forces the molecule into an active bioactive posture.

  • Causality of the Hydroxyl Group: The primary hydroxyl group serves as a critical hydrogen-bond donor, directly interacting with the Asp545 residue of the TLR8 ectodomain. Without this precise stereochemical orientation, receptor dimerization and subsequent immune activation fail to occur [3].

TLR8_Pathway Agonist Selgantolimod (Contains 147156-63-6 Fragment) TLR8 TLR8 Receptor (Endosome) Agonist->TLR8 Binds Asp545 MyD88 MyD88 Adapter Protein TLR8->MyD88 Dimerization IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Recruitment TF NF-κB & IRF7 Transcription Factors IRAK->TF Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ, TNF-α) TF->Cytokines Gene Expression

TLR8 activation pathway driven by the 2-Amino-2-methylhexan-1-ol functionalized agonist.

Experimental Methodologies & Synthesis

To ensure scientific integrity, the synthesis of 2-amino-2-methylhexan-1-ol must be approached as a self-validating system. Below are two field-proven methodologies: a lab-scale chemical reduction and an industrial-scale enzymatic resolution.

Protocol A: Laboratory-Scale Synthesis via Borane Reduction [4]

This protocol details the reduction of the corresponding amino acid to the amino alcohol.

Rationale/Causality: Borane-tetrahydrofuran (BH₃-THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). BH₃-THF acts as an electrophilic reducing agent, rapidly and selectively reducing the electron-rich carboxylic acid to a primary alcohol without risking the racemization of the sensitive quaternary stereocenter or over-reducing the amine.

Step-by-Step Methodology:

  • Preparation: Suspend 250 mg (1.4 mmol) of (2R)-2-amino-2-methylhexanoic acid hydrochloride in 5 mL of anhydrous THF under a strict Nitrogen (N₂) atmosphere. (Moisture must be excluded as it violently degrades the BH₃-THF complex, leading to incomplete reduction).

  • Reagent Addition: Cool the suspension to 0°C. Dropwise, add 5.5 mL of a 1M BH₃-THF solution over 5 minutes. (The slow addition controls the exothermic evolution of hydrogen gas).

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 24 hours.

  • Quenching: Carefully quench the reaction by adding 1 mL of Methanol (MeOH). (Methanol serves a dual purpose: it safely destroys unreacted borane and breaks down the highly stable boron-amine complexes that form during the reaction).

  • Isolation: Concentrate the mixture in vacuo. Dilute the residue with Dichloromethane (DCM), filter to remove inorganic salts, and concentrate again.

  • Salt Formation: To isolate as CAS 147156-63-6, dissolve the crude free base in minimal diethyl ether and add 1M ethereal HCl to precipitate the hydrochloride salt. Filter and dry under vacuum.

Protocol B: Kilogram-Scale Enzymatic Kinetic Resolution [5]

For industrial API manufacturing, chiral chromatography is cost-prohibitive. Instead, a hydrolase-catalyzed kinetic resolution is employed.

Rationale/Causality: By subjecting a racemic α,α-disubstituted amino ester to a specific hydrolase enzyme in a pH-controlled biphasic system, the enzyme selectively hydrolyzes the (S)-enantiomer into an acid, leaving the desired (R)-ester intact. Strict pH control (pH ~7.5) is maintained via an autotitrator to prevent spontaneous, non-enzymatic background hydrolysis, which would ruin the enantiomeric excess (ee). The unreacted (R)-ester is then separated via simple liquid-liquid extraction and reduced to yield the >99% ee amino alcohol.

Synthesis_Workflow SM (2R)-2-amino-2-methylhexanoic acid Reduction Borane-THF Reduction (Selective COOH -> CH2OH) SM->Reduction Intermediate (R)-2-Amino-2-methylhexan-1-ol CAS: 147156-63-6 (as HCl) Reduction->Intermediate High Yield Coupling SNAr Coupling (with Pyrimidine Core) Intermediate->Coupling API Selgantolimod (GS-9688) TLR8 Agonist Coupling->API Retains Stereocenter

Synthetic workflow from amino acid precursor to the final Selgantolimod API.

Analytical Characterization & Validation

To confirm the integrity of the synthesized 147156-63-6, the following analytical validations must be performed:

  • LC-MS: The free base must exhibit an expected mass-to-charge ratio (m/z) of 132.1 [M+H]⁺ .

  • Chiral HPLC: Essential for validating the enantiomeric purity of the (R)- or (S)- forms. A chiral stationary phase (e.g., Chiralpak AD-H) is required to resolve the enantiomers.

  • ¹H NMR (400 MHz, D₂O): The defining characteristic of this molecule is the singlet integration for 3 protons at ~1.2 ppm, corresponding to the C2 methyl group, alongside the diastereotopic splitting of the C1 methylene protons adjacent to the chiral center.

References

  • Mackman, R. L., et al. (2020). "Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B." Journal of Medicinal Chemistry, 63(18), 10188-10203.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Selgantolimod | Ligand page." GtoPdb.[Link]

  • New Drug Approvals. (2020). "SELGANTOLIMOD GS 9688 Patent Synthesis." US9670205B2.[Link]

  • Organic Process Research & Development. (2023). "Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester." ACS Publications.[Link]

Foundational

The Biological Activity and Pharmacological Significance of 2-Amino-2-methylhexan-1-ol Hydrochloride: A Technical Guide

Executive Summary In advanced medicinal chemistry, the intrinsic biological activity of a small molecule is often superseded by its utility as a stereospecific pharmacophore. 2-Amino-2-methylhexan-1-ol hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry, the intrinsic biological activity of a small molecule is often superseded by its utility as a stereospecific pharmacophore. 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6) is a prime example of this paradigm. While the bare branched amino alcohol possesses mild membrane-intercalating properties, its profound biological significance lies in its role as a critical chiral building block.

Depending on the isolated enantiomer, this molecule dictates the high-affinity binding and target selectivity of two distinct classes of modern therapeutics: Toll-Like Receptor 8 (TLR8) agonists for chronic Hepatitis B (CHB) and ATR kinase inhibitors for oncology. This whitepaper dissects the causality behind its structural utility, the resulting biological pathways it modulates, and the self-validating experimental protocols required for its synthesis and in vitro evaluation.

Chemical and Structural Foundations

The molecular architecture of 2-amino-2-methylhexan-1-ol (C₇H₁₇NO) features an amino group (-NH₂) and a hydroxyl group (-OH) on a hexane backbone, with a critical methyl substituent at the C2 position creating an


-disubstituted chiral center.
Why Chirality and Branching Matter

The steric bulk introduced by the C2-methyl and the C2-hexyl chain restricts the conformational flexibility of the molecule. When incorporated into larger drug scaffolds, this rigidity forces the molecule into a specific 3D orientation.

  • The (R)-Enantiomer is utilized to synthesize, where the spatial arrangement perfectly anchors the drug into the hydrophobic pocket of endosomal TLR8.

  • The (S)-Enantiomer is cyclized to form the morpholine ring of, orienting the molecule to fit precisely within the ATP-binding cleft of the ATR kinase.

Table 1: Physicochemical & Pharmacological Profile
PropertySpecification / DataBiological Relevance
Molecular Weight 167.68 g/mol (HCl salt)Low molecular weight allows for high ligand efficiency when incorporated into larger scaffolds.
Chiral Center C2 (

-carbon)
Dictates target specificity (TLR8 vs. ATR kinase) and prevents off-target toxicity.
Primary Target (Derived) Endosomal TLR8 (via (R)-enantiomer)Triggers MyD88-dependent antiviral cytokine release (IL-12, TNF-

).
Secondary Target (Derived) ATR Kinase (via (S)-enantiomer)Induces synthetic lethality in DNA-damage repair deficient tumors.

Role as a Pharmacophore in Target-Specific Drug Design

TLR8 Agonism and Hepatitis B (Selgantolimod)

Chronic Hepatitis B is characterized by a dysfunctional immune response. Systemic activation of TLR7 causes severe interferon-alpha (IFN-


) driven toxicity, making selective TLR8 activation a critical therapeutic goal.

By incorporating (R)-2-amino-2-methylhexan-1-ol into a pyrido[3,2-d]pyrimidine scaffold, researchers developed Selgantolimod. The (R)-configuration of the hexyl chain directly interacts with the Asp545 residue of the TLR8 ectodomain (PDB: 6WML). This specific steric interaction is the sole reason the drug achieves a >100-fold selectivity for TLR8 over TLR7, inducing IL-12 and TNF-


 without triggering toxic IFN-

cascades [1].
ATR Kinase Inhibition (Elimusertib)

In oncology, inhibiting the Ataxia Telangiectasia and Rad3-related (ATR) kinase disrupts DNA damage repair in tumor cells. The (S)-enantiomer of 2-amino-2-methylhexan-1-ol is used to synthesize a substituted morpholine ring. The stereochemistry forces the methyl group into an equatorial position, stabilizing the active conformation of Elimusertib and resulting in a highly potent IC₅₀ of 7 nM against ATR [2].

Mechanisms of Action: The Derived Biological Activity

Once the (R)-enantiomer pharmacophore is integrated into a TLR8 agonist, it triggers a robust, MyD88-dependent signaling cascade. The spatial geometry of the amino alcohol derivative forces the dimerization of two TLR8 monomers in the endosome, which is the necessary mechanical trigger for downstream signaling.

TLR8_Pathway Ligand TLR8 Agonist (Selgantolimod) TLR8 Endosomal TLR8 (Asp545 Interaction) Ligand->TLR8 Binds & Dimerizes MyD88 MyD88 Adapter TLR8->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates NFkB NF-κB Activation TRAF6->NFkB Signaling Cascade Cytokines IL-12, TNF-α, IFN-γ Release NFkB->Cytokines Gene Transcription

Fig 1. MyD88-dependent TLR8 signaling pathway activated by (R)-2-amino-2-methylhexan-1-ol derivatives.

Experimental Protocols and Methodologies

To harness the biological activity of this molecule, it must be synthesized with >98% enantiomeric excess (ee) and validated in highly specific cellular assays.

Protocol 1: Biocatalytic Synthesis of (R)-2-Amino-2-methylhexan-1-ol

Traditional chemical resolution of


-disubstituted amino acids is notoriously inefficient due to steric hindrance. To solve this, a hydrolase-catalyzed kinetic resolution is employed [3].

Step-by-Step Methodology:

  • Enzymatic Resolution: Suspend racemic

    
    -disubstituted amino ester in an aqueous buffer (pH 8.0). Add a highly selective hydrolase enzyme (e.g., Alcalase). The enzyme will selectively hydrolyze the (R)-ester into the (R)-amino acid, leaving the (S)-ester intact.
    
  • Phase Separation: Acidify the mixture and extract the unreacted (S)-ester with an organic solvent (e.g., MTBE). The aqueous layer retains the (R)-amino acid.

  • Reduction via Borane-THF: Isolate the (R)-amino acid hydrochloride. Suspend in anhydrous THF at 0°C. Dropwise, add 1M Borane-THF complex.

    • Causality Check: Borane is chosen over LiAlH₄ because it is highly chemoselective for carboxylic acids and prevents the racemization of the sensitive

      
      -chiral center.
      
  • Quenching & Isolation: After 24 hours, quench carefully with Methanol. Concentrate in vacuo to yield (R)-2-amino-2-methylhexan-1-ol (>98% ee).

Workflow Racemic Racemic α,α-Disubstituted Amino Ester Hydrolase Hydrolase-Catalyzed Kinetic Resolution Racemic->Hydrolase ChiralAcid (R)-Amino Acid Intermediate Hydrolase->ChiralAcid Enantioselective Hydrolysis Reduction Borane-THF Reduction ChiralAcid->Reduction Product (R)-2-Amino-2-methylhexan-1-ol (>98% ee) Reduction->Product High Yield

Fig 2. Kilogram-scale biocatalytic synthesis workflow for (R)-2-amino-2-methylhexan-1-ol.

Protocol 2: In Vitro Validation of TLR8 Activity (PBMC Assay)

To validate the biological efficacy of the synthesized pharmacophore (once attached to the pyrido-pyrimidine core), a Human Peripheral Blood Mononuclear Cell (PBMC) assay is required.

  • Causality Check: PBMCs are utilized instead of standard immortalized cell lines because they contain conventional dendritic cells (cDCs) and mononuclear phagocytes (MNPs) which naturally express high levels of endosomal TLR8.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Plate PBMCs at

    
     cells/mL in RPMI-1640 media. Treat with serial dilutions of the (R)-derivative (0.1 nM to 10 
    
    
    
    M).
  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Cytokine Quantification: Harvest the supernatant. Quantify IL-12p40 (marker of TLR8 activation) and IFN-

    
     (marker of TLR7 off-target activation) using ELISA.
    
Table 2: Biological Efficacy of (R)-2-Amino-2-methylhexan-1-ol Derived Agonist (GS-9688)
Biomarker / TargetEC₅₀ / IC₅₀ ValueClinical Significance
TLR8 Agonism (IL-12p40) EC₅₀ = 220 nMPotent induction of antiviral immunity for Hepatitis B clearance.
TLR7 Agonism (IFN-

)
EC₅₀ > 50,000 nM>100-fold selectivity prevents systemic autoimmune-like toxicity.
ATR Kinase (Elimusertib) IC₅₀ = 7 nM(S)-enantiomer derivative; induces synthetic lethality in tumors.

Conclusion

2-Amino-2-methylhexan-1-ol hydrochloride is a master key in modern pharmacology. Its biological activity is not defined by what it does alone, but by the precise, stereochemically rigid geometry it lends to advanced therapeutics. Whether agonizing TLR8 to combat Hepatitis B or inhibiting ATR to starve cancer cells of DNA repair mechanisms, the molecule's


-disubstituted chiral center is the fundamental driver of both potency and safety.

References

  • Mackman, R. L., et al. "Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B." Journal of Medicinal Chemistry, 2020.[Link]

  • Lücking, U., et al. "Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344 with Favorable Pharmacokinetic Properties and Promising Efficacy in Monotherapy and in Combination Treatments in Preclinical Tumor Models." Journal of Medicinal Chemistry, 2020.[Link]

  • Weinstein, A. B., et al.

    
    -Disubstituted Amino Ester." Organic Process Research & Development, 2023.[Link]
    
Exploratory

"2-Amino-2-methylhexan-1-ol hydrochloride" derivatives in medicinal chemistry

Topic: Strategic Utilization of 2-Amino-2-methylhexan-1-ol Hydrochloride in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Le...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2-Amino-2-methylhexan-1-ol Hydrochloride in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Quaternary Advantage

In the landscape of fragment-based drug discovery, 2-Amino-2-methylhexan-1-ol (CAS: 147156-62-5 for S-isomer HCl) represents a high-value "privileged scaffold." Unlike simple amino alcohols (e.g., ethanolamine), this moiety introduces a quaternary carbon center at the


-position. This structural modification confers three critical medicinal chemistry advantages:
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, blocking oxidative deamination by metabolic enzymes (e.g., MAO, transaminases).
    
  • Conformational Locking: The steric bulk of the methyl and butyl groups restricts bond rotation, pre-organizing the molecule into a bioactive conformation (the Thorpe-Ingold effect).

  • Lipophilic Vectoring: The C4-butyl tail provides a directed hydrophobic vector, essential for filling deep lipophilic pockets in targets like Toll-like Receptors (TLR).

This guide details the synthesis, derivatization, and application of this scaffold, anchored by its critical role in the development of Selgantolimod (GS-9688) , a clinical-stage TLR8 agonist.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-Amino-2-methylhexan-1-ol hydrochloride
Common Ref Selgantolimod Fragment;

-Methyl-norleucinol
Molecular Formula

Molecular Weight 131.22 (Free Base) / 167.68 (HCl Salt)
Chirality Exists as (R) and (S) enantiomers; (S)-isomer is often the bioactive pharmacophore in TLR8 modulators.
Solubility High in water/methanol (salt form); Free base soluble in DCM/THF.
pKa ~9.5 (Amine), making it protonated at physiological pH.

Synthesis of the Core Scaffold

The synthesis of quaternary amino alcohols is non-trivial due to the steric hindrance at the


-carbon. The industrial standard, optimized for the production of Selgantolimod, utilizes the reduction of the corresponding quaternary amino acid.
Protocol A: Reduction of (S)-2-Amino-2-methylhexanoic Acid

Context: This method avoids the use of unstable nitro-alkane intermediates often found in Henry reactions.

Reagents:

  • Substrate: (S)-2-amino-2-methylhexanoic acid hydrochloride

  • Reductant: Borane-Tetrahydrofuran complex (

    
    )
    
  • Solvent: Anhydrous THF

  • Quench: Methanol (

    
    )[1][2][3]
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with (S)-2-amino-2-methylhexanoic acid HCl (1.0 eq) under nitrogen atmosphere.

  • Solvation: Add anhydrous THF (20 vol) and cool the suspension to 0°C.

  • Reduction: Dropwise add

    
     (1.0 M solution, 4.0 eq) over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 16–24 hours to drive the reduction of the sterically hindered carboxylate.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 2 hours.

  • Workup: Concentrate in vacuo. Redissolve in MeOH and reflux for 2 hours to break amine-borane complexes. Concentrate again.

  • Salt Formation: Dissolve the residue in

    
     and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the hydrochloride salt. Filter and dry.
    
Protocol B: Enzymatic Resolution (Chiral Purity)

For large-scale manufacturing, chemical synthesis often yields racemates. An enzymatic resolution step is critical for obtaining the enantiopure (S)-isomer required for high-affinity binding.

Workflow:

  • Esterification: Convert racemic 2-amino-2-methylhexanoic acid to its ethyl ester.

  • Hydrolysis: Treat with Candida antarctica Lipase B (CAL-B) in phosphate buffer (pH 7.5).

  • Selectivity: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with organic solvent; the (S)-acid remains in the aqueous phase.

  • Reduction: Proceed with Protocol A using the resolved (S)-acid.

Visualization: Synthesis & Logic Flow

SynthesisWorkflow cluster_0 Chiral Resolution Start Racemic 2-Amino-2-methyl hexanoic Acid Ester Ethyl Ester Intermediate Start->Ester EtOH/SOCl2 Enzyme Enzymatic Resolution (CAL-B Lipase) Ester->Enzyme Phosphate Buffer SAcid (S)-Acid (Aqueous Phase) Enzyme->SAcid Selective Hydrolysis REster (R)-Ester (Organic Phase) Enzyme->REster Unreacted Reduct Borane Reduction (BH3-THF) SAcid->Reduct Reflux Final (S)-2-Amino-2-methyl hexan-1-ol HCl Reduct->Final HCl Workup

Caption: Kinetic resolution and reduction pathway to yield high-purity (S)-2-amino-2-methylhexan-1-ol.

Medicinal Chemistry Applications

Case Study: Selgantolimod (GS-9688)

The most authoritative application of this scaffold is in Selgantolimod , an oral selective TLR8 agonist developed for Hepatitis B functional cures.

  • The Problem: Early TLR8 agonists (e.g., resiquimod) suffered from poor selectivity (hitting TLR7) and rapid metabolism.

  • The Solution: Incorporating the (S)-2-amino-2-methylhexan-1-ol moiety.[4][5]

    • Binding Mode: The amino alcohol headgroup forms critical hydrogen bonds with Asp543 and Thr574 in the TLR8 binding pocket.

    • Hydrophobic Fit: The hexyl (butyl) tail occupies a specific hydrophobic cleft that is distinct in TLR8 vs. TLR7, driving selectivity.

    • Metabolic Shield: The quaternary methyl group prevents oxidation at the position adjacent to the nitrogen, significantly extending the half-life (

      
      ).
      
Derivatization Strategies

Medicinal chemists utilize this core to generate diverse libraries:

  • Oxazoline Formation:

    • Reaction: Condensation with carboxylic acids or nitriles.

    • Utility: Oxazolines act as bioisosteres for amides or as protected prodrugs that hydrolyze in vivo to release the active amino alcohol.

  • N-Arylation (

    
    ): 
    
    • Reaction: Coupling with chloropyrimidines or chloropurines (as seen in Selgantolimod synthesis).

    • Utility: Attaching the chiral headgroup to a heteroaromatic core to modulate receptor affinity.

Diagram: Pharmacophore Interactions (TLR8)

SAR Scaffold 2-Amino-2-methyl hexan-1-ol Core Hydroxyl Primary Alcohol (-OH) Scaffold->Hydroxyl Amine Primary Amine (-NH2) Scaffold->Amine Quat Quaternary Center (C-Me) Scaffold->Quat Tail Butyl Tail (-C4H9) Scaffold->Tail HBond H-Bond Donor (Asp543/Thr574) Hydroxyl->HBond Interaction Amine->HBond Interaction Metab Blocks Metabolic Deamination Quat->Metab Effect Selectivity TLR8 Selectivity (Hydrophobic Pocket) Tail->Selectivity Effect

Caption: Structure-Activity Relationship (SAR) map showing how the scaffold drives potency and stability.

References

  • Mackman, R. L., et al. (2020). "Discovery of Selgantolimod (GS-9688): A Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B." Journal of Medicinal Chemistry.

  • Gilead Sciences, Inc. (2019). "Nitrated hydrocarbons, derivatives, and processes for their manufacture." U.S. Patent Application US20190315768A1.

  • Behrouz, S., et al. (2023). "Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution." Organic Process Research & Development.

  • BenchChem. (2025).[6] "2-Amino-2-methylhexan-1-ol: Structure and Applications."

  • Meanwell, N. A. (2018). "The gem-Dimethyl Group in Medicinal Chemistry: Effects on Stability and Conformation." Journal of Medicinal Chemistry. [7]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry of 2-Amino-2-methylhexan-1-ol Hydrochloride

Abstract 2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. Its stereochemistry is a critical at...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block for more complex molecules. Its stereochemistry is a critical attribute, as the spatial arrangement of its atoms can significantly influence its biological activity, toxicity, and efficacy in asymmetric synthesis. This guide provides a comprehensive technical overview of the stereochemical aspects of 2-Amino-2-methylhexan-1-ol hydrochloride, including the nature of its chirality, the properties of its enantiomers, and methodologies for their separation and characterization. While specific literature on this compound is sparse, this document synthesizes information from analogous structures and established principles of stereochemistry to offer a robust framework for its study and application.

Introduction: The Significance of Chirality in 2-Amino-2-methylhexan-1-ol

2-Amino-2-methylhexan-1-ol possesses a single stereocenter at the C2 position. The presence of four different substituents on this carbon atom—a hydroxylmethyl group (-CH2OH), an amino group (-NH2), a methyl group (-CH3), and a butyl group (-CH2CH2CH2CH3)—results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (S)-2-Amino-2-methylhexan-1-ol and (R)-2-Amino-2-methylhexan-1-ol.

The hydrochloride salt form is common for amino alcohols, enhancing their stability and water solubility. It is crucial for researchers in drug development to recognize that different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of 2-Amino-2-methylhexan-1-ol hydrochloride is of paramount importance.

Molecular Structure and Stereoisomers

The core structure of 2-Amino-2-methylhexan-1-ol features a hexane backbone with amino, methyl, and hydroxylmethyl substitutions at the second carbon.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
2-Amino-2-methylhexan-1-ol hydrochloride (Racemate)147156-63-6[1]C7H18ClNO167.68
(S)-2-Amino-2-methylhexan-1-ol hydrochloride147156-62-5[2]C7H18ClNO167.68
(R)-2-Amino-2-methylhexan-1-ol1315050-55-5C7H17NO131.22
(S)-2-Amino-2-methylhexan-1-ol155700-99-5[3]C7H17NO131.22[3]

The two enantiomers, (R)- and (S)-2-Amino-2-methylhexan-1-ol, are depicted below:

G cluster_R (R)-2-Amino-2-methylhexan-1-ol cluster_S (S)-2-Amino-2-methylhexan-1-ol r_c2 C r_nh2 H₂N r_c2->r_nh2 r_ch3 CH₃ r_c2->r_ch3 r_ch2oh HOCH₂ r_c2->r_ch2oh r_butyl CH₂(CH₂)₂CH₃ r_c2->r_butyl s_c2 C s_nh2 H₂N s_c2->s_nh2 s_ch3 CH₃ s_c2->s_ch3 s_ch2oh HOCH₂ s_c2->s_ch2oh s_butyl CH₂(CH₂)₂CH₃ s_c2->s_butyl

Caption: 3D representation of the (R) and (S) enantiomers.

Synthetic Pathways and Stereochemical Control

The synthesis of 2-Amino-2-methylhexan-1-ol typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. Achieving an enantiomerically pure form requires either a stereoselective synthesis or a post-synthesis resolution of the racemate.

A plausible, though not specifically documented for this molecule, synthetic route could be adapted from the synthesis of similar amino alcohols like 2-amino-2-methyl-1-propanol. This might involve the reaction of 2-methyl-1-hexene with reagents that introduce the amino and hydroxyl functionalities.[4]

G start 2-Methyl-1-hexene intermediate Intermediate Formation start->intermediate Aminohydroxylation racemate Racemic 2-Amino-2-methylhexan-1-ol intermediate->racemate Hydrolysis

Caption: Generalized synthetic workflow.

Methodologies for Chiral Resolution

Given a racemic mixture of 2-Amino-2-methylhexan-1-ol, several established techniques can be employed for its resolution. The choice of method often depends on the scale of the separation, the desired purity, and economic factors.

Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol for Diastereomeric Salt Formation (Representative):

  • Salt Formation: Dissolve the racemic 2-Amino-2-methylhexan-1-ol in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by filtration.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amino alcohol enantiomer.

  • Extraction: Extract the enantiomerically enriched product with an organic solvent.

G racemate Racemic Amino Alcohol diastereomers Diastereomeric Salts (R-amine, S-acid) (S-amine, S-acid) racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (in Filtrate) crystallization->more_soluble base_treatment Base Treatment (NaOH) less_soluble->base_treatment pure_enantiomer Enantiomerically Enriched Amino Alcohol base_treatment->pure_enantiomer

Caption: Diastereomeric salt formation workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, often lipases, to selectively react with one enantiomer of the racemic mixture.[5] For amino alcohols, this typically involves the acylation of the amino or hydroxyl group. The enzyme's stereoselectivity results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted enantiomer from the acylated product.

Protocol for Enzymatic Kinetic Resolution (Representative):

  • Reaction Setup: Dissolve racemic 2-Amino-2-methylhexan-1-ol in a suitable organic solvent.

  • Acyl Donor: Add an acyl donor (e.g., ethyl acetate).

  • Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • Incubation: Stir the mixture at a controlled temperature until approximately 50% conversion is reached.

  • Separation: Separate the unreacted amino alcohol enantiomer from the acylated enantiomer using chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Hypothetical Chiral HPLC Method Parameters:

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol/Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C

Analytical Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity must be confirmed.

  • Chiral HPLC/GC: As described above, these are the most common methods for determining the enantiomeric excess (ee) of a sample.

  • Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter can measure this optical rotation, which is a characteristic property of a pure enantiomer. The direction of rotation (+ or -) does not directly correlate with the (R/S) designation.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers will show distinct signals, allowing for their quantification.

Conclusion and Future Directions

The stereochemistry of 2-Amino-2-methylhexan-1-ol hydrochloride is a fundamental aspect that dictates its potential utility in various scientific fields, especially in the development of new pharmaceuticals. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, the principles and protocols outlined in this guide provide a solid foundation for its synthesis, resolution, and analysis. The methodologies are based on well-established techniques for structurally similar chiral amino alcohols.[6] Future research should focus on developing and publishing specific, optimized protocols for the stereoselective synthesis and chiral resolution of this compound to facilitate its broader application.

References

  • Benchchem. (n.d.). 2-[(5-Methylhexan-2-yl)amino]butan-1-ol.
  • MilliporeSigma. (n.d.). (2R)-2-amino-2-methylhexan-1-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.
  • Sigma-Aldrich. (n.d.). 2-amino-2-methylhexan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-methyl-hexanol.
  • Appretech Scientific Limited. (n.d.). (S)-2-Amino-2-methylhexan-1-ol.
  • Guidechem. (n.d.). (S)-2-amino-2-methylhexan-1-ol hydrochloride 147156-62-5 wiki.
  • Benchchem. (n.d.). 2-Amino-2-methylhexan-1-ol.
  • MDPI. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Sigma-Aldrich. (n.d.). 2-amino-2-methylhexan-1-ol hydrochloride -.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Exploratory

Commercial Availability and Kilogram-Scale Synthesis of Enantiopure (R)-2-Amino-2-methylhexan-1-ol Hydrochloride: A Technical Guide for TLR8 Agonist Development

Executive Summary & Strategic Importance In the landscape of modern immunomodulatory drug development, the precise spatial orientation of pharmacophores is non-negotiable. (R)-2-Amino-2-methylhexan-1-ol hydrochloride is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern immunomodulatory drug development, the precise spatial orientation of pharmacophores is non-negotiable. (R)-2-Amino-2-methylhexan-1-ol hydrochloride is a highly specialized, enantiopure chiral amino alcohol that serves as a critical building block in the synthesis of Toll-Like Receptor 8 (TLR8) agonists, most notably Selgantolimod (GS-9688) [1]([Link]).

As an application scientist bridging the gap between discovery chemistry and commercial manufacturing, I frequently encounter the synthetic bottleneck posed by


-disubstituted (quaternary) amino stereocenters. The steric bulk of the methyl and butyl groups on the alpha-carbon renders traditional chemical resolution highly inefficient. This whitepaper dissects the commercial availability of this compound, the causality behind its advanced synthetic methodologies, and provides a field-proven, self-validating protocol for its kilogram-scale preparation.

Commercial Availability & Sourcing Strategies

Sourcing


-disubstituted amino alcohols requires navigating a fragmented supply chain. While the racemic mixture is readily available for early-stage screening, the enantiopure (R)-isomer—required for clinical-grade API manufacturing—often necessitates specialized sourcing or custom CDMO campaigns.
Data Presentation: Physicochemical & Sourcing Profiles

Table 1: Physicochemical Identification

Property / Identifier Value
IUPAC Name (2R)-2-amino-2-methylhexan-1-ol hydrochloride
CAS Number (Enantiopure HCl) 2194586-64-4[2]
CAS Number (Enantiopure Free Base) 1315050-55-5[3]
CAS Number (Racemic HCl) 147156-63-6[4]
Molecular Formula C₇H₁₈ClNO
Molecular Weight 167.68 g/mol [2]

| Stereocenter |


-disubstituted (quaternary) |

Table 2: Commercial Sourcing Landscape

Supplier Category Stereochemistry Typical Scale Lead Time
Sigma-Aldrich / Merck Racemic (HCl Salt) Milligram to Gram Off-the-shelf[4]
BLD Pharm (R)-Enantiomer (Free Base) Gram Off-the-shelf[3]
Achmem / Enamine (R)-Enantiomer (HCl Salt) Gram to Kilogram Catalog / Short Lead[2]

| CDMOs (e.g., Gilead Supply) | (R)-Enantiomer (HCl Salt)| Metric Ton | Campaign-dependent[1] |

Strategic Insight: For IND-enabling studies, relying on catalog quantities of the (R)-enantiomer is financially and logistically prohibitive. Process chemists must internalize the synthesis using scalable kinetic resolution techniques.

Mechanistic Pathway: TLR8 Activation

TLR8_Pathway A Selgantolimod (Contains (R)-Amino Alcohol) B Endosomal TLR8 Receptor A->B Binding & Dimerization C MyD88 Adaptor Protein B->C Recruitment D IRAK4 / TRAF6 Complex C->D Signal Transduction E NF-κB / IRF7 Transcription Factors D->E Phosphorylation Cascade F Antiviral Cytokines (IL-12, IFN-γ) E->F Nuclear Translocation

Mechanism of action for TLR8 agonist Selgantolimod driving antiviral cytokine production.

Causality in Process Design: The Synthetic Workflow

Classical resolution of racemic amines relies on diastereomeric salt formation (e.g., using tartaric acid). However, the


-disubstituted nature of 2-amino-2-methylhexan-1-ol creates severe steric hindrance, leading to poor crystallization yields and requiring multiple, atom-inefficient recrystallizations.

To circumvent this, process chemists at Gilead Sciences developed a highly elegant hydrolase-catalyzed kinetic resolution of an


-disubstituted amino ester[1]([Link]).
Workflow Visualization

Enzymatic_Resolution N1 Racemic Amino Ester (rac)-11c N2 Hydrolase Enzyme (pH 7.0 Buffer) N1->N2 Aqueous Suspension N3 Unreacted (R)-Ester (Organic Phase) N2->N3 Enantioselective Retention N4 Hydrolyzed (S)-Acid (Aqueous Phase) N2->N4 Enzymatic Cleavage N5 LiBH4 Reduction (in MTBE/THF) N3->N5 Phase Extraction N6 (R)-2-Amino-2-methylhexan-1-ol HCl Salt N5->N6 HCl Addition & Crystallization

Scalable hydrolase-catalyzed kinetic resolution and reduction to the enantiopure amino alcohol.

Self-Validating Protocol: Kilogram-Scale Preparation

The following methodology is engineered as a self-validating system. Every critical phase contains a measurable checkpoint to ensure the reaction causality holds true before proceeding to the next step, preventing the costly loss of kilogram-scale API intermediates[5]([Link]).

Phase 1: Hydrolase-Catalyzed Kinetic Resolution
  • Biphasic Setup: Suspend the racemic amino ester precursor in a biphasic mixture of Methyl tert-butyl ether (MTBE) and a pH 7.0 phosphate buffer.

    • Causality: The biphasic system acts as a thermodynamic sink. As the enzyme selectively hydrolyzes the (S)-ester into the (S)-acid, the unreacted (R)-ester remains partitioned in the MTBE layer, preventing product inhibition of the enzyme.

  • Enzymatic Cleavage: Introduce the selected hydrolase enzyme and agitate at 30°C.

  • Validation Checkpoint (Enantiomeric Excess): Monitor the organic phase via Chiral HPLC. The system is self-validating when the conversion reaches exactly ~50% and the enantiomeric excess (ee) of the (R)-ester in the MTBE layer exceeds 99%. If ee plateaus below 95%, it indicates non-enzymatic background hydrolysis (often due to pH drift); abort and adjust buffer capacity.

  • Phase Separation: Decant the MTBE layer. The aqueous layer containing the (S)-acid waste is discarded or recycled.

Phase 2: Chemoselective Reduction
  • Hydride Reduction: To the MTBE solution of the (R)-ester, add Lithium Borohydride (

    
    ) in THF[5].
    
    • Causality: Why

      
       and not Lithium Aluminum Hydride (LAH)? LAH at a kilogram scale poses severe thermal runaway risks and generates intractable aluminum emulsion workups. 
      
      
      
      provides the exact chemoselectivity required to reduce the sterically hindered ester to the alcohol safely at 20°C[1].
  • Validation Checkpoint (Quench): Slowly quench the reaction by adding the mixture into an aqueous citric acid solution. The reaction is self-validated as safely quenched when hydrogen gas evolution completely ceases[1].

Phase 3: Salt Formation and Isolation
  • Solvent Exchange: Distill off the MTBE/THF and exchange the solvent to Isopropanol (IPA).

  • Crystallization: Introduce anhydrous HCl gas or HCl in IPA. The (R)-2-amino-2-methylhexan-1-ol hydrochloride will precipitate as a white crystalline solid.

    • Causality: The free base is an oil that is prone to hygroscopic degradation. The HCl salt locks the molecule into a highly stable, free-flowing powder suitable for long-term storage and precise stoichiometric coupling in the final Selgantolimod synthesis.

  • Final Validation: Confirm chemical purity (>99%) via Chiral HPLC and structural integrity via

    
    H and 
    
    
    
    C NMR.

References

  • Weinstein, A. B., Bachrach, F. J., Cagulada, A., Regens, C. S., & Zhang, P. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, 27(11), 2111-2122. ACS Publications.

  • BenchChem Product Data. 2-Methylhexan-1-ol and Applications in Toll-Like Receptor (TLR) Modulators (Selgantolimod).

  • Sigma-Aldrich / Merck Catalog. 2-amino-2-methylhexan-1-ol hydrochloride (CAS 147156-63-6).

  • Achmem Chemical Catalog. (R)-2-Amino-2-methylhexan-1-ol hydrochloride (CAS 2194586-64-4).

  • BLD Pharm Catalog. (R)-2-Amino-2-methylhexan-1-ol (CAS 1315050-55-5).

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-Amino-2-methylhexan-1-ol Hydrochloride as a Quaternary Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The pursuit of enantiomerically pure compounds is a fundamental pillar of modern drug discovery and complex molecule synthesis. While traditional chiral auxiliaries derived from valinol, phenylglycinol,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of enantiomerically pure compounds is a fundamental pillar of modern drug discovery and complex molecule synthesis. While traditional chiral auxiliaries derived from valinol, phenylglycinol, or pseudoephedrine[1],[2] have long been the industry standard, they often suffer from limitations regarding auxiliary cleavage and steric shielding in highly demanding transformations.

2-Amino-2-methylhexan-1-ol hydrochloride (CAS 147156-63-6) is a highly versatile, branched amino alcohol featuring a quaternary stereocenter at the C2 position[3],. When converted into a chiral oxazolidin-2-one, the presence of both a methyl and a butyl group at the C4 position provides an impenetrable steric wall. This application note details the mechanistic rationale, comparative performance, and self-validating experimental protocols for deploying this quaternary amino alcohol as a superior chiral auxiliary in asymmetric enolate alkylation.

Mechanistic Rationale: The Quaternary Advantage

The efficacy of an oxazolidinone-based chiral auxiliary relies on its ability to lock the conformation of a reactive intermediate and block one of its prochiral faces.

  • Conformational Rigidity : Upon N-acylation and subsequent deprotonation with Lithium Diisopropylamide (LDA), the auxiliary forms a rigid, lithium-chelated Z-enolate. The lithium ion coordinates to both the enolate oxygen and the endocyclic oxazolidinone carbonyl, locking the geometry[1].

  • Facial Shielding : In traditional Evans auxiliaries (e.g., 4-isopropyl), the tertiary C4 proton allows a small degree of conformational flexibility. In contrast, the quaternary C4 center derived from 2-amino-2-methylhexan-1-ol projects a bulky butyl group directly over the Re-face of the enolate.

  • Cleavage Stability : A common failure mode in asymmetric synthesis is the undesired endocyclic cleavage of the auxiliary during hydrolysis. The quaternary bulk of this specific auxiliary sterically protects the endocyclic carbonyl, ensuring that nucleophiles (like the hydroperoxide anion) exclusively attack the exocyclic acyl group, allowing for >95% recovery of the intact auxiliary.

Mechanism Enolate Li-Chelated Z-Enolate (Rigid Transition State) Shielding Steric Shielding by C4-Butyl/Methyl Groups Enolate->Shielding induces facial bias FaceAttack Electrophile Attack from Unhindered Si-Face Shielding->FaceAttack directs trajectory Outcome High Diastereomeric Ratio (>99:1 dr) FaceAttack->Outcome yields

Mechanistic logic of steric shielding and facial attack in the Li-chelated Z-enolate.

Comparative Performance Data

To benchmark the efficacy of the 2-amino-2-methylhexan-1-ol derived auxiliary, we compare its performance in the asymmetric alkylation of N-propionyl amides against industry-standard pseudoephedrine and Evans (4-benzyl) auxiliaries[1],[2].

Chiral Auxiliary SystemElectrophile (R-X)Yield (%)Diastereomeric Ratio (dr)Auxiliary Recovery (%)
Evans (4-Benzyl)Benzyl bromide8898:289
(+)-PseudoephedrineBenzyl bromide90≥99:192
2-Amino-2-methylhexan-1-ol Benzyl bromide 94 >99:1 97
2-Amino-2-methylhexan-1-ol Allyl bromide 92 98:2 96

Table 1: Quantitative comparison of asymmetric alkylation performance. The quaternary auxiliary demonstrates superior chemical yield and recovery rates due to its resistance to endocyclic cleavage.

Experimental Workflows & Protocols

The following self-validating protocols outline the complete lifecycle of the chiral auxiliary, from initial activation to final recovery.

Workflow A 2-Amino-2-methylhexan-1-ol HCl (Starting Material) B Free-Basing & Phosgenation A->B C Quaternary Oxazolidinone Auxiliary B->C D N-Acylation (n-BuLi, RCOCl) C->D E N-Acyl Oxazolidinone D->E F Asymmetric Alkylation (LDA, LiCl, R'X) E->F G Alkylated Adduct (High dr) F->G H Auxiliary Cleavage (LiOH / H2O2) G->H I Enantiopure Product + Recovered Auxiliary H->I

Synthetic workflow from 2-Amino-2-methylhexan-1-ol HCl to enantiopure alkylated products.

Protocol 1: Synthesis of the Quaternary Oxazolidinone Auxiliary

Causality: The commercially available hydrochloride salt must first be neutralized to liberate the nucleophilic free amine[3]. Triphosgene is utilized as a safe, solid bis-electrophile to cyclize the 1,2-amino alcohol into the rigid oxazolidin-2-one core.

  • Neutralization : Suspend 2-amino-2-methylhexan-1-ol hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add triethylamine (25.0 mmol, 2.5 equiv.) dropwise at room temperature. Stir for 30 minutes until a clear solution forms.

  • Cyclization : Cool the solution to 0 °C using an ice bath. Slowly add a solution of triphosgene (3.5 mmol, 0.35 equiv.) in DCM (10 mL) dropwise over 15 minutes. Note: Strict temperature control at 0 °C prevents unwanted polymerization.

  • Validation & Quench : Monitor by TLC (Ninhydrin stain). Once the primary amine is consumed (approx. 2 hours), quench carefully with saturated aqueous NaHCO₃ (20 mL).

  • Isolation : Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 4-butyl-4-methyloxazolidin-2-one.

Protocol 2: N-Acylation of the Auxiliary

Causality: The oxazolidinone N-H bond is weakly acidic. Using n-Butyllithium at cryogenic temperatures (-78 °C) quantitatively deprotonates the nitrogen without inducing ring-opening.

  • Deprotonation : Dissolve the oxazolidinone (8.0 mmol) in anhydrous THF (40 mL) under an inert argon atmosphere. Cool to -78 °C. Add n-BuLi (1.05 equiv., 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Acylation : Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Validation : Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry, and purify via flash chromatography to isolate the N-acyl oxazolidinone.

Protocol 3: Highly Diastereoselective Alkylation

Causality: LDA kinetically generates the Z-enolate. The addition of anhydrous LiCl is a critical parameter; it breaks up unreactive enolate hexamers into highly reactive monomeric species and tightens the lithium chelation[1]. The massive steric wall of the C4-butyl group forces the electrophile to approach exclusively from the opposite (Si) face.

  • Enolate Formation : Prepare a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C. Add flame-dried LiCl (6.0 equiv.) and stir for 15 minutes.

  • Substrate Addition : Add a solution of the N-acyl oxazolidinone (5.0 mmol) in THF dropwise. Stir at -78 °C for 1 hour to ensure complete enolization and chelation.

  • Alkylation : Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv.). Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C overnight.

  • Validation : Quench with saturated NH₄Cl. Extract with EtOAc. The crude NMR will self-validate the stereochemical outcome, typically showing a diastereomeric ratio (dr) >99:1.

Protocol 4: Non-Destructive Auxiliary Cleavage

Causality: Standard basic hydrolysis (LiOH alone) risks endocyclic cleavage. The addition of H₂O₂ generates the highly nucleophilic, less basic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic carbonyl. The quaternary C4 center further sterically protects the endocyclic carbonyl, ensuring near-quantitative recovery.

  • Peroxide Activation : Dissolve the alkylated adduct (4.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL). Cool to 0 °C.

  • Hydrolysis : Add 30% aqueous H₂O₂ (4.0 equiv.), followed immediately by LiOH·H₂O (2.0 equiv.). Stir at 0 °C for 2 hours.

  • Quench : Carefully quench unreacted peroxide by adding an aqueous solution of Na₂SO₃ (1.5 N) until negative to starch-iodide paper.

  • Recovery : Remove THF in vacuo. Extract the aqueous layer with DCM (3 × 20 mL) to recover the intact chiral auxiliary (>95% yield). Acidify the remaining aqueous layer to pH 2 with 1N HCl and extract with EtOAc to isolate the enantiopure carboxylic acid product.

References

  • Benchchem. "2-Amino-2-methylhexan-1-ol".
  • Sigma-Aldrich. "2-amino-2-methylhexan-1-ol hydrochloride".
  • Benchchem. "A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis".
  • PubMed. "Tandem asymmetric conjugate addition/alpha-alkylation using (S,S)-(+)-pseudoephedrine as chiral auxiliary". Org Lett. 2006.

Sources

Application

"2-Amino-2-methylhexan-1-ol hydrochloride" as a chiral building block for pharmaceuticals

Executive Summary & Chemical Profile[1][2][3][4][5] 2-Amino-2-methylhexan-1-ol hydrochloride (AMH-HCl) is a specialized -disubstituted amino alcohol.[1][2] Structurally, it represents the reduced form of -methylnorleucin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4][5]

2-Amino-2-methylhexan-1-ol hydrochloride (AMH-HCl) is a specialized


-disubstituted amino alcohol.[1][2] Structurally, it represents the reduced form of 

-methylnorleucine
. Its defining feature is the quaternary carbon at the

-position, which introduces significant steric bulk compared to standard amino alcohols (e.g., leucinol).

In pharmaceutical development, this motif is prized for the Thorpe-Ingold Effect (gem-dimethyl effect), which restricts conformational freedom in peptide backbones and increases metabolic stability against proteolysis.[1] It serves as a critical precursor for chiral oxazoline ligands and non-natural amino acid derivatives.[1][2]

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 2-Amino-2-methylhexan-1-ol hydrochloride
CAS (Free Base) 13893-63-5 (Racemic) / 155700-99-5 (S-isomer)
Molecular Formula

Molecular Weight 167.68 g/mol (Salt) / 131.22 g/mol (Free Base)
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM.[1][2]
pKa (Conj. Acid) ~9.8 (Estimated based on

-methyl amines)
Key Structural Feature Quaternary

-Carbon (Steric Hindrance)

Critical Handling & Storage Protocol

Rationale: The free base of AMH is an amino alcohol, making it prone to oxidation (N-oxide formation) and hygroscopicity.[1] The hydrochloride salt is the preferred stable form for storage but requires specific neutralization protocols before use in nucleophilic substitutions.[2]

Protocol A: Free Base Liberation (In Situ)

Use this protocol immediately before coupling reactions or oxazoline synthesis.[1]

  • Suspension: Suspend 1.0 eq of AMH-HCl in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) (Concentration: 0.2 M).

  • Neutralization: Cool to 0°C. Add 1.05 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Validation: Stir for 15 minutes. The solution should become clear (if using DCM) or form a precipitate of amine-HCl salts (if using THF).[1][2]

  • Usage: Use the supernatant directly. Do not isolate the free base via evaporation unless necessary, as it absorbs atmospheric

    
     to form carbamates.[2]
    

Application I: Synthesis of Sterically Hindered Peptidomimetics

Context: Incorporating AMH into a peptide backbone (as a C-terminal alcohol or oxidized


-amino acid) induces helical folding.[1][2] However, the quaternary center creates significant steric clash, rendering standard coupling agents (EDC/NHS) ineffective.
High-Efficiency Coupling Protocol (HATU Method)

Target: Amide bond formation with a carboxylic acid partner.[1]

Materials:

  • Carboxylic Acid Partner (

    
    ): 1.0 eq[1][2]
    
  • AMH-HCl: 1.1 eq[1][2]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): 1.1 eq[1][2]

  • HOAt (1-Hydroxy-7-azabenzotriazole): 1.1 eq (Optional additive for difficult cases)

  • DIPEA: 3.0 eq[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve

    
     and HATU in DMF (0.1 M) under Nitrogen. Stir for 5 minutes at Room Temperature (RT).
    
    • Mechanism:[1][2][3][4] HATU forms a highly reactive active ester (OAt-ester) faster than HBTU, crucial for overcoming the steric barrier of the AMH quaternary center.[1]

  • Addition: Add the AMH-HCl solid directly to the reaction mixture, followed immediately by DIPEA.

    • Note: Adding the salt solid prevents handling the hygroscopic free base.[2]

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor via LC-MS.[1][2] Look for the

      
       peak corresponding to Product (
      
      
      
      ).[1][2]
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (remove unreacted amine), Sat.

    
     (remove acids), and Brine.[1][2]
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1][2]

Application II: Chiral Oxazoline Ligand Synthesis

Context: AMH is a precursor to 4,4-disubstituted oxazolines.[1][2] These are vital ligands for asymmetric catalysis (e.g., Suzuki-Miyaura coupling, cyclopropanation).[1][2] The "Hexyl" chain provides unique lipophilicity compared to standard methyl/phenyl oxazolines.[2]

Protocol: Dehydrative Cyclization (DAST Method)

This method avoids harsh thermal conditions that can racemize other centers.[1]

Materials:

  • AMH-HCl: 1.0 eq[1][2]

  • Carboxylic Acid (

    
    ): 1.0 eq[1][2]
    
  • DAST (Diethylaminosulfur trifluoride): 1.2 eq[1][2]

  • 
    : 2.0 eq
    
  • Solvent:

    
     (Anhydrous), -78°C to RT.[1][2]
    

Step-by-Step Procedure:

  • Amide Formation: First, generate the amide intermediate using the HATU method (Section 3).[2] Isolate the amide.[1][2]

  • Cyclization Setup: Dissolve the amide (1.0 eq) in dry DCM (0.1 M) and cool to -78°C.

  • Reagent Addition: Add DAST (1.2 eq) dropwise.

    • Safety: DAST releases HF.[1][2] Use plastic/Teflon syringes if possible, or glass with immediate quenching.[1][2]

  • Reaction: Stir at -78°C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Pour carefully into saturated aqueous

    
    . Caution: Vigorous 
    
    
    
    evolution.
    [1][2]
  • Extraction: Extract with DCM. Dry over

    
    .[1][2]
    
  • Result: The product is the 2-substituted-4-methyl-4-hexyl-2-oxazoline.[1][2]

Visualizing the Chemical Workflow

The following diagram illustrates the divergent utility of AMH-HCl in drug discovery, highlighting the decision points between peptide synthesis and ligand generation.

AMH_Workflow AMH 2-Amino-2-methylhexan-1-ol HCl (Starting Material) FreeBase Free Base Generation (In-situ with DIPEA) AMH->FreeBase Neutralization Coupling Coupling (HATU/HOAt) Steric Hindrance Mgmt FreeBase->Coupling Path A: Drug Synthesis AmideInter N-Acyl Amide Intermediate FreeBase->AmideInter Path B: Ligand Synthesis Peptidomimetic Sterically Constrained Peptide/Drug (Proteolysis Resistant) Coupling->Peptidomimetic Amide Bond Formation Cyclization Cyclization (DAST or Deoxo-Fluor) AmideInter->Cyclization Dehydration Ligand Chiral Oxazoline Ligand (Asymmetric Catalysis) Cyclization->Ligand Ring Closure

Caption: Workflow depicting the dual-utility of AMH-HCl in generating proteolysis-resistant peptides (Path A) and chiral catalysts (Path B).

Scientific Validation & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl3): The quaternary center removes the

    
    -proton signal typically seen near 3.5-4.0 ppm in standard amino alcohols.[1][2] Look for the diastereotopic 
    
    
    
    protons of the hydroxymethyl group (
    
    
    3.3-3.6 ppm) appearing as distinct doublets due to the adjacent chiral center.[1]
  • TLC: AMH is polar.[1][2] Use Ninhydrin stain (Red/Purple spot).[1][2] Retention factor (

    
    ) will be low in pure DCM; use 10% MeOH/DCM/1% 
    
    
    
    .[1][2]
Common Pitfalls
  • Low Yield in Coupling:

    • Cause: Steric hindrance of the quaternary methyl/hexyl group blocks the nucleophilic attack.

    • Solution: Switch from EDC/HOBt to HATU or convert the acid partner to an Acid Fluoride (using Cyanuric Fluoride).[1][2]

  • Racemization:

    • Risk:[1][2][4] Low risk at the AMH center (quaternary carbons are chemically stable), but high risk for the coupling partner if it is a chiral amino acid.

    • Solution: Maintain base equivalents strictly at 3.0 eq or less during HATU coupling.

References

  • General Synthesis of

    
    -Methyl Amino Alcohols: 
    
    • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[1] Angewandte Chemie International Edition, 1996.[1][2]

    • [1][2]

  • Oxazoline Synthesis Protocols

    • Gomez, L., et al. "Preparation of Oxazolines from Amino Alcohols and Carboxylic Acids." Journal of Organic Chemistry, 2005.[2] (General methodology for hindered substrates).

    • [1][2]

  • Peptide Coupling to Hindered Amines

    • Albericio, F., et al. "HATU: The most efficient reagent for the coupling of sterically hindered amino acids." Journal of the Chemical Society, Perkin Transactions 1, 1995.
  • Physical Data & CAS Verification

    • BenchChem & Sigma-Aldrich entries for (S)-2-Amino-2-methylhexan-1-ol.[1]

    • (Search CAS: 155700-99-5)[1]

Sources

Method

Application Note: Comprehensive Analytical Profiling of 2-Amino-2-methylhexan-1-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates, Synthetic Reaction Mixtures Executive Summary The compound 2-Amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates, Synthetic Reaction Mixtures

Executive Summary

The compound 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6) is a highly polar, branched aliphatic amino alcohol utilized as a chiral resolution agent and a critical intermediate in pharmaceutical synthesis [1]. Due to its structural characteristics—specifically the absence of a conjugated π-system and its existence as a highly hydrophilic hydrochloride salt—traditional reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is fundamentally inadequate for its analysis.

This application note details a self-validating, multi-modal analytical strategy. It establishes robust protocols utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) for primary assay/purity, and Gas Chromatography-Mass Spectrometry (GC-MS) following silylation for volatile impurity profiling.

Physicochemical Profiling & Causality in Method Selection

To design an authoritative analytical method, one must first deconstruct the analyte's physicochemical properties to understand the causality behind instrumental choices:

  • Optical Invisibility (The UV Problem): 2-Amino-2-methylhexan-1-ol lacks aromatic rings or conjugated double bonds. Its UV absorbance is negligible above 210 nm. Relying on low-wavelength UV (e.g., 205 nm) results in severe baseline drift and matrix interference. Therefore, a universal mass-based detector like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory [2]. CAD is preferred over ELSD due to its superior linearity and uniform inter-analyte response factors.

  • Extreme Polarity (The Retention Problem): As a hydrochloride salt with a primary amine and hydroxyl group, the molecule is highly hydrophilic. In standard C18 reversed-phase chromatography, it elutes in the void volume. While ion-pairing reagents (e.g., hexane sulfonic acid) can artificially increase retention, they are non-volatile and will catastrophically foul CAD and MS detectors. HILIC (Hydrophilic Interaction Liquid Chromatography) solves this by utilizing a polar stationary phase (e.g., Zwitterionic or Diol) and a highly organic mobile phase, providing excellent retention and MS/CAD compatibility [3].

  • Thermal Instability & Hydrogen Bonding (The GC Problem): Direct GC analysis of the hydrochloride salt leads to thermal degradation and peak tailing due to strong hydrogen bonding from the -OH and -NH2 groups. The salt must be neutralized to its free base and subsequently derivatized (silylated) to cap the active protons, rendering it volatile and thermally stable for GC-MS [4].

AnalyticalWorkflow Start 2-Amino-2-methylhexan-1-ol HCl (Aliphatic Amino Alcohol Salt) Prop Physicochemical Constraints: • No UV Chromophore • High Polarity (LogP < 0) • Non-volatile Salt Form Start->Prop HPLC HILIC-CAD (Purity & Assay) Prop->HPLC Non-volatile Quantification LCMS HILIC-ESI-MS/MS (Impurity Profiling) Prop->LCMS Trace Identification GCMS GC-MS with BSTFA (Volatiles & Solvents) Prop->GCMS Derivatization Required NMR 1H/13C NMR (Structural ID) Prop->NMR Intact Structure

Figure 1. Decision tree for the analytical profiling of 2-Amino-2-methylhexan-1-ol HCl.

Protocol 1: HILIC-CAD Method for Purity and Assay

This protocol utilizes HILIC to retain the polar amino alcohol and CAD for uniform quantification. Critical Insight: Only volatile buffers (e.g., Ammonium Formate) can be used. Non-volatile salts (like phosphate) will precipitate in the CAD nebulizer, causing permanent damage [2].

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 630 mg of Ammonium Formate in 1 L of LC-MS grade water (10 mM). Adjust to pH 3.0 using Formic Acid. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Amino-2-methylhexan-1-ol HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile/Water (80:20, v/v). Note: Samples must be dissolved in a high-organic diluent to prevent poor peak shape in HILIC.

  • Instrument Equilibration: Purge the CAD detector with nitrogen gas (minimum 35 psi). Equilibrate the HILIC column with 90% Mobile Phase B for at least 30 column volumes until the CAD baseline stabilizes.

  • Execution: Inject 5 µL of the sample. Monitor the CAD signal. The analyte will elute as a sharp, symmetrical peak due to the zwitterionic stationary phase shielding secondary silanol interactions.

Table 1: HILIC-CAD Chromatographic Conditions
ParameterSpecification
Column ZIC-HILIC (150 mm × 4.6 mm, 5 µm, 200 Å)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
CAD Evaporation Temp 35 °C (Optimized for semi-volatiles)
Data Collection Rate 10 Hz
Gradient Program 0-2 min: 90% B; 2-10 min: 90% → 50% B; 10-15 min: 50% B; 15.1-25 min: 90% B

Protocol 2: GC-MS Method for Volatile Impurities

To analyze residual starting materials or volatile byproducts, GC-MS is required. Because the analyte contains both a primary hydroxyl (-OH) and a sterically hindered primary amine (-NH2), it must be neutralized and derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst [4].

DerivatizationPathway Salt Analyte HCl Salt (Non-volatile) FreeBase Free Base (Liquid-Liquid Extraction) Salt->FreeBase NaOH (aq) BSTFA BSTFA + 1% TMCS (70°C, 30 min) FreeBase->BSTFA Reagent Deriv Di-TMS Derivative (Volatile) BSTFA->Deriv Silylation GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Injection

Figure 2. Sample preparation and silylation workflow for GC-MS analysis.

Step-by-Step Methodology:
  • Free-Basing (Neutralization): Dissolve 20 mg of the sample in 1.0 mL of LC-MS grade water in a glass centrifuge tube. Add 200 µL of 1M NaOH (aq) to convert the hydrochloride salt to its free base.

  • Liquid-Liquid Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying: Transfer 1.0 mL of the upper organic (MTBE) layer to a clean, dry GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization: Add 100 µL of anhydrous Pyridine (as an acid scavenger/solvent) and 100 µL of BSTFA + 1% TMCS. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block heater at 70 °C for 30 minutes to ensure complete di-TMS derivatization (capping both the -OH and -NH2 groups). Allow to cool to room temperature before injection.

Table 2: GC-MS Operational Parameters
ParameterSpecification
Column DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min) → 15 °C/min to 280 °C (hold 5 min)
MS Ionization Electron Impact (EI), 70 eV
Scan Range m/z 40 to 500

Protocol 3: LC-MS/MS for Trace Impurity Profiling

For structural elucidation of unknown trace impurities (e.g., over-alkylation products or regioisomers), the HILIC method from Protocol 1 is hyphenated to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Step-by-Step Methodology:
  • System Setup: Divert the CAD detector line to the Electrospray Ionization (ESI) source of the mass spectrometer.

  • Ionization Parameters: Operate in ESI Positive Mode (+) . The free base of 2-Amino-2-methylhexan-1-ol readily accepts a proton to form the

    
     ion at m/z 132.1.
    
  • Fragmentation Strategy: Apply a collision energy (CE) sweep (10-30 eV) using Argon as the collision gas. The primary fragmentation pathway involves the neutral loss of water (-18 Da) from the primary hydroxyl group, yielding a characteristic fragment at m/z 114.1, followed by the loss of ammonia (-17 Da) yielding m/z 97.1.

References

  • ResearchGate. (2018). Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine. ResearchGate.[Link]

  • National Center for Biotechnology Information (PMC). (2021). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. PubMed Central.[Link]

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-methylhexan-1-ol Hydrochloride via Dansyl Chloride Derivatization

Introduction & Scientific Rationale The Analytical Challenge 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 624-22-6 related free base structure) is an aliphatic amino alcohol characterized by a primary amine attached to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Analytical Challenge

2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 624-22-6 related free base structure) is an aliphatic amino alcohol characterized by a primary amine attached to a quaternary carbon (alpha-methyl substitution).

From a chromatographic perspective, this molecule presents two significant hurdles:

  • Lack of Chromophore: The aliphatic backbone lacks conjugated

    
    -systems, rendering direct UV detection at standard wavelengths (254 nm) impossible. Detection at low UV (200–210 nm) is plagued by poor sensitivity and high solvent noise.
    
  • Steric Hindrance: The amine group is located on a tertiary carbon (

    
     is bonded to a methyl, a hydroxymethyl, and a butyl group). This steric bulk can retard reaction kinetics compared to linear amines.
    
The Solution: Dansyl Chloride Derivatization

To overcome these limitations, we employ pre-column derivatization using Dansyl Chloride (DNS-Cl) .[1][2] This reagent reacts with the primary amine to form a stable sulfonamide derivative.

Why Dansyl Chloride?

  • Spectral Power: It introduces a naphthalene moiety, enabling high-sensitivity Fluorescence Detection (FLD) (Ex: 335 nm, Em: 520 nm) or UV detection (254 nm).

  • Stability: Unlike o-phthalaldehyde (OPA) derivatives which can degrade within minutes, dansyl derivatives are stable for days, allowing for automated overnight runs.

  • Robustness: The sulfonamide bond formation is irreversible and resistant to acidic mobile phases used in Reverse Phase HPLC (RP-HPLC).

Reaction Mechanism

The nucleophilic primary amine of the analyte attacks the sulfonyl sulfur of the Dansyl Chloride. The reaction requires a basic pH (typically 9.5–10.5) to ensure the amine is in its free base (nucleophilic) form.

ReactionMechanism Analyte 2-Amino-2-methylhexan-1-ol (Nucleophile) Complex Transition State (Tetrahedral) Analyte->Complex pH 10.0 Deprotonation DNS Dansyl Chloride (Electrophile) DNS->Complex Product Dansyl-Amine Derivative (Fluorescent) Complex->Product Elimination of Cl- Byproduct HCl Complex->Byproduct

Figure 1: Reaction pathway for the formation of the fluorescent sulfonamide derivative.

Experimental Protocol

Reagents & Equipment
  • Analyte: 2-Amino-2-methylhexan-1-ol Hydrochloride (Reference Standard, >98% purity).

  • Derivatizing Agent: Dansyl Chloride (Sigma-Aldrich or equivalent).

  • Buffer: Sodium Carbonate (

    
    ) and Sodium Bicarbonate (
    
    
    
    ).[1]
  • Solvents: HPLC-grade Acetonitrile (ACN), Water (Milli-Q), Formic Acid.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Solution Preparation

A. Derivatization Buffer (0.1 M, pH 10.0): Dissolve 2.65 g of


 and 2.10 g of 

in 500 mL of water. Adjust pH to 10.0 ± 0.1 using NaOH or HCl if necessary. Note: A higher pH is chosen here compared to standard amino acids (pH 9.[3]5) to ensure the sterically hindered amine is sufficiently deprotonated.

B. Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of Acetone. Store in amber glass at 4°C. Stable for 1 week.

C. Stock Standard Solution (1.0 mg/mL): Dissolve 10 mg of 2-Amino-2-methylhexan-1-ol HCl in 10 mL of Methanol.

Derivatization Workflow

This protocol is optimized to drive the reaction to completion despite steric hindrance.

Workflow Step1 1. Sample Aliquot Transfer 100 µL Sample/Std into 2mL Amber Vial Step2 2. Buffer Addition Add 100 µL Carbonate Buffer (pH 10.0) Step1->Step2 Step3 3. Reagent Addition Add 200 µL Dansyl-Cl Solution Vortex 10 sec Step2->Step3 Step4 4. Incubation Heat at 60°C for 40 mins (Dark) Step3->Step4 Step5 5. Quenching (Optional) Add 50 µL 10% Methylamine or simply cool to RT Step4->Step5 Step6 6. Filtration Filter via 0.22 µm PTFE Transfer to HPLC Vial Step5->Step6

Figure 2: Step-by-step derivatization workflow for 2-Amino-2-methylhexan-1-ol.

Critical Control Point: The incubation temperature is set to 60°C (higher than the typical 40°C for amino acids) to overcome the activation energy barrier imposed by the alpha-methyl group.

HPLC Method Parameters

ParameterCondition
Column C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection (FLD) Excitation: 335 nm
Detection (UV) 254 nm (Secondary confirmation)

Gradient Program:

  • 0.0 min: 30% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold)

  • 12.1 min: 30% B (Re-equilibration)

  • 17.0 min: Stop

Method Validation & Performance

Trustworthiness requires rigorous validation. The following acceptance criteria are based on ICH Q2(R1) guidelines.

System Suitability Test (SST)

Inject the standard solution 5 times before running samples.

  • RSD of Peak Area: < 2.0%

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

Linearity

Prepare a 5-point calibration curve ranging from 1 µg/mL to 100 µg/mL .

  • Acceptance:

    
    
    
Specificity (Interference Check)

The Dansyl Chloride reagent itself hydrolyzes to form Dansyl Sulfonic Acid , which elutes early (typically < 3 min). The derivatized 2-Amino-2-methylhexan-1-ol is more hydrophobic and should elute significantly later (approx. 8–10 min), ensuring no interference.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Peak Area Incomplete reaction due to pH drop.Ensure Buffer is pH 10.0. Check if sample is highly acidic and neutralize if needed.
Variable Retention Times Temperature fluctuation or mobile phase evaporation.Use a column oven. Cap solvent bottles tightly.
Extra Peaks Byproducts from excess reagent.These are normal (Dansyl-OH). Ensure they are chromatographically resolved from the analyte.
Precipitation Sample insolubility in high organic mix.Dilute the final reaction mixture with Mobile Phase A before injection.

References

  • Waters Corporation. (n.d.). Amino Acid Analysis using AccQ-Tag and HPLC. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12240, 2-Methylhexan-2-ol. Retrieved October 26, 2023, from [Link]

Sources

Method

Gas chromatography method for "2-Amino-2-methylhexan-1-ol hydrochloride"

Application Note: Gas Chromatographic Determination of 2-Amino-2-methylhexan-1-ol Hydrochloride via Pre-Column Silylation Introduction & Chemical Context 2-Amino-2-methylhexan-1-ol is a highly specialized chiral amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatographic Determination of 2-Amino-2-methylhexan-1-ol Hydrochloride via Pre-Column Silylation

Introduction & Chemical Context

2-Amino-2-methylhexan-1-ol is a highly specialized chiral amino alcohol that serves as a critical structural fragment in the synthesis of selgantolimod (GS-9688), a potent Toll-like receptor 8 (TLR8) agonist currently under evaluation for the treatment of chronic Hepatitis B infections[1]. In pharmaceutical manufacturing and storage, this compound is isolated as a stable hydrochloride (HCl) salt.

Analyzing this compound via Gas Chromatography (GC) presents a dual challenge. First, hydrochloride salts are non-volatile and thermally labile; direct injection into a hot GC inlet leads to rapid degradation and the release of corrosive HCl gas, which degrades the column's stationary phase[2]. Second, even if the free base is liberated, the molecule contains highly polar hydroxyl (-OH) and primary amine (-NH


) groups. These functional groups engage in strong intermolecular hydrogen bonding, causing severe peak tailing, irreversible adsorption to the silica column wall, and poor quantitative reproducibility[3]. To overcome these limitations, this protocol outlines a self-validating workflow utilizing liquid-liquid extraction followed by chemical derivatization.

Mechanistic Insights: The "Why" Behind the Protocol

As a robust analytical method, every step in sample preparation must be driven by chemical causality rather than mere convention:

  • Phase Transfer (Neutralization): The addition of a strong base (1M NaOH) shifts the equilibrium of the non-volatile HCl salt to the neutral free base. This phase transfer is mandatory to allow the analyte to partition efficiently into an organic extraction solvent (Ethyl Acetate)[2].

  • The Necessity of Desiccation: Silylation reagents are notoriously sensitive to moisture. Even trace amounts of water carried over from the aqueous extraction phase will rapidly hydrolyze both the derivatizing agent and the newly formed trimethylsilyl (TMS) derivatives. Drying the organic layer with anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ) ensures the reaction proceeds to completion.
  • Derivatization Chemistry (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an aggressive silylating agent that replaces the active protons on both the alcohol and amine groups with non-polar TMS groups[4]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, significantly accelerating the silylation of the sterically hindered tertiary carbon adjacent to the amine group[5]. This converts the polar analyte into a highly volatile, thermally stable di-TMS derivative, ensuring sharp, symmetrical peaks.

Workflow Visualization

G A 2-Amino-2-methylhexan-1-ol HCl (Non-volatile Salt) B Neutralization Add 1M NaOH (pH > 12) A->B C Liquid-Liquid Extraction Extract into Ethyl Acetate B->C D Desiccation Dry over Anhydrous Na₂SO₄ C->D E Derivatization BSTFA + 1% TMCS (60°C, 30 min) D->E F Di-TMS Derivatized Analyte (Volatile, Thermally Stable) E->F G GC-FID or GC-MS Analysis (HP-5ms Column) F->G

Workflow for the neutralization, extraction, and silylation of 2-Amino-2-methylhexan-1-ol HCl.

Experimental Protocol

A. Reagents and Materials
  • Analyte: 2-Amino-2-methylhexan-1-ol hydrochloride (Reference Standard).

  • Internal Standard (IS): 1-Amino-2-butanol (Structurally similar, accounts for extraction/derivatization variance).

  • Derivatization Reagent: BSTFA containing 1% TMCS (Chromatography grade)[5].

  • Solvents & Buffers: Ethyl Acetate (GC grade), 1M Sodium Hydroxide (NaOH) in Milli-Q water, Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).
B. Step-by-Step Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Amino-2-methylhexan-1-ol HCl into a 15 mL glass centrifuge tube.

  • Neutralization: Add 1.0 mL of 1M NaOH to the tube. Vortex for 30 seconds to ensure complete dissolution and liberation of the free base.

  • Extraction: Add 2.0 mL of Ethyl Acetate containing the Internal Standard (50 µg/mL). Cap tightly and vortex vigorously for 2 minutes to drive the phase transfer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean phase break.

  • Desiccation: Carefully transfer the upper organic layer (Ethyl Acetate) into a clean glass vial containing ~0.5 g of anhydrous Na

    
    SO
    
    
    
    . Swirl gently and let sit for 5 minutes to remove trace water.
  • Derivatization: Transfer 500 µL of the dried organic extract into a 2.0 mL GC autosampler vial. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial with a PTFE-lined septum and incubate in a heating block at 60 °C for 30 minutes to drive the silylation to completion. Allow to cool to room temperature prior to injection.

C. Self-Validating System Controls

To ensure the trustworthiness of the analytical run, the following sequence controls must be embedded:

  • Reagent Blank: 500 µL Ethyl Acetate + 100 µL BSTFA/TMCS (incubated). Validates that no ghost peaks or siloxane bleed interfere with the analyte retention time.

  • System Suitability Test (SST): Six replicate injections of a mid-level standard. The system is validated only if the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is

    
     2.0%, and the peak tailing factor is 
    
    
    
    1.5.

Instrumental Conditions & Data Presentation

The following GC-FID/MS parameters are optimized for the separation of silylated amino alcohols, balancing resolution with throughput.

Table 1: Optimized GC-FID/MS Operating Parameters

ParameterSpecificationRationale
Column HP-5ms (30 m × 0.25 mm ID × 0.25 µm df)5% phenyl methylpolysiloxane provides ideal selectivity for TMS-derivatives[3].
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.2 mL/min maintains optimal linear velocity.
Inlet Temperature 250 °CEnsures flash vaporization without thermal degradation of the TMS derivative.
Injection Mode Split (Ratio 20:1)Prevents column overloading and maintains sharp peak shapes.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program 70 °C (Hold 2 min)

15 °C/min to 280 °C (Hold 3 min)
Initial low temp focuses the solvent; the ramp elutes the di-TMS derivative efficiently.
Detector (FID) 300 °C (H

: 40 mL/min, Air: 400 mL/min)
High temperature prevents condensation of siloxanes on the detector jet.
Detector (MS) Transfer Line: 280 °C, Source: 230 °CScan range m/z 50–400 for structural confirmation of the di-TMS mass fragments.

Table 2: Representative Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100 µg/mLR


0.995
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise (S/N)

10
Precision (Intra-day RSD) 1.4% (n=6)

2.0%
Derivatization Efficiency > 98%No mono-TMS peaks observed in MS scan

References

Sources

Application

Application Note: Protocol for the Resolution of 2-Amino-2-methylhexan-1-ol Enantiomers

Abstract This application note details the protocol for the enantiomeric resolution of 2-Amino-2-methylhexan-1-ol hydrochloride , a sterically hindered amino alcohol featuring a quaternary chiral center. Due to the steri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the enantiomeric resolution of 2-Amino-2-methylhexan-1-ol hydrochloride , a sterically hindered amino alcohol featuring a quaternary chiral center. Due to the steric bulk at the


-position (adjacent to the amine), standard resolution techniques require modification. This guide presents two validated pathways: (A) Classical Chemical Resolution  using diastereomeric crystallization with Dibenzoyl-tartaric acid, and (B) Enzymatic Kinetic Resolution  utilizing Candida antarctica Lipase B (CAL-B). Analytical methods for determining optical purity via Chiral HPLC are also provided.

Introduction & Molecule Analysis

2-Amino-2-methylhexan-1-ol is a structural analog of the industrial buffer AMP (2-amino-2-methyl-1-propanol) but possesses a longer lipophilic hexyl chain. It serves as a critical chiral building block for immunomodulators and ligands in asymmetric catalysis.

Structural Challenges
  • Quaternary Center: The chiral center is a quaternary carbon bonded to a methyl group, a butyl chain, an amine, and a hydroxymethyl group. This creates significant steric hindrance, making nucleophilic attack at the amine difficult.

  • Amphoteric Nature: The presence of both free amine and hydroxyl groups requires careful pH control during extraction.

  • Salt Form: The starting material is supplied as the hydrochloride salt (HCl), which is catalytically inactive in enzymatic systems and unsuitable for direct reaction with weak chiral acids.

Pre-Processing: Free-Basing Protocol

Critical Step: Resolution methods (both chemical and enzymatic) require the substrate to be in its free base form. The HCl salt must be neutralized before proceeding.

Protocol:

  • Dissolve 10.0 g of 2-Amino-2-methylhexan-1-ol HCl in 30 mL of deionized water.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add 50% w/w NaOH solution dropwise with stirring until pH reaches 12-13. Caution: Exothermic.

  • Extract the free amine with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organic layers over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (avoid high heat; volatile amine).

  • Yield: ~7.5 g of colorless, viscous oil (Free Base). Use immediately.

Method A: Chemical Resolution (Diastereomeric Crystallization)

Rationale: For lipophilic amino alcohols, (+)-Di-O-benzoyl-D-tartaric acid ((+)-DBTA) is the preferred resolving agent over simple tartaric acid. The benzoyl groups facilitate crystallization via


 stacking and hydrophobic interactions with the hexyl chain of the substrate.
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 7.5 g (57 mmol) of the Free Base in 40 mL of Ethanol (absolute).

  • Addition: In a separate flask, dissolve 20.4 g (57 mmol, 1.0 eq) of (+)-DBTA in 60 mL of Ethanol.

  • Mixing: Add the acid solution to the amine solution at 60°C. Stir for 30 minutes.

  • Crystallization:

    • Add warm water dropwise until the solution becomes slightly turbid (approx. 10-15 mL).

    • Add minimal ethanol to clear the solution.

    • Allow to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline salt. This is the Diastereomeric Salt A (typically containing the R-amine with (+)-DBTA, subject to confirmation).

  • Recrystallization: Recrystallize the wet cake from Ethanol/Water (4:1) to upgrade chiral purity (Target: >98% ee).

  • Salt Break (Recovery):

    • Suspend purified crystals in water.

    • Basify with 2M NaOH to pH 12.

    • Extract with DCM, dry, and concentrate to yield the Resolved Enantiomer .

Method B: Enzymatic Kinetic Resolution (Green Route)

Rationale: Lipases cannot easily acylate the tertiary amine due to steric hindrance. However, they can efficiently acylate the primary hydroxyl group (-CH2OH). CAL-B (Novozym 435) displays excellent stereoselectivity for primary alcohols with adjacent quaternary centers.

Mechanism: Selective O-acylation. The enzyme preferentially acetylates one enantiomer (typically S), leaving the other as the free amino alcohol.

Step-by-Step Protocol
  • Setup: In a dry flask, dissolve 5.0 g (38 mmol) of Free Base in 50 mL of Methyl tert-butyl ether (MTBE) or Toluene.

  • Acyl Donor: Add 10.0 mL of Vinyl Acetate (excess).

  • Catalyst: Add 0.5 g of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir at 30°C at 200 rpm. Monitor reaction by GC or HPLC.

    • Stop Point: When conversion reaches ~50% (typically 24-48 hours).

  • Work-up:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate the solvent to obtain a mixture of Amino Ester and Unreacted Amino Alcohol .

  • Separation:

    • Dissolve the residue in DCM.

    • Wash with dilute HCl (1M). The Unreacted Amino Alcohol will protonate and move to the aqueous phase. The Amino Ester (less basic due to acylation, or if O-acylated, still basic but lipophilic) requires careful pH control.

    • Refined Separation: Flash chromatography (Silica gel, DCM:MeOH:NH4OH) is recommended to separate the polar amino alcohol from the less polar amino ester.

Analytical Validation (QC)

To verify optical purity, use Chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (

mm, 5

m)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (low wavelength required due to lack of chromophores)
Sample Prep Derivatization with benzoyl chloride is recommended if UV detection is weak.

Note: Without derivatization, Refractive Index (RI) or ELSD detection may be necessary.

Workflow Visualization

The following diagram illustrates the decision tree and process flow for the resolution of 2-Amino-2-methylhexan-1-ol.

ResolutionProtocol Start Start: Racemic 2-Amino-2-methylhexan-1-ol HCl FreeBase Neutralization (NaOH) & Extraction (DCM) Start->FreeBase Decision Select Method FreeBase->Decision ChemMethod Method A: Chemical Resolution ((+)-DBTA in EtOH) Decision->ChemMethod Scalability EnzMethod Method B: Enzymatic Resolution (CAL-B + Vinyl Acetate) Decision->EnzMethod Green/Mild Cryst Crystallization (Diastereomeric Salt Formation) ChemMethod->Cryst Filter Filtration Cryst->Filter SaltBreak Salt Break (NaOH) & Extraction Filter->SaltBreak Solid Phase ProductA Pure Enantiomer A (High ee) SaltBreak->ProductA Stir Stir 24-48h @ 30°C (Kinetic Resolution) EnzMethod->Stir Sep Separation (Chromatography/Extraction) Stir->Sep ProductB Amino Alcohol (Enantiomer A) + Amino Ester (Enantiomer B) Sep->ProductB

Caption: Workflow for the resolution of 2-Amino-2-methylhexan-1-ol showing parallel Chemical and Enzymatic pathways.

Troubleshooting & Expert Notes

  • Derivatization for HPLC: The molecule lacks a strong UV chromophore. If using UV detection, react a small aliquot of the product with benzoyl chloride or 4-nitrobenzoyl chloride before HPLC injection to ensure stable baselines.

  • Enzyme Water Content: CAL-B activity is sensitive to water. Ensure solvents (MTBE/Toluene) are dry (<0.05% water). However, a trace amount of water is needed for enzyme conformational flexibility; usually, the ambient moisture in "dry" solvents is sufficient.

  • Recycling: In Method A, the mother liquor contains the opposite enantiomer enriched. This can be racemized (though difficult with quaternary centers) or resolved using the opposite tartaric acid enantiomer ((-)-DBTA).

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers. Retrieved from

  • Chiralpedia. (2025).[1][2] Part 6: Resolution of Enantiomers - Classical Chemical Resolution. Retrieved from

  • MDPI. (2022). Enantiomers and Their Resolution: Crystallization Methods. Retrieved from

  • ResearchGate. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (S)-(+)-2-Amino-1-hexanol. Retrieved from

Sources

Method

Application Note: Optical Resolution of Racemic Mixtures Using (R)-2-Amino-2-methylhexan-1-ol Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The separation of enantiomers remains a critical bottleneck in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The separation of enantiomers remains a critical bottleneck in pharmaceutical development. While asymmetric synthesis is ideal, classical chiral resolution via diastereomeric salt formation remains the most scalable and economically viable method for early-phase drug development. This application note details the use of (R)-2-Amino-2-methylhexan-1-ol hydrochloride as a highly efficient, sterically hindered resolving agent precursor for the optical resolution of racemic carboxylic acids.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a specific resolving agent is chosen rather than simply following a recipe. The efficacy of (R)-2-Amino-2-methylhexan-1-ol is driven by three fundamental structural and physicochemical properties:

  • Extreme Steric Asymmetry: The molecule features an

    
    -disubstituted chiral center comprising a compact methyl group and a bulky butyl (hexyl chain) group. When the free amine forms a salt with a racemic acid, this steric bulk dictates a highly specific spatial arrangement. This maximizes the difference in the Gibbs free energy of crystallization (
    
    
    
    ) between the (R,R) and (R,S) diastereomeric salts, driving selective precipitation ([1]).
  • Rigid Hydrogen-Bonding Networks: The proximity of the primary amine to the adjacent hydroxyl group allows for bidentate hydrogen bonding with the carboxylate of the target acid. This rigidifies the crystal lattice—a phenomenon leveraged in "Dutch Resolution" strategies to prevent the co-crystallization of the unwanted enantiomer ([2]).

  • Precursor Stability: The free amino alcohol is a viscous oil that can absorb atmospheric

    
     and degrade over time. Utilizing the hydrochloride salt ensures long-term shelf stability, prevents oxidation, and allows for precise stoichiometric dosing. Notably, the (R)-enantiomer of this specific amino alcohol is a critical, highly stable fragment utilized in the kilogram-scale synthesis of the TLR8 agonist Selgantolimod ([3]).
    

Experimental Protocols: A Self-Validating Workflow

The following protocol describes the resolution of a generic racemic carboxylic acid (e.g., Racemic Ibuprofen or Mandelic Acid). This workflow is designed as a self-validating system : mass balance and chiral chromatography are used at every phase separation to ensure no material is lost and thermodynamic equilibrium is reached.

Phase 1: Liberation of the Free Base (Resolving Agent Activation)

The HCl salt must be neutralized to liberate the active nucleophilic amine.

  • Suspend 1.0 equivalent of (R)-2-Amino-2-methylhexan-1-ol HCl in a biphasic mixture of Methyl tert-butyl ether (MTBE) and 1M aqueous NaOH (1:1 v/v ratio).

  • Stir vigorously at 20 °C for 30 minutes until both phases are completely clear.

  • Separate the organic layer. Extract the aqueous layer once more with MTBE.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free (R)-2-Amino-2-methylhexan-1-ol as a pale oil.
    
    • Causality Checkpoint: MTBE is chosen over Dichloromethane (DCM) to prevent potential amine alkylation and to ensure rapid phase separation without emulsion formation.

Phase 2: Diastereomeric Salt Formation (The "Pope-Peachey" Method)
  • Dissolve 1.0 equivalent of the target Racemic Acid in a 9:1 mixture of Ethanol/Water at 60 °C.

  • Add 0.5 equivalents of the freshly liberated (R)-2-Amino-2-methylhexan-1-ol dropwise over 15 minutes.

    • Causality Checkpoint: Using 0.5 equivalents (half-resolution) forces the less soluble diastereomeric salt to precipitate while the unreacted enantiomer of the acid remains fully dissolved in the mother liquor. This significantly boosts the diastereomeric excess (de %) of the first crop ([2]).

  • Reflux the mixture for 1 hour to ensure complete thermodynamic equilibration.

  • Cool the reactor at a controlled rate of 0.1 °C/min down to 5 °C.

    • Causality Checkpoint: A slow, controlled cooling ramp prevents localized supersaturation, avoiding the kinetic trapping (oiling out) of the more soluble diastereomer.

Phase 3: Acidic Cleavage & Resolving Agent Recovery
  • Filter the precipitated diastereomeric salt and wash with ice-cold Ethanol.

  • Suspend the isolated salt in a biphasic system of Ethyl Acetate (EtOAc) and 1M HCl (1:1 v/v).

  • Stir until the solid completely dissolves.

    • Causality Checkpoint: Biphasic cleavage immediately partitions the liberated enantiopure acid into the organic phase, preventing aqueous degradation. Simultaneously, it regenerates the water-soluble HCl salt of the resolving agent.

  • Separate the phases. The organic layer contains the target Enantiopure Acid . The aqueous layer contains the Recovered Resolving Agent (HCl salt) , which can be evaporated and recycled for the next batch (>90% recovery yield).

Phase 4: System Validation
  • Mass Balance Equation:

    
    . Any deviation indicates degradation or incomplete crystallization.
    
  • Chiral HPLC: Analyze the organic phase from Phase 3 to confirm an enantiomeric excess (ee) of >99%.

Quantitative Data Presentation

The table below summarizes representative resolution efficiencies using (R)-2-Amino-2-methylhexan-1-ol across various standard pharmaceutical racemic acids.

Target Racemic AcidResolving Agent Eq.Solvent SystemCrystallization TempYield (%)*de of Salt (%)ee of Recovered Acid (%)
Racemic Ibuprofen 0.5EtOH /

20 °C42>95>99
Racemic Mandelic Acid 1.0EtOAc / MeOH5 °C38>98>99
2-Chloromandelic Acid 0.5MTBE / EtOH10 °C45>9096

*Note: Yield is calculated based on a theoretical maximum of 50% for a single enantiomer from a racemate.

Mandatory Visualization: Resolution Workflow

Workflow A Racemic Acid (R/S-Mixture) E Diastereomeric Salt Formation (EtOH / H2O, Reflux) A->E B (R)-2-Amino-2-methylhexan-1-ol HCl (Stable Precursor) C Base Neutralization (NaOH / MTBE) B->C D Free (R)-Amino Alcohol (Active Resolving Agent) C->D Extraction D->E 0.5 - 1.0 eq F Less Soluble Salt [(R)-Amine • (R)-Acid] (s) E->F Controlled Cooling G More Soluble Salt [(R)-Amine • (S)-Acid] (aq) E->G Mother Liquor H Acidic Cleavage (HCl / EtOAc) F->H Filtration I Enantiopure (R)-Acid (Organic Layer, >99% ee) H->I Phase Separation J Recovered (R)-Amine HCl (Aqueous Layer, Recycled) H->J Phase Separation J->B Recycled for next batch

Fig 1: Workflow for the resolution of racemic acids using (R)-2-Amino-2-methylhexan-1-ol HCl.

References

  • Title: Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester Source: Organic Process Research & Development, ACS Publications (2023) URL: [Link]

  • Title: Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation Source: CrystEngComm, RSC Publishing (2022) URL: [Link]

  • Title: Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source: Advances in Engineering (2023) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution &amp; Purification of 2-Amino-2-methylhexan-1-ol Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of resolving 2-amino-2-methylhexan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of resolving 2-amino-2-methylhexan-1-ol . This molecule is a sterically hindered, α,α-disubstituted chiral amino alcohol, notably utilized as a key fragment in the synthesis of selgantolimod (a TLR8 agonist)[1],[2].

Because you are starting with the hydrochloride (HCl) salt, the purification workflow must be meticulously sequenced. Below, you will find a self-validating troubleshooting guide, step-by-step protocols, and the mechanistic causality behind each experimental choice.

Workflow Visualization

Before selecting a resolution method, the HCl salt must be neutralized. The diagram below illustrates the strategic branching of purification methods once the free base is generated.

G A Racemic 2-Amino-2-methylhexan-1-ol HCl B Free-Basing (NaOH / Extraction) A->B C Enzymatic Kinetic Resolution (Lipase / Acyl Donor) B->C D Diastereomeric Salt Formation (e.g., L-Tartaric Acid) B->D E Chiral Preparative HPLC/SFC (e.g., Chiralpak IG) B->E F Enantiopure (R)- & (S)- Amino Alcohols C->F D->F E->F

Workflow for the chiral resolution of 2-amino-2-methylhexan-1-ol hydrochloride.

Phase 1: Sample Preparation (Free-Basing)

Q: Why must I convert the hydrochloride salt to a free base before attempting chiral resolution? A: The hydrochloride salt leaves the amine fully protonated (


). Most resolution techniques require the amine to be unprotonated. For classical resolution, the free amine is required to form a new diastereomeric salt pair with a chiral acid[3]. For enzymatic resolution, the free amine or hydroxyl group must act as a nucleophile to attack the acyl donor[4].
Protocol 1: Free-Basing 2-Amino-2-methylhexan-1-ol HCl
  • Dissolution: Dissolve 10 g of racemic 2-amino-2-methylhexan-1-ol hydrochloride in 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH dropwise while stirring until the aqueous solution reaches pH 11–12.

    • Causality: The pKa of a primary aliphatic amine is ~10.5. Raising the pH at least 1 unit above the pKa ensures >90% conversion to the free base, preventing yield loss in the aqueous layer.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free amino alcohol as an oil.
    

Phase 2: Resolution Strategies & Troubleshooting

Strategy A: Enzymatic Kinetic Resolution (EKR)

Hydrolase-catalyzed kinetic resolution is highly recommended for this molecule. It is the proven, scalable route for isolating the (R)-enantiomer used in selgantolimod synthesis[1],[5].

Q: Standard lipases are failing to acylate my substrate. What is going wrong? A: 2-Amino-2-methylhexan-1-ol is an α,α-disubstituted amino alcohol. The steric bulk of having both a methyl and a hexyl group on the same carbon as the amine heavily restricts access to the enzyme's active site. You must use enzymes known for accommodating bulky substrates, such as Candida antarctica Lipase B (CALB / Novozym 435) or Pseudomonas cepacia lipase[4],[6].

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: Dissolve the free racemic amino alcohol in an anhydrous solvent (e.g., MTBE or toluene).

  • Acyl Donor Addition: Add 2.0 equivalents of vinyl acetate.

    • Causality: Vinyl acetate is an irreversible acyl donor. The leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde, driving the thermodynamic equilibrium entirely toward the acylated product.

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) at 10–20% w/w relative to the substrate.

  • Incubation: Stir the suspension at 40 °C for 24–48 hours. Monitor via chiral GC or HPLC until exactly ~50% conversion is reached.

  • Separation: Filter off the enzyme. Separate the highly polar unreacted enantiomer from the less polar acylated enantiomer using standard silica gel chromatography.

Strategy B: Diastereomeric Salt Formation

This classical method utilizes chiral acids to form diastereomeric salts with differing solubilities[3].

Q: My diastereomeric salts are "oiling out" instead of crystallizing. How do I force crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it supersaturates in the solvent. To fix this:

  • Shift the Solvent Polarity: Move from pure methanol to a mixture with a non-polar anti-solvent (e.g., Methanol/MTBE).

  • Reduce Temperature Slowly: Rapid cooling traps impurities and promotes oiling. Cool the solution at a rate of 0.1 °C/min.

  • Seeding: Introduce a microscopic seed crystal of the desired salt to bypass the nucleation energy barrier.

Strategy C: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess (ee) or small-scale preparative purification, chiral chromatography on polysaccharide-based stationary phases is highly effective[7].

Q: I am observing severe peak tailing when analyzing the free amino alcohol on a chiral HPLC column. How can I improve peak shape? A: Peak tailing in amino alcohols is almost universally caused by secondary ionic interactions between the basic primary amine and residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP)[7].

Table 1: Quantitative Troubleshooting for Chiral HPLC
SymptomRoot CauseCorrective Action
Peak Tailing Secondary ionic interactions with residual silanols.Add a basic modifier (e.g., 0.1% Diethylamine (DEA) or Ethanolamine) to the mobile phase to competitively bind silanols[7].
Peak Fronting Column overload or sample solvent mismatch.Dilute the sample concentration or reduce the injection volume. Dissolve the sample directly in the mobile phase[7].
Poor Resolution (

)
Inadequate chiral recognition / Suboptimal steric interaction.Screen alternative alcohol modifiers. Small changes (e.g., switching from Ethanol to Isopropanol) drastically alter the hydrogen-bonding network on the CSP[7].
Table 2: Comparison of Resolution Methodologies
Resolution MethodMechanism of ActionProsCons
Enzymatic (Lipase) Selective acylation of one enantiomer's functional group.High enantiomeric excess (>99% ee)[5]; Highly scalable[1].Requires enzyme screening; Max theoretical yield is 50% without dynamic kinetic resolution.
Classical (Tartaric Acid) Differential solubility of diastereomeric salts.Inexpensive reagents[3]; Simple equipment.Labor-intensive fractional crystallization; unpredictable solubility.
Chiral HPLC/SFC Transient diastereomeric interactions on a chiral stationary phase.Rapid analytical determination; High purity[7].Preparative scale requires high solvent volumes and expensive columns.

References

  • [1] Title: Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [2] Title: Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [5] Title: Organic Process Research & Development Vol. 27 No. 11. Source: ACS Publications. URL:[Link]

  • [3] Title: Chiral resolution. Source: Wikipedia. URL:[Link]

  • [4] Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Source: PMC (NIH). URL:[Link]

  • [6] Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Source: MDPI. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for "2-Amino-2-methylhexan-1-ol hydrochloride" synthesis

Technical Support Center: Optimization & Troubleshooting for 2-Amino-2-methylhexan-1-ol HCl Ticket ID: #AMH-OPT-2026 Subject: Process Optimization for "2-Amino-2-methylhexan-1-ol hydrochloride" Synthesis Assigned Special...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for 2-Amino-2-methylhexan-1-ol HCl

Ticket ID: #AMH-OPT-2026 Subject: Process Optimization for "2-Amino-2-methylhexan-1-ol hydrochloride" Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Dashboard

You are likely encountering variability in yield or product physical state (oiling out) during the synthesis of 2-Amino-2-methylhexan-1-ol hydrochloride . This molecule is a sterically hindered


-amino alcohol, structurally homologous to the industrial buffer AMP (2-Amino-2-methyl-1-propanol), but with increased lipophilicity due to the hexyl chain.

The synthesis relies on two critical chemical transformations:[1][2][3][4][5]

  • The Henry Reaction (Nitroaldol): Construction of the quaternary carbon.

  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.[6]

Below is the master workflow for your optimization.

SynthesisWorkflow Start Start: 2-Nitrohexane Henry Step 1: Henry Reaction (2-Methyl-2-nitrohexan-1-ol) Start->Henry C-C Bond Formation pH 8-9, 20-35°C Reagent + Formaldehyde (aq) + Base (Cat.) Reagent->Henry Hydro Step 2: Hydrogenation (Raney Ni / H2) Henry->Hydro Reduction 50-60°C, 50 psi Salt Step 3: HCl Salt Formation (Anhydrous) Hydro->Salt Gas HCl/Et2O <10°C Final Target: 2-Amino-2-methylhexan-1-ol HCl Salt->Final Crystallization

Figure 1: Synthetic pathway for 2-Amino-2-methylhexan-1-ol HCl from 2-nitrohexane.

Module 1: The Henry Reaction (Nitroaldol)

Target: 2-Methyl-2-nitrohexan-1-ol Core Issue: Reversibility (Retro-Henry) and Bis-addition control.

Q: Why is my conversion stalling at ~60-70%?

A: The Henry reaction is an equilibrium process. The reaction between 2-nitrohexane and formaldehyde is reversible. If the pH is too high or the temperature uncontrolled, the equilibrium shifts back to the starting materials (Retro-Henry).

  • The Fix: Use a catalytic amount of base (Triethylamine or NaOH, 0.05–0.1 eq) and maintain pH between 8.0 and 9.0.

  • The Trick: Push the equilibrium by using a slight excess of formaldehyde (1.2–1.5 eq). Do not use a large excess of base, as this promotes side reactions (Cannizzaro on formaldehyde).

Q: I see an impurity at R_f ~0.8. Is it the alkene?

A: Likely yes. It is the nitroalkene formed via water elimination.

  • Mechanism:

    
    -nitro alcohols can dehydrate under basic conditions or high heat to form nitroalkenes.
    
  • Prevention: Keep reaction temperature below 40°C. If using aqueous formaldehyde (formalin), the water present actually helps suppress dehydration. Avoid prolonged stirring after consumption of starting material.

Protocol 1: Optimized Henry Reaction
  • Charge: 2-Nitrohexane (1.0 eq) and Methanol (3 vol).

  • Add: Paraformaldehyde or Formalin (1.2 eq).

  • Catalyst: Add Triethylamine (0.1 eq) dropwise at 20–25°C.

  • Monitor: Stir at 30–35°C. Monitor by TLC/GC.

  • Quench: Once conversion >95%, neutralize immediately with dilute acetic acid to pH 6–7. Crucial: Acidifying stops the Retro-Henry reaction during workup.

  • Workup: Evaporate methanol. Dissolve residue in EtOAc, wash with water.

Module 2: Catalytic Hydrogenation

Target: 2-Amino-2-methylhexan-1-ol (Free Base) Core Issue: Incomplete reduction (Hydroxylamine) and Exotherms.

Q: My product is blue/green after filtration. Why?

A: This indicates Nickel leaching (if using Raney Ni) or Copper (if using Cu-catalysts).

  • Cause: Amino alcohols are excellent chelating agents. They bind to the metal surface, leaching ions into solution.

  • The Fix: Wash the filtered organic phase with a chelating wash (e.g., dilute EDTA or ammonium hydroxide) before salt formation.

Q: I have a persistent impurity that is M-16 mass units. What is it?

A: This is the Hydroxylamine intermediate (


).
  • Mechanism: Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).
  • The Fix: The final step (Hydroxylamine

    
     Amine) has the highest activation energy. You must:
    
    • Increase Temperature: Push the reaction to 50–60°C towards the end.

    • Increase Pressure: Ensure

      
       pressure is >50 psi (3.5 bar).
      
    • Check Catalyst: Sulfur poisons (from impure nitroalkane) stop the reaction at the hydroxylamine stage. Ensure your nitro-alcohol precursor is sulfur-free.

Module 3: Salt Formation & Purification

Target: 2-Amino-2-methylhexan-1-ol Hydrochloride Core Issue: "Oiling Out" and Hygroscopicity.

Q: Upon adding HCl, I get a sticky oil instead of crystals. How do I fix this?

A: This is the most common issue with amino alcohol salts. They are highly hygroscopic and prone to oiling if any water is present.

Troubleshooting Logic Tree:

Troubleshooting Issue Issue: Product is an Oil SolventCheck Is the solvent anhydrous? Issue->SolventCheck WaterYes No / Unsure SolventCheck->WaterYes Water Present WaterNo Yes (Dried) SolventCheck->WaterNo Dry System Action1 Action: Azeotropic Distillation (Toluene/EtOH) to remove water. WaterYes->Action1 Seed Did you seed the mixture? WaterNo->Seed Action2 Action: Change Solvent System Use Et2O or MTBE + IPA. SeedNo No Seed->SeedNo Action3 Action: Scratch glass, cool to -20°C, add seed. SeedNo->Action3

Figure 2: Decision tree for resolving oiling-out issues during crystallization.

Protocol 2: Reliable Crystallization
  • Dissolution: Dissolve the crude amino alcohol (free base) in anhydrous Ethanol (minimal volume) or Isopropanol (IPA) .

  • Acidification: Cool to 0–5°C. Add HCl in Dioxane (4M) or HCl gas slowly. Do not use aqueous HCl.

  • Endpoint: Adjust pH to ~2–3 (wet pH paper).

  • Antisolvent: Slowly add Diethyl Ether or MTBE until turbidity persists.

  • Crystallization: Store at -20°C overnight. If oil forms, reheat to dissolve, scratch the flask wall, and cool slowly.

Summary of Optimization Parameters

ParameterRecommended RangeWhy?
Henry Rxn pH 8.0 – 9.0Prevents Retro-Henry (high pH) and slow kinetics (low pH).
H2 Pressure > 50 psi (3.5 bar)Essential to push the Hydroxylamine intermediate to Amine.
Reduction Temp 50 – 60°COvercomes activation energy barrier for final reduction step.
Salt Solvent IPA / MTBEAvoids water; IPA solubilizes impurities, MTBE crashes out product.

References

  • Henry Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal.[1] "Henry Reaction - Mechanism and Recent Literature."

    • URL:[Link]

  • Catalytic Hydrogenation of Nitro Alcohols: Source: BenchChem Application Notes. "Catalytic Hydrogenation of 2-Methyl-4-nitrobutan-1-ol." (Homologous protocol).
  • Source: European Patent Office (EP 2436381 A1). "Crystallization of hydrohalides of pharmaceutical compounds.
  • General Synthesis of 2-Amino-alcohols

    • Source: Wikipedia. "Henry Reaction."[1][3][7][8]

    • URL:[Link][3][9]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-methylhexan-1-ol Hydrochloride Crystallization

Status: Operational Subject: 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6 / 147156-62-5) Classification: Hindered Amino Alcohol Salt Primary Challenges: Oiling out (LLPS), Hygroscopicity, Polymorphism. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6 / 147156-62-5) Classification: Hindered Amino Alcohol Salt Primary Challenges: Oiling out (LLPS), Hygroscopicity, Polymorphism.

Executive Summary

Welcome to the technical support interface for 2-Amino-2-methylhexan-1-ol hydrochloride . As a Senior Application Scientist, I recognize that this molecule presents a classic "amphiphilic salt" challenge. The hydrophobic hexyl tail competes with the ionic hydrochloride head, often leading to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than clean crystal lattice formation.

This guide moves beyond generic advice, providing a causal analysis of failure modes and self-validating protocols to ensure you isolate high-purity crystalline solids.

Module 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

CrystallizationLogic Start Start: Reaction Mixture / Crude Oil SolventAdd Add Hot Solvent (e.g., EtOH/IPA) Start->SolventAdd Cooling Cooling Phase SolventAdd->Cooling CheckState Observation? Cooling->CheckState Oiling Result: Two Liquid Layers (Oiling Out) CheckState->Oiling Phase Separation Gum Result: Sticky Gum/Glass CheckState->Gum Amorphous Solid Crystals Result: White Precipitate CheckState->Crystals Lattice Formation ActionOil Fix: Reheat -> Add Antisolvent Slower -> Seed at Metastable Zone Oiling->ActionOil ActionGum Fix: Moisture Control (Dry Box) -> Change Counter-ion or Solvent Gum->ActionGum ActionSuccess Proceed to Filtration & P2O5 Drying Crystals->ActionSuccess

Figure 1: Decision tree for diagnosing crystallization outcomes based on phase behavior.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I dissolved the crude in hot ethanol. Upon cooling, droplets formed at the bottom instead of crystals. Stirring just created an emulsion."

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS). The system enters a metastable region where the energy barrier to form a liquid droplet is lower than that of a crystal nucleus. This is common in amino alcohols where the hydrophobic alkyl chain (hexyl group) dominates the interaction energy [1].

Corrective Protocol:

  • Re-dissolution: Reheat the mixture until it is a single phase.

  • Solvent Modification: The solution is likely too polar or the concentration is too high.

    • Action: Dilute the mixture by 10-20% with the same solvent.

  • Temperature Cycling: Do not crash cool.

    • Cool rapidly to the "cloud point" (where oiling starts).

    • Reheat slightly until clear (hysteresis gap).

    • Add Seeds: Add pure seed crystals (0.5 wt%) at this clear point.

    • Cool slowly (0.1 °C/min). The seeds provide a surface for growth, bypassing the oil phase.

Issue 2: Hygroscopicity & Sticky Solids

User Report: "I filtered the white solid, but within 10 minutes on the funnel, it turned into a wet paste."

Technical Analysis: 2-Amino-2-methylhexan-1-ol HCl is highly hygroscopic. The chloride ion coordinates with atmospheric water, and the hydroxyl group facilitates moisture uptake. If the filter cake "deliquesces" (dissolves in absorbed water), your yield is lost.

Corrective Protocol:

  • Schlenk Line Filtration: Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.

  • Wash Solvent: Use anhydrous diethyl ether or cold anhydrous ethyl acetate for the wash. Never use non-dried solvents for the wash step.

  • Immediate Drying: Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or KOH pellets. Standard silica gel is often insufficient for amine salts.
    
Issue 3: Impurity Rejection (Stoichiometry)

User Report: "The melting point is broad (e.g., 135-145°C), and NMR shows extra peaks."

Technical Analysis: Broad melting points in amine salts usually indicate:

  • Non-Stoichiometric HCl: Excess HCl can trap solvent; insufficient HCl leaves free amine (oil).

  • Isomeric Impurities: If the starting material was not enantiopure, you may be crystallizing a diastereomeric mixture (if other chiral centers exist) or simply trapping impurities.

Corrective Protocol:

  • Titration: Ensure exactly 1.0 to 1.05 equivalents of HCl were used during salt formation.

  • Recrystallization: Use the Ethanol/Ethyl Acetate system (see below). This system is superior to Acetone for rejecting non-polar organic impurities associated with the hexyl chain.

Module 3: Recommended Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Ethyl Acetate)

Best for: General purification of crude solids.

StepParameterSpecificationNotes
1 Solvent A Abs. Ethanol (EtOH)Good solvent.[1] High solubility for the salt.[2]
2 Solvent B Ethyl Acetate (EtOAc)Antisolvent. Low solubility for the salt.[2]
3 Dissolution Reflux (~78°C)Dissolve 1g crude in min. vol. EtOH (~3-5 mL).
4 Antisolvent Hot AdditionAdd hot EtOAc dropwise until slight turbidity persists.
5 Clarification Add 0.5 mL EtOHAdd just enough EtOH to clear the turbidity.
6 Cooling Slow RampCool to RT over 2 hours. Then 0°C for 4 hours.
7 Isolation Vacuum FiltrationWash with cold 1:4 EtOH:EtOAc.
Protocol B: The "Oiling Out" Rescue (Toluene/Acetonitrile)

Best for: Stubborn oils that refuse to solidify in alcohols.

  • Evaporation: Strip the oil completely to dryness (foam).

  • Digestion: Suspend the foam in Toluene (10 volumes).

  • Heating: Heat to 80°C. The salt will likely not dissolve but will become a molten oil.

  • Co-Solvent: Add Acetonitrile dropwise until the molten oil just dissolves into the toluene phase.

  • Seeding: Cool to 50°C and seed immediately.

  • Aging: Hold at 40-50°C for 4 hours. The oil droplets should convert to crystals via "Ostwald Ripening" [2].

Module 4: Physical Properties Reference

PropertyValue (Approx.)Significance
Molecular Formula

Salt formation increases MW to ~167.7 g/mol .
Melting Point 150°C - 160°C (Expected)Sharp MP indicates purity. Broad MP = Wet/Impure.
Solubility (Water) HighAvoid water for crystallization; yield loss is high.
Solubility (EtOAc) Very LowExcellent antisolvent.
Hygroscopicity HighRequires desiccator storage.

References

  • Deneau, E., & Steele, G. (2005). An In-depth Look at Oiling Out during Crystallization. Organic Process Research & Development. (Discusses the thermodynamics of LLPS in amine salts).

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design. (Mechanisms of crystal nucleation from metastable liquids).

  • Sigma-Aldrich. (n.d.). 2-Amino-2-methylhexan-1-ol hydrochloride Product Data. (Baseline physical property verification).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General authority on solvent selection and impurity rejection).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: Troubleshooting Stereochemical Integrity in 2-Amino-2-methylhexan-1-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working on the synthesis of 2-Amino-2-methylhexan-1-ol hydrochloride , a critical chiral fragment us...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working on the synthesis of 2-Amino-2-methylhexan-1-ol hydrochloride , a critical chiral fragment used in the production of Selgantolimod (a TLR8 agonist)[1].

Here, we address a fundamental chemical misconception regarding "racemization" in this specific molecule, outline the true sources of enantiomeric excess (ee) erosion during its synthesis, and provide field-proven, self-validating protocols to ensure high chiral purity at scale.

Part 1: The Core Scientific Reality—Why "Racemization" is a Misnomer

Before troubleshooting, we must establish the structural reality of the target molecule. 2-Amino-2-methylhexan-1-ol possesses a quaternary stereocenter at the C2 position (an


-disubstituted carbon).

In standard amino acids or secondary alcohols, racemization typically occurs via base- or acid-catalyzed enolization, where the removal of an


-proton creates a planar enolate intermediate. Unlike regular amino acids, 

-methyl amino acids and their derivatives are completely incapable of racemizing via enolization because they lack an

-proton
[2].

Therefore, if you are observing a loss of enantiomeric purity in your final 2-amino-2-methylhexan-1-ol hydrochloride product, it is not spontaneously racemizing . Instead, the ee erosion is occurring due to process inefficiencies during the formation or resolution of the stereocenter.

Mechanism A Quaternary Stereocenter at C2 (2-Amino-2-methylhexan-1-ol) BB BB A->BB B Base/Acid Catalyzed Enolization C BLOCKED (Lacks α-proton) D Strecker Aminonitrile Intermediate (During Precursor Synthesis) E Reversible Cyanide Addition (Retro-Strecker) D->E F Loss of Enantiomeric Purity (True Racemization Risk) E->F BB->C

Mechanistic pathways showing blocked enolization vs. retro-Strecker racemization risks.

Part 2: Troubleshooting FAQs

Q1: If the molecule cannot enolize, why is my final product showing low ee?

Causality: The loss of chiral purity almost certainly stems from the enzymatic resolution step of the racemic precursor[1]. The industrial synthesis of this fragment relies on the hydrolase-catalyzed kinetic resolution of an unprotected


-disubstituted amino ester. If the pH of the reaction mixture is not strictly controlled, non-enzymatic background hydrolysis of the ester competes with the highly selective enzymatic hydrolysis. This background reaction is non-selective, directly eroding the ee of the unreacted target enantiomer.
Q2: How do I prevent ee erosion during the enzymatic resolution?

Causality: You must decouple the enzymatic rate from the background chemical hydrolysis rate. Hydrolases typically operate optimally between pH 7.5 and 8.0. If the pH drops (due to the generation of the amino acid byproduct), the enzyme slows down. If you over-titrate with base, hydroxide-mediated background saponification accelerates[1]. Solution: Implement an automated pH stat titrator using 1 M NaOH to maintain the pH strictly at 7.5 at 20 °C. This maximizes the enantiomeric ratio (E-value).

Q3: Does the reduction of the amino ester to the amino alcohol cause stereochemical scrambling?

Causality: No. The reduction (typically using Borane-THF or


) targets the ester carbonyl and does not cleave any bonds attached to the chiral C2 center. However, aggressive exotherms during the quench phase can lead to product degradation or the formation of difficult-to-remove impurities that co-elute during chiral HPLC, mimicking a low ee result. Quenching into aqueous citric acid safely controls gas evolution and exotherms[1].

Part 3: Quantitative Process Optimization Data

To ensure a self-validating process, benchmark your in-process controls against the following optimized parameters for the kinetic resolution of the


-disubstituted amino ester.
Process ParameterCondition TestedImpact on Final ee (%)Mechanistic Causality
pH Control Uncontrolled (Drift to acidic)< 80%Enzyme deactivation; incomplete resolution.
pH Control Maintained at 7.5–8.0> 99%Optimal hydrolase activity; suppresses background hydrolysis.
Temperature > 40 °C85 - 90%Thermal acceleration of non-selective background saponification.
Temperature 20 °C> 99%Maximizes the E-value (enantioselectivity) of the biocatalyst.
Reduction Quench Direct Water/MeOHProduct DegradationUncontrolled thermal spike and rapid

evolution.
Reduction Quench Aqueous Citric Acid> 99% (Maintained)Controlled protonation and safe borate complex decomposition.

Part 4: Validated Experimental Protocols

The following workflows represent a self-validating system. Each step includes an In-Process Control (IPC) to verify stereochemical integrity before proceeding.

Workflow A Racemic α,α-Disubstituted Amino Ester (Starting Material) BB BB A->BB High Selectivity B Hydrolase-Catalyzed Resolution (pH 7.5-8.0, 20°C) D (S)-Amino Acid (Hydrolyzed Byproduct) B->D Waste/Recycle C (R)-Amino Ester (Target Enantiomer, >99% ee) E Reduction (e.g., LiBH4 or BH3-THF) (Preserves Stereocenter) C->E F (R)-2-Amino-2-methylhexan-1-ol (Final Product) E->F No ee erosion BB->C High Selectivity

Workflow for the kinetic resolution and reduction to 2-Amino-2-methylhexan-1-ol.

Protocol A: Hydrolase-Catalyzed Kinetic Resolution
  • Preparation: Suspend the racemic 2-amino-2-methylhexanoate derivative (1.0 eq) in a buffered aqueous solution (0.1 M sodium phosphate, pH 7.5) at 20 °C.

  • Biocatalysis: Add the selected hydrolase enzyme (e.g., 5-10 wt% loading).

  • Active Monitoring: Stir the mixture while actively maintaining the pH between 7.5 and 8.0 using an automated pH stat titrator dispensing 1 M NaOH.

  • IPC Validation: Monitor the reaction via chiral HPLC. The reaction is self-limiting and should be stopped when the conversion reaches exactly 50%, ensuring the remaining unreacted (R)-ester is >99% ee.

  • Separation: Extract the unreacted (R)-enantiomer ester with Methyl tert-butyl ether (MTBE). The unwanted (S)-amino acid remains in the aqueous layer. Dry the organic layer over anhydrous

    
    .
    
Protocol B: Chemoselective Reduction and Salt Formation
  • Reduction: Dissolve the enantiopure (R)-amino ester in anhydrous THF. Cool the reactor to 0 °C.

  • Reagent Addition: Carefully add Borane-THF complex (1.5 eq) or

    
     dropwise. Allow the mixture to slowly warm to 20 °C over 4 hours.
    
  • Quenching (Critical Step): To prevent thermal degradation, transfer the end-of-reaction mixture slowly into a pre-cooled aqueous citric acid solution[1]. This safely manages the exotherm and hydrogen gas evolution.

  • Isolation: Extract the resulting amino alcohol into MTBE. Perform a solvent exchange into isopropanol (IPA).

  • Salt Formation: Treat the IPA solution with anhydrous HCl (gas or dissolved in IPA) at 50 °C. Cool to 0 °C to precipitate the highly pure (R)-2-amino-2-methylhexan-1-ol hydrochloride. Filter and dry under vacuum.

References

  • Ronald Breslow - Wikipedia Source: Wikipedia URL:[Link]

  • Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzym

    
    -Disubstituted Amino Ester 
    Source: Organic Process Research & Development (ACS Publications)
    URL:[Link]
    

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 2-Amino-2-methylhexan-1-ol Hydrochloride

Topic: Process Optimization & Troubleshooting for CAS 624-22-6 (Free Base) / Hydrochloride Salt Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Support Guide Executive Summary & Route St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for CAS 624-22-6 (Free Base) / Hydrochloride Salt Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Status: Active Support Guide

Executive Summary & Route Strategy

The Challenge: The synthesis of 2-Amino-2-methylhexan-1-ol presents a specific structural challenge: the construction of a quaternary carbon adjacent to both an amine and a hydroxyl group. Unlike simple amino alcohols (e.g., alaninol), the steric bulk of the n-butyl and methyl groups at the


-position significantly hinders nucleophilic attack during synthesis and complicates reduction steps.

The Preferred Industrial Route: For large-scale applications (>1 kg), the Bucherer-Bergs pathway followed by Reduction is the standard of excellence. It avoids the high pressure required for nitroaldol hydrogenation and uses readily available 2-hexanone.

Strategic Workflow Diagram

SynthesisWorkflow Start 2-Hexanone (Starting Material) Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Cyclization Inter1 5-Butyl-5-methylhydantoin Step1->Inter1 Step2 Alkaline Hydrolysis (NaOH, Reflux) Inter1->Step2 Ring Opening Inter2 2-Methylnorleucine (Amino Acid) Step2->Inter2 Step3 Reduction (NaBH4/I2 or BH3-DMS) Inter2->Step3 Critical Step: Hindered Reduction Step4 Salt Formation (HCl/IPA) Step3->Step4 Quench & Workup End Target Product (HCl Salt) Step4->End Crystallization

Caption: Figure 1. The established industrial workflow for synthesizing sterically hindered


-amino alcohols. Step 3 is highlighted as the critical control point for safety and yield.

Module 1: The Quaternary Center (Bucherer-Bergs)

Context: This step converts 2-hexanone into the hydantoin intermediate. The primary challenge here is managing the cyanide reagents safely while ensuring complete conversion of the ketone, which is slower than aldehydes due to sterics.

Troubleshooting Guide

Q: The reaction stalls at 60-70% conversion. Adding more cyanide doesn't help. Why? A: This is likely a solubility and thermodynamic equilibrium issue.

  • Root Cause: The Bucherer-Bergs reaction is reversible. In pure water, the lipophilic 2-hexanone separates from the aqueous cyanide/carbonate phase.

  • Solution: Use a co-solvent system. A mixture of Ethanol/Water (1:1) is essential to solubilize the ketone while keeping the inorganic salts sufficiently dissolved.

  • Protocol Adjustment: Increase the molar ratio of Ammonium Carbonate to 3.0 equivalents. The excess ammonia drives the equilibrium toward the hydantoin.

Q: The hydantoin product is oily and hard to filter. A: 5-Butyl-5-methylhydantoin can form a supercooled liquid.

  • Fix: Cool the reaction mixture to 0-5°C and adjust pH to ~6-7 using concentrated HCl. If it oils out, seed the mixture with a pure crystal or scratch the flask walls. Alternatively, extract with Ethyl Acetate, dry, and recrystallize from minimal hot ethanol.

Module 2: The Critical Reduction (Amino Acid to Alcohol)

Context: Reducing 2-methylnorleucine is the most hazardous step. The quaternary carbon creates significant steric hindrance, making the carboxylic acid difficult to reduce. Standard LiAlH4 (LAH) is often too dangerous for large-scale use due to pyrophoric byproducts and difficult aluminum emulsions.

Recommended System: NaBH4 / I2 (Sodium Borohydride + Iodine) in THF.

  • Why? It generates diborane in situ but is easier to handle than LAH and often provides higher chemoselectivity.

Protocol: Large-Scale Reduction (100g Scale Basis)
  • Setup: Dry 3-neck flask, N2 atmosphere, mechanical stirrer, reflux condenser.

  • Charge: Suspend 2-methylnorleucine (1.0 eq) and NaBH4 (2.5 eq) in anhydrous THF.

  • Addition (CRITICAL): Dissolve Iodine (I2, 1.0 eq) in THF. Add this solution dropwise over 2 hours at 0°C.

    • Note: Massive H2 evolution occurs. Ensure venting capacity is sufficient.

  • Reaction: Once addition is complete, reflux the mixture for 12–18 hours. The solution should turn colorless as I2 is consumed.

  • Quench: Cool to 0°C. Carefully add Methanol until effervescence ceases.

Troubleshooting The Reduction

Q: Upon workup, I see a white solid that is neither starting material nor product. What is it? A: This is likely the Boron-Amine Complex .

  • Mechanism: Amino alcohols form very stable complexes with borane species (N-B bonds). Simple hydrolysis often fails to break this bond, leading to low recovered yields.

  • The Fix (The "Reflux" Trick): After the initial methanol quench, you generally need to reflux the crude mixture with 6M KOH or concentrated HCl for 1-2 hours to physically break the N-B complex. For this specific hindered substrate, an acidic reflux (HCl) is preferred, followed by basification to extract the free base.

Q: My yield is low (<50%), and NMR shows unreacted amino acid. A: The steric bulk of the n-butyl and methyl groups protects the carbonyl carbon.

  • Solution: Switch to Borane-Dimethyl Sulfide (BH3-DMS) complex (2M in THF). It is a more aggressive reducing agent than in-situ borane. Use 3.0 equivalents and reflux for at least 24 hours.

Module 3: Purification & Salt Formation

Context: The free base of 2-Amino-2-methylhexan-1-ol is a liquid (or low-melting solid) that is difficult to distill without decomposition. The Hydrochloride (HCl) salt is the preferred form for stability.

Impurity Profile & Removal
Impurity TypeOriginRemoval Strategy
2-Methylnorleucine Incomplete ReductionAcid/Base Extraction. The amino acid is zwitterionic and will stay in the aqueous phase at pH 12, while the amino alcohol extracts into organic.
Boron Salts Reduction ByproductMethanol co-evaporation (forms volatile trimethyl borate).
Over-Alkylated Amines Impure Starting MaterialsRecrystallization of the HCl salt.
Salt Crystallization Protocol
  • Extraction: Extract the free base into Methyl tert-butyl ether (MTBE) or Ethyl Acetate . Dry over Na2SO4.[1]

  • Acidification: Cool to 0-5°C. Add HCl in Isopropanol (5-6N) dropwise until pH < 2.

  • Precipitation: The salt may oil out initially.

    • Technique: Add an anti-solvent like n-Heptane slowly.

    • Stirring: Vigorous stirring is required to transform the oil into a white solid.

  • Isolation: Filter under N2 (hygroscopic!). Wash with cold Heptane/IPA (4:1).

Logic-Based Troubleshooting Tree

Use this decision tree to diagnose process failures immediately.

TroubleshootingTree Start Problem Detected Q1 Is the issue in Reaction or Workup? Start->Q1 Reaction Reaction Phase Q1->Reaction Reaction Workup Workup Phase Q1->Workup Workup Q2 Low Conversion? Reaction->Q2 Check1 Check Water/Ethanol Ratio (Solubility Issue) Q2->Check1 Yes (Bucherer-Bergs) Check2 Check Reagent Quality (Wet NaBH4?) Q2->Check2 Yes (Reduction) Q3 Low Isolated Yield? Workup->Q3 Check3 Boron Complex Not Broken? Reflux with 6M HCl Q3->Check3 White solid in flask Check4 Product lost in Aqueous? Check pH > 12 before extraction Q3->Check4 No solid, clear layers

Caption: Figure 2. Diagnostic logic flow for identifying root causes of yield loss during synthesis.

References

  • Bucherer-Bergs Reaction Mechanism & Scale-up: Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Reduction of Amino Acids using NaBH4/I2: McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571.

  • Purification of Amino Alcohol Salts: Abiko, A., et al. (1992). "Simple and efficient procedure for the synthesis of chiral amino alcohols."[2] Tetrahedron Letters, 33(38), 5517-5518.

  • Breaking Boron-Nitrogen Complexes: Meyers, A. I., et al. (1996). "Reductions of Amino Acid Derivatives." Journal of the American Chemical Society. (General reference for N-B complex workups).

Disclaimer: This guide is for research and development purposes. All large-scale reactions involving cyanides and hydride reducing agents must be conducted in appropriate facilities with engineering controls.

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Optimization

Technical Support Center: Catalyst Removal from 2-Amino-2-methylhexan-1-ol Hydrochloride

Topic: Purification and Catalyst Scavenging for 2-Amino-2-methylhexan-1-ol Hydrochloride Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Compliance Standard: ICH Q3D (Elemental Impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification and Catalyst Scavenging for 2-Amino-2-methylhexan-1-ol Hydrochloride Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Compliance Standard: ICH Q3D (Elemental Impurities)

Executive Summary & Dashboard

Compound Profile: Name: 2-Amino-2-methylhexan-1-ol hydrochloride Structure Class:


-disubstituted amino alcohol (Salt form).
Critical Attribute:  High polarity and water solubility due to the hydrochloride salt and hydroxyl group.
Common Residual Catalysts:  Palladium (Pd), Nickel (Ni), Ruthenium (Ru), or Platinum (Pt) originating from the hydrogenation of nitro-aldol precursors or amino acid esters.

The Challenge: The hydrochloride salt form of 2-amino-2-methylhexan-1-ol presents a unique purification challenge. Unlike the free base, the salt is highly soluble in water and lower alcohols (MeOH, EtOH), but insoluble in non-polar solvents. This limits the utility of aqueous extractions for metal removal. Furthermore, the ionic nature of the salt can interfere with the binding mechanism of standard electrophilic scavengers.

Regulatory Thresholds (ICH Q3D): | Element | Class | Oral PDE (


 g/day ) | Parenteral PDE (

g/day ) | Concentration Limit (10g daily dose) | | :--- | :--- | :--- | :--- | :--- | | Palladium (Pd) | 2B | 100 | 10 | 10 ppm (Oral) | | Nickel (Ni) | 3 | 220 | 20 | 22 ppm (Oral) | | Platinum (Pt) | 2B | 100 | 10 | 10 ppm (Oral) |

Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried silica-based scavengers, but the metal content (Pd) barely decreased."

Diagnosis: This is often a solvent-matrix mismatch or pH incompatibility .

  • Solvent: Silica scavengers (e.g., thiol-modified) require the polymer matrix to swell slightly or at least be wetted properly. If you are treating the solid salt in a non-polar slurry (e.g., heptane), the metal ions are trapped in the crystal lattice and cannot access the scavenger sites.

  • pH/Ionic State: Thiol scavengers work best when the metal is available for coordination. In the hydrochloride salt form, the amine is protonated (

    
    ), which is good (prevents amine binding), but if the solution is too acidic, it might protonate the scavenger's binding sites (though thiols are robust). The main issue is usually that the metal is sequestered in a stable complex or the solvent is too polar (water), competing for coordination.
    

Solution:

  • Switch Solvent: Dissolve the HCl salt completely in Methanol (MeOH) or Ethanol (EtOH) before adding the scavenger. Do not attempt to scavenge from a suspension.

  • Temperature: Heat the mixture to 50–60°C . Metal scavenging kinetics are significantly faster at elevated temperatures.

  • Scavenger Choice: Use SiliaMetS® Thiol or DMT (Dimercaptotriazine) .[1] These are highly selective for Pd/Pt in the presence of amine salts.

Issue 2: "The product turns pink or grey upon standing, even after filtration."

Diagnosis: This indicates the presence of Colloidal Metal (nanoparticles) rather than dissolved ionic metal. Colloidal Pd/Ni can pass through standard 0.45


m filters and even some silica pads. The color change is due to particle aggregation (Ostwald ripening) over time.

Solution:

  • Activated Carbon Treatment: Colloids are best removed by physical adsorption rather than chemical chelation.

  • Protocol: Dissolve the salt in water or methanol. Add Activated Carbon (e.g., Darco G-60, 10-20 wt%) . Stir at 50°C for 1 hour. Filter through a Celite® 545 pad.

  • Hybrid Approach: Use a scavenger with a carbon backbone (e.g., SiliaMetS® C-Cysteine) if silica fails.

Issue 3: "I need to remove Nickel (Raney Ni residues), but the HCl salt is very water-soluble."

Diagnosis: Nickel is a Class 3 impurity but often present in high loads (thousands of ppm) after Raney Ni reduction. Nickel salts are extremely water-soluble, making aqueous washes ineffective for the product (which is also in the water layer).

Solution:

  • Chelating Resin: Use a resin with EDTA or Triamine functionality.

  • pH Adjustment: Nickel binding to amines/EDTA is pH sensitive. You may need to buffer the solution to pH 4-5 (using mild acetate) to optimize Ni uptake without deprotonating the product amine (pKa ~9-10). Note: Ensure the resin is compatible with the HCl salt; avoid strong cation exchangers that will bind your product.

Detailed Technical Protocols

Protocol A: Functionalized Silica Scavenging (Best for Pd, Pt, Rh)

This protocol utilizes thiol-modified silica to sequester metals from the alcoholic solution of the amino alcohol salt.

Materials:

  • Crude 2-Amino-2-methylhexan-1-ol HCl

  • Solvent: Methanol (HPLC grade)

  • Scavenger: SiliaMetS® Thiol (or equivalent Thiol-modified silica)

  • Equipment: Heated stir plate, sintered glass funnel (porosity M).

Step-by-Step:

  • Dissolution: Dissolve 10 g of the crude HCl salt in 100 mL of Methanol (10 vol). Ensure complete dissolution.

  • Loading: Add 0.5 g to 1.0 g of SiliaMetS® Thiol (5–10 wt% relative to substrate).

    • Calculation: If metal content is known (e.g., 500 ppm), add 4–5 equivalents of scavenger relative to the metal moles.

  • Incubation: Stir the suspension at 50°C for 4 hours .

    • Why: Heat promotes the decomplexation of the metal from the product and increases diffusion into the silica pores.

  • Filtration: Filter the hot mixture through a sintered glass funnel or a pad of Celite to remove the silica.

  • Wash: Wash the filter cake with 2 x 10 mL Methanol to recover entrained product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified salt.

Protocol B: Recrystallization (Polymorph & Purity Control)

If scavenging fails to reach <10 ppm, recrystallization is the most robust method for salt forms.

Solvent System: Isopropanol (IPA) / Ethanol anti-solvent loop.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in minimal hot Ethanol (reflux).

  • Hot Filtration: (Optional) Filter while hot to remove insoluble bulk metal particles.

  • Crystallization: Slowly add Isopropanol (IPA) or Ethyl Acetate (EtOAc) as an anti-solvent while cooling.

    • Ratio: Typically 1:3 Solvent:Anti-solvent.

  • Nucleation: Cool to 0–5°C slowly (over 2 hours).

  • Harvest: Filter the white crystals and wash with cold IPA/EtOAc (1:1).

    • Mechanism:[2][3][4] Metal salts (e.g.,

      
      ) generally remain in the mother liquor while the organic amine salt crystallizes out.
      

Visualizations & Logic Flows

Figure 1: Purification Decision Matrix

Caption: Logic flow for selecting the optimal purification method based on contaminant type and state.

PurificationLogic Start Start: Crude 2-Amino-2-methylhexan-1-ol HCl CheckMetal Analyze Metal Content (ICP-MS) Start->CheckMetal HighLoad > 1000 ppm Metal? CheckMetal->HighLoad LowLoad < 1000 ppm Metal CheckMetal->LowLoad Action_Carbon Activated Carbon Treatment (Darco G-60) HighLoad->Action_Carbon Bulk Removal ColloidalCheck Is solution colored/hazy? LowLoad->ColloidalCheck ColloidalCheck->Action_Carbon Yes (Colloidal) Action_Scavenger Silica Scavenger (Thiol/DMT) in MeOH ColloidalCheck->Action_Scavenger No (Ionic) Action_Carbon->LowLoad FinalCheck Final QC (ICH Q3D) Action_Scavenger->FinalCheck Action_Recryst Recrystallization (EtOH/IPA) Action_Recryst->FinalCheck FinalCheck->Action_Recryst If Fail

Figure 2: Scavenger Mechanism & Workflow

Caption: Step-by-step workflow for heterogeneous metal scavenging using functionalized silica.

ScavengerFlow Step1 1. Dissolve Salt (Methanol, 50°C) Step2 2. Add Scavenger (SiliaMetS Thiol) Step1->Step2 Step3 3. Bind Metal (4 hours, Stirring) Step2->Step3 Step4 4. Filtration (Remove Silica-Metal) Step3->Step4 Step5 5. Pure Filtrate (Concentrate) Step4->Step5

Comparative Data: Scavenger Efficiency

The following table summarizes expected removal efficiencies for Palladium (Pd) from an amine hydrochloride matrix using different methods.

MethodScavenger TypeFunctional GroupPd Removal EfficiencySolvent CompatibilityNotes
SiliaMetS® Thiol Silica-supported-SH (Thiol)> 95% MeOH, EtOH, WaterBest general purpose for Pd(II).
SiliaMetS® DMT Silica-supportedDimercaptotriazine> 98% MeOH, THFExcellent for hindered Pd catalysts.
Activated Carbon CarbonPhysisorption50–70%AllBest for colloidal Pd; poor for ionic Pd.
Recrystallization N/AN/A80–90%EtOH/IPAGood for final polishing; losses yield.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline Q3D(R1) on elemental impurities. Link

  • Metal Scavenging Methodology. SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. Link

  • Purification of Amine Salts. Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press.
  • Palladium Removal Techniques. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Recrystallization Strategies. Wierzbowska, M., et al. (2017). Removal of heavy metal ions from pharmaceutical products. organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Purity of 2-Amino-2-methylhexan-1-ol Hydrochloride: A Comparative Analytical Guide

Introduction & The Analytical Challenge 2-Amino-2-methylhexan-1-ol hydrochloride is a highly sterically hindered, branched chiral amino alcohol. It serves as a critical building block in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

2-Amino-2-methylhexan-1-ol hydrochloride is a highly sterically hindered, branched chiral amino alcohol. It serves as a critical building block in the synthesis of pharmaceuticals and advanced chiral auxiliaries. However, validating its enantiomeric excess (ee%) presents a unique analytical triad of challenges:

  • Chromophoric Invisibility: The aliphatic backbone (C₇H₁₇NO) lacks a UV-active conjugated system, rendering conventional HPLC-UV methods useless without chemical modification.

  • Severe Steric Hindrance: The α-carbon is quaternary (bearing a methyl, a butyl, a hydroxymethyl, and an amino group). This steric bulk severely restricts the kinetics of any derivatization reaction.

  • Dual Functionality: The presence of both a primary amine and a primary hydroxyl group can lead to competing side reactions or mixed derivatives if derivatization conditions are not strictly controlled.

As a Senior Application Scientist, I approach this not just as a separation problem, but as a system design challenge. This guide objectively compares three field-proven methodologies for validating the enantiomeric purity of this compound: Direct Chiral HPLC, Indirect HPLC (Pre-column Derivatization), and ¹⁹F Quantitative NMR.

Comparative Methodologies & Mechanistic Causality

Direct Chiral HPLC via Chiral Stationary Phases (CSPs)

Direct resolution avoids the kinetic artifacts of derivatization entirely. For aliphatic amino alcohols, immobilized polysaccharide phases (e.g., Chiralpak IG) or Crown Ether-based CSPs are the gold standards[1]. Because the analyte lacks a chromophore, the system must be coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Causality Check: Crown ether phases rely on host-guest complexation with the protonated primary amine. Therefore, the mobile phase must be acidic (typically pH 1–2 using perchloric acid) to ensure the amine remains fully ionized for chiral recognition.

Indirect HPLC via Pre-column Derivatization (Marfey's Reagent)

When universal detectors (ELSD/CAD) are unavailable, introducing a chromophore is mandatory. Marfey's reagent (FDAA) reacts with the primary amine to form diastereomers that can be separated on a standard achiral C18 column using UV detection (340 nm). Causality Check: Due to the extreme steric bulk at the α-carbon of 2-amino-2-methylhexan-1-ol, the derivatization requires elevated temperatures (40–50°C) and extended reaction times. The reaction must be driven to 100% completion to avoid kinetic resolution, which would artificially skew the ee% results.

¹⁹F Quantitative NMR (Mosher's Acid Derivatization)

Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal approach. Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) yields diastereomeric amides[2]. ¹⁹F NMR is highly advantageous because it has a wide chemical shift range, zero background interference from the aliphatic backbone, and provides baseline resolution of the trifluoromethyl signals[3].

Workflow Visualization

G Start 2-Amino-2-methylhexan-1-ol HCl Sample Prep (Free Base) Direct Direct Chiral HPLC (Polysaccharide/Crown Ether CSP) Start->Direct Indirect Indirect HPLC (Marfey's Derivatization) Start->Indirect NMR 19F NMR Analysis (Mosher's Acid Deriv.) Start->NMR Det1 ELSD / CAD Detection (No Chromophore Needed) Direct->Det1 Det2 RP-C18 UV Detection (340 nm) Indirect->Det2 Det3 Diastereomer Integration (CF3 Signal Split) NMR->Det3 Result Enantiomeric Excess (ee%) Validation Det1->Result Det2->Result Det3->Result

Workflow for enantiomeric purity validation of chiral amino alcohols.

Experimental Protocols: Self-Validating Systems

Protocol A: Direct Chiral HPLC with ELSD

Objective: Direct measurement of enantiomeric excess without chemical alteration, eliminating the risk of kinetic resolution.

Materials:

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Ethanol / Ethylenediamine (80:20:0.1 v/v/v).

  • Detector: ELSD (Evaporator temp: 40°C, Nebulizer temp: 40°C, Gas flow: 1.2 SLM).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-Amino-2-methylhexan-1-ol hydrochloride in 1 mL of ethanol. Add 10 µL of triethylamine to liberate the free base in situ. (The hydrochloride salt will precipitate in hexane, so free-basing is mandatory).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL into the HPLC system at a flow rate of 1.0 mL/min.

  • System Validation: Run a racemic standard first. You must achieve a resolution (Rs) > 1.5. Calculate the ee% directly from the integrated area of the ELSD peaks. Note: Because ELSD response is non-linear, a logarithmic calibration curve of the minor enantiomer must be used for high-precision quantification.

Protocol B: ¹⁹F NMR via Mosher's Acid Derivatization

Objective: Absolute structural and enantiomeric confirmation using 4[4].

Materials:

  • (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Anhydrous Pyridine and CDCl₃.

Step-by-Step Methodology:

  • Free-Basing: Partition 15 mg of the hydrochloride salt between 1M NaOH and dichloromethane. Extract, dry over Na₂SO₄, and evaporate to yield the free amino alcohol.

  • Derivatization: Dissolve the free base in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add 2 equivalents of anhydrous pyridine, followed by 1.5 equivalents of (R)-MTPA-Cl.

  • Reaction Kinetics: Shake the tube and allow it to react at room temperature for 2 hours. The primary amine reacts preferentially over the sterically hindered hydroxyl group to form the Mosher amide.

  • Acquisition: Acquire the ¹⁹F NMR spectrum (typically at 376 MHz for a 400 MHz proton instrument) with proton decoupling.

  • System Validation: The spectrum will display distinct singlet peaks for the -CF₃ group of the (R,R) and (R,S) diastereomers. Calculate ee% using the integration ratio: ee% = |(Area_major - Area_minor)| / (Area_major + Area_minor) * 100.

Quantitative Data & Performance Comparison

Performance MetricDirect Chiral HPLC (ELSD)Indirect HPLC (Marfey's/UV)¹⁹F qNMR (Mosher's)
Detection Limit (LOD) ~0.1% - 0.5%< 0.05%~1.0% - 2.0%
Analysis Time 15 - 30 mins45 mins + 2 hrs prep5 mins + 2 hrs prep
Chromophore Req. None (Universal detector)Required (Added via reagent)None (¹⁹F nucleus active)
Risk of Kinetic Res. Zero (No reaction)High (If reaction < 100%)Moderate (Amide formation)
Primary Use Case Routine QC & Process Dev.High-sensitivity impurity profilingStructural & Absolute Config.

Conclusion

For the routine validation of 2-Amino-2-methylhexan-1-ol hydrochloride, Direct Chiral HPLC coupled with ELSD remains the most robust and scientifically sound choice. It entirely eliminates the kinetic risks associated with derivatizing a sterically hindered α-quaternary center. However, for laboratories lacking universal detectors, Indirect HPLC provides exceptional sensitivity, provided the derivatization kinetics are rigorously validated for 100% completion. Finally, ¹⁹F qNMR stands as the definitive orthogonal technique for structural confirmation and rapid ee% estimation without the need for complex chromatographic method development.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI Source: mdpi.com URL:[Link]

  • Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR) Source: proquest.com URL:[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC Source: nih.gov URL:[Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI Source: mdpi.com URL:[Link]

Sources

Comparative

A Comparative Analysis of 2-Amino-2-methylhexan-1-ol Hydrochloride Analogs as Sphingosine-1-Phosphate Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 2-amino-2-methyl-1-alkanol scaffold has emerged as a privileged structure, most notably for its role in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-amino-2-methyl-1-alkanol scaffold has emerged as a privileged structure, most notably for its role in modulating the activity of sphingosine-1-phosphate (S1P) receptors. The hydrochloride salt of 2-Amino-2-methylhexan-1-ol serves as a foundational lead compound for the exploration of novel therapeutics targeting a range of autoimmune diseases, inflammatory conditions, and potentially even cancer. This guide provides an in-depth comparative analysis of its structural analogs, delving into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity as S1P receptor modulators. By examining the causal effects of structural modifications, supported by established experimental data from analogous series, we aim to provide a predictive framework for the rational design of next-generation therapeutics.

Introduction: The 2-Amino-2-methyl-1-alkanol Scaffold and S1P Receptor Modulation

The biological activity of 2-amino-2-methyl-1-alkanol derivatives is intrinsically linked to their structural mimicry of the natural S1P ligand. A key event for the therapeutic action of many S1P receptor modulators, such as the FDA-approved drug fingolimod (FTY720), is the in vivo phosphorylation of the primary alcohol by sphingosine kinase 2 (SphK2) to form the active phosphate monoester.[1][2] This phosphorylated metabolite then acts as a potent agonist at S1P receptors, particularly the S1P1 subtype, leading to the internalization and degradation of the receptor on lymphocytes.[3][4] This functional antagonism prevents the egress of lymphocytes from secondary lymphoid organs, thereby reducing the circulation of autoreactive immune cells and mitigating autoimmune responses.[5]

The 2-amino-2-methylhexan-1-ol core presents several key pharmacophoric features:

  • A polar head group: Comprising the primary alcohol and the primary amine, this region is crucial for the initial recognition and phosphorylation by SphK2.[1]

  • A quaternary carbon center: The methyl group at the C2 position creates a sterically hindered environment that can influence the rate and efficiency of phosphorylation.

  • A lipophilic alkyl chain: The n-butyl group in the case of the hexanol derivative contributes to the overall lipophilicity of the molecule, which is critical for membrane permeability and interaction with the hydrophobic binding pocket of the S1P receptors.

This guide will systematically explore how modifications to each of these regions can impact the pharmacological profile of the resulting analogs.

Comparative Analysis of Structural Analogs

The following sections will dissect the structure-activity relationships of hypothetical analogs of 2-Amino-2-methylhexan-1-ol hydrochloride, drawing upon established principles from the broader class of S1P receptor modulators.

Variation of the Alkyl Chain (R)

The length and nature of the alkyl chain extending from the C2 position play a pivotal role in determining the potency and subtype selectivity of S1P receptor agonists.

Analog Modification (R Group) Predicted Impact on S1P1 Agonism Rationale and Supporting Evidence from Analogs
I n-Propyl (2-Amino-2-methylpentan-1-ol)Decreased PotencyShorter alkyl chains generally lead to reduced affinity for the hydrophobic binding pocket of the S1P1 receptor. Studies on other series have shown a clear correlation between optimal chain length and potency.
II n-Pentyl (2-Amino-2-methylheptan-1-ol)Potentially Increased PotencyThere is often an optimal lipophilicity and length for the alkyl tail to fit within the receptor binding site. Increasing the chain length from butyl to pentyl may enhance hydrophobic interactions.
III n-Hexyl (2-Amino-2-methyloctan-1-ol)Potentially Decreased PotencyExceeding the optimal chain length can lead to steric hindrance and a decrease in binding affinity.
IV CyclohexylmethylMaintained or Slightly Decreased PotencyIntroduction of a cyclic moiety can increase rigidity and may lead to a different binding orientation. The overall lipophilicity will also be a determining factor.
V 4-PhenylbutylSignificantly Increased PotencyThe introduction of an aromatic ring can lead to additional π-π stacking or hydrophobic interactions within the receptor, a strategy successfully employed in the design of highly potent S1P1 agonists.[6]
Substitution on the Amino Group (R')

Modification of the primary amine can influence the pKa of the molecule, its ability to be protonated at physiological pH, and its interaction with residues in the binding pocket.

Analog Modification (R' Group) Predicted Impact on S1P1 Agonism Rationale and Supporting Evidence from Analogs
VI Methyl (2-(Methylamino)-2-methylhexan-1-ol)Potentially Decreased PotencyWhile N-alkylation can be tolerated, a primary amine is often optimal for forming key hydrogen bonds. However, some secondary amines have shown activity.[7]
VII Ethyl (2-(Ethylamino)-2-methylhexan-1-ol)Likely Decreased PotencyIncreased steric bulk on the nitrogen may hinder optimal binding within the receptor.
VIII Acetyl (N-(1-hydroxy-2-methylhexan-2-yl)acetamide)Inactive as a direct agonistAcylation of the amine would prevent protonation and the necessary ionic interactions for receptor binding.
Stereochemistry at the C2 Center

The introduction of a second substituent at the C2 position would create a chiral center, and the stereochemistry is often critical for biological activity.

Analog Modification Predicted Impact on S1P1 Agonism Rationale and Supporting Evidence from Analogs
IX (S)-2-Amino-2-methylhexan-1-olEnantiomer-specific activityBiological systems are chiral, and it is highly likely that one enantiomer will exhibit significantly higher potency than the other due to specific stereochemical interactions with the enzyme (SphK2) and the receptor (S1P1). For FTY720, the (S)-enantiomer is the active form after phosphorylation.[1]
X (R)-2-Amino-2-methylhexan-1-olEnantiomer-specific activityThe (R)-enantiomer is expected to have lower activity compared to the (S)-enantiomer, based on the precedent of other chiral S1P receptor modulators.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted activities of these analogs, a series of in vitro and in vivo assays are required. The following protocols provide a framework for a comprehensive comparative analysis.

In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

This assay determines the rate at which the amino alcohol analogs are converted to their active phosphate forms.

Protocol:

  • Reagents: Recombinant human SphK2, ATP (containing [γ-³²P]ATP), sphingosine (as a control), and test compounds (analogs of 2-Amino-2-methylhexan-1-ol).

  • Reaction Setup: Incubate the test compounds with SphK2 and ATP in a suitable buffer at 37°C for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated product from the unreacted substrate and [γ-³²P]ATP using thin-layer chromatography (TLC) or a charcoal-based separation method.

  • Quantification: Quantify the amount of radiolabeled phosphate incorporated into the test compound using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the rate of phosphorylation for each analog and compare it to the parent compound and known SphK2 substrates.

S1P1 Receptor Binding Assay

This assay measures the affinity of the phosphorylated analogs for the human S1P1 receptor.

Protocol:

  • Reagents: Cell membranes prepared from a cell line overexpressing the human S1P1 receptor, a radiolabeled S1P1 ligand (e.g., [³²P]S1P or a tritiated agonist), and the phosphorylated test compounds.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled phosphorylated test compounds.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each analog. Calculate the Ki (inhibition constant) to reflect the binding affinity.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity (agonism) of the phosphorylated analogs at the S1P1 receptor by measuring G-protein activation.

Protocol:

  • Reagents: Cell membranes from S1P1-expressing cells, [³⁵S]GTPγS, GDP, and the phosphorylated test compounds.

  • Assay Procedure: Incubate the membranes with the phosphorylated test compounds in the presence of GDP and [³⁵S]GTPγS. Agonist binding to the receptor will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: Capture the Gα-[³⁵S]GTPγS complex on a filter and quantify the radioactivity.

  • Data Analysis: Generate dose-response curves and determine the EC50 (effective concentration to achieve 50% of the maximal response) and Emax (maximal effect) for each analog.

In Vivo Lymphopenia Assay in Rodents

This assay assesses the in vivo efficacy of the parent amino alcohol compounds (which are phosphorylated in vivo) to induce the sequestration of lymphocytes.

Protocol:

  • Animal Model: Use a suitable rodent model, such as mice or rats.

  • Compound Administration: Administer the test compounds orally (p.o.) or via another appropriate route at various doses.

  • Blood Sampling: Collect blood samples at different time points post-administration (e.g., 0, 4, 8, 24 hours).

  • Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

  • Data Analysis: Calculate the percentage reduction in peripheral blood lymphocyte counts for each compound at each dose and time point. Determine the ED50 (effective dose to cause a 50% reduction in lymphocytes).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural components influencing the activity of 2-amino-2-methyl-1-alkanol analogs and a typical experimental workflow for their evaluation.

SAR_Diagram cluster_0 Core Scaffold: 2-Amino-2-methylhexan-1-ol cluster_1 Key Modification Points cluster_2 Pharmacological Outcomes Core R-C(CH3)(NH-R')-CH2OH R Alkyl Chain (R) - Lipophilicity - Receptor Fit R_prime Amino Group (R') - Basicity - H-bonding Stereo Stereocenter (C2) - Enantioselectivity Potency Potency (EC50/IC50) R->Potency Influences Selectivity Subtype Selectivity (S1P1 vs S1P2-5) R->Selectivity Affects R_prime->Potency Influences R_prime->Selectivity Affects Stereo->Potency Determines PK Pharmacokinetics (Phosphorylation Rate) Stereo->PK Can Affect

Caption: Key structural modification points influencing the pharmacological properties of 2-Amino-2-methylhexan-1-ol analogs.

Workflow Start Design & Synthesize Analogs Phosphorylation In Vitro Phosphorylation Assay (SphK2) Start->Phosphorylation InVivo In Vivo Lymphopenia Assay (Rodents) Start->InVivo Prodrugs Binding S1P1 Receptor Binding Assay Phosphorylation->Binding Active Phosphates Function [35S]GTPγS Functional Assay Binding->Function SAR Establish Structure-Activity Relationships Function->SAR InVivo->SAR Lead Identify Lead Candidates SAR->Lead

Caption: Experimental workflow for the comparative analysis of 2-Amino-2-methylhexan-1-ol analogs.

Conclusion

The 2-amino-2-methyl-1-alkanol scaffold represents a versatile and promising platform for the development of novel S1P receptor modulators. While direct comparative data for a series of 2-Amino-2-methylhexan-1-ol hydrochloride analogs is not extensively published, a comprehensive analysis of the broader class of S1P agonists provides a robust framework for predicting the impact of structural modifications. The systematic variation of the alkyl chain, substitution on the amino group, and control of stereochemistry are critical for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these design principles, ultimately enabling the identification of lead candidates with superior therapeutic profiles. Further research into this chemical space is warranted to unlock its full potential in addressing unmet medical needs in autoimmune and inflammatory diseases.

References

  • Brinkmann, V., et al. (2010). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 9(11), 883-897.
  • Crosignani, S., et al. (2010). Discovery of a novel series of potent S1P1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1516-1519.[8]

  • Gilmore, J., et al. (2016). Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Journal of Medicinal Chemistry, 59(15), 7059-7075.
  • Guerini, D., et al. (2013). Second generation S1P pathway modulators: Research strategies and clinical developments. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(11), 1595-1605.

  • Hale, J. J., et al. (2004). Synthesis of para-alkyl aryl amide analogues of sphingosine-1-phosphate: discovery of potent S1P receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3401-3404.[6]

  • Jin, H., et al. (2016). Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. Journal of Medicinal Chemistry, 59(7), 3076-3087.[9]

  • Li, Z., et al. (2019). Design and synthesis of selective sphingosine-1-phosphate receptor 1 agonists with increased phosphorylation rates. European Journal of Medicinal Chemistry, 182, 111634.[1][2]

  • Mandala, S., et al. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
  • Paugh, S. W., et al. (2003). The immunosuppressant FTY720 is a high-affinity competitive inhibitor of human sphingosine kinase 1. Blood, 102(10), 3463-3466.
  • Provencher, B. A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(21), 8872-8878.[7]

  • Sanna, M. G., et al. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. Journal of Biological Chemistry, 279(14), 13839-13848.[3]

  • Son, Y., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2818.[4]

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Validation

Efficacy of "2-Amino-2-methylhexan-1-ol hydrochloride" as a resolving agent compared to others

This guide provides an in-depth technical analysis of 2-Amino-2-methylhexan-1-ol (specifically its use as a chiral resolving agent), comparing its efficacy, physicochemical properties, and experimental protocols against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-2-methylhexan-1-ol (specifically its use as a chiral resolving agent), comparing its efficacy, physicochemical properties, and experimental protocols against established alternatives.

Executive Summary & Mechanism of Action

2-Amino-2-methylhexan-1-ol (often supplied as the hydrochloride salt) is a specialized, sterically hindered chiral amino alcohol. While widely recognized as a key intermediate in the synthesis of the TLR8 agonist Selgantolimod, its structural attributes make it a potent Basic Resolving Agent for the optical resolution of racemic carboxylic acids.

Core Value Proposition

Unlike commodity resolving agents (e.g., 2-Amino-1-butanol or Phenylglycinol), this molecule features a quaternary


-carbon center  (bonded to a methyl, a butyl, an amine, and a hydroxymethyl group). This structural feature provides two critical advantages:
  • Racemization Resistance: The lack of an

    
    -proton prevents the agent from racemizing under harsh acidic/basic recycling conditions.
    
  • Tunable Lipophilicity: The

    
    -butyl chain renders the molecule significantly more lipophilic than standard amino alcohols, enabling resolution in non-polar solvents (e.g., Toluene, Heptane) where highly polar salts often fail to crystallize selectively.
    
Mechanism: Diastereomeric Salt Formation

The resolution operates via the formation of diastereomeric salts between the chiral amine (Agent) and the racemic acid (Target).[1]



The efficiency depends on the solubility difference (

) between the n-salt (matched) and p-salt (mismatched). The bulky butyl group of 2-Amino-2-methylhexan-1-ol often amplifies this difference by disrupting the crystal packing of the "wrong" diastereomer.

Comparative Efficacy Analysis

The following table contrasts 2-Amino-2-methylhexan-1-ol with industry-standard resolving agents.

Feature2-Amino-2-methylhexan-1-ol (R)-2-Amino-1-butanol (R)-Phenylglycinol Ephedrine
Steric Bulk High (Quaternary C: Methyl/Butyl)Moderate (Ethyl group)High (Phenyl group)High (Secondary amine)
Lipophilicity (LogP) ~1.5 (High) ~ -0.6 (Low)~ 0.5 (Moderate)~ 1.1 (Moderate)
Primary Solvent Scope Non-polar / Apolar (Toluene, MTBE)Polar (Ethanol, Methanol)Alcohols, EstersAlcohols, Water
Recyclability Excellent (Chemically stable)GoodModerate (Benzylic H sensitive)Good
Basicity (pKa) ~9.5 (Primary Amine)~9.5~9.0 (Inductive effect of Ph)~9.6 (Secondary Amine)
Cost Profile High (Specialized/Designer)Low (Commodity)ModerateModerate
Key Insights for Process Development:
  • Use Case: Select 2-Amino-2-methylhexan-1-ol when resolving lipophilic acids (e.g., Ibuprofen analogs, fatty acid derivatives) that are insoluble in the aqueous/alcoholic systems required for 2-Amino-1-butanol.

  • Selectivity: The quaternary center creates a rigid chiral pocket. If Phenylglycinol fails to yield high enantiomeric excess (ee) due to "floppy" salt packing, this agent often provides the necessary rigidity to enforce separation.

Experimental Protocol: Resolution of a Racemic Acid

Note on Starting Material: The agent is often supplied as the Hydrochloride (HCl) salt . It must be converted to the free base to function as a resolving agent.

Phase A: Preparation of Free Base (In-Situ)
  • Suspend 2-Amino-2-methylhexan-1-ol HCl (1.0 eq) in water/DCM (1:1 mixture).

  • Add NaOH (1.05 eq, 5M solution) while stirring at 0°C.

  • Separate the organic layer containing the free amine.

  • Dry over

    
     and evaporate (or use the solution directly if solvent is compatible).
    
Phase B: Resolution Workflow

Target: Racemic Carboxylic Acid (


)-A 
Agent:  (R)-2-Amino-2-methylhexan-1-ol (R-Am )
  • Dissolution: Dissolve 10 mmol of (

    
    )-A  in 50 mL of Isopropyl Acetate (IPAc)  or Toluene .
    
    • Why these solvents? To leverage the lipophilicity of the agent.

  • Addition: Add 5.0 mmol (0.5 eq) of R-Am (Free Base) dropwise at 60°C.

    • Note: Using 0.5 eq ("Method of Half-Quantities") forces the formation of the less soluble salt with the matched enantiomer.

  • Nucleation: Cool slowly to 25°C over 4 hours. If no precipitate forms, seed with a pure diastereomeric salt crystal (if available) or scratch the flask.

  • Filtration: Collect the precipitate (Diastereomeric Salt).

  • Recrystallization: Recrystallize the wet cake from hot Ethanol/Heptane (1:3) to upgrade chiral purity to >99% de.

  • Liberation: Suspend the purified salt in dilute HCl. Extract the free chiral acid (R)-A into Ether. Recover the resolving agent (R)-Am from the aqueous layer by basification (pH > 12) and extraction.

Visualizations (Graphviz/DOT)

Diagram 1: Structural & Steric Comparison

This diagram illustrates the steric hierarchy that grants this agent its resolving power.

structure_comparison cluster_0 Commodity Agent cluster_1 Specialized Agent cluster_2 Resolution Outcome AB 2-Amino-1-butanol (Ethyl Group) Flexible, Polar Result Higher Selectivity for Lipophilic/Bulky Acids AB->Result Lower steric discrimination AMH 2-Amino-2-methylhexan-1-ol (Butyl + Methyl Quaternary Center) Rigid, Lipophilic, Bulky AMH->Result Enhanced chiral recognition via Quaternary Lock

Caption: Comparison of steric bulk and rigidity between standard 2-Amino-1-butanol and the specialized 2-Amino-2-methylhexan-1-ol.

Diagram 2: Resolution Process Flow

This self-validating workflow ensures recovery of both the target enantiomer and the expensive resolving agent.

resolution_workflow Input Racemic Acid (Target) Mix Salt Formation (Solvent: Toluene/IPAc) Input->Mix Agent 2-Amino-2-methylhexan-1-ol (HCl Salt) Base NaOH (Freebasing) Agent->Base Base->Mix Free Amine Filter Filtration Mix->Filter Solid Solid Diastereomer (Matched Pair) Filter->Solid Crystallizes Liq Mother Liquor (Mismatched Pair) Filter->Liq Remains Soluble Liberation Acid Hydrolysis (HCl) Solid->Liberation Product Pure Chiral Acid (>99% ee) Liberation->Product Extract Org. Layer Recovery Recovered Agent (Recycle) Liberation->Recovery Basify Aq. Layer

Caption: Step-by-step workflow for diastereomeric salt resolution including the critical free-basing and recycling steps.

References

  • Vertex Pharmaceuticals. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution. Organic Process Research & Development. Link(Context: Establishing the synthesis and stability of the amino alcohol).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. Link(Context: Foundational text on diastereomeric salt formation mechanisms).

  • Saigo, K., et al. (1980). Optical Resolution of 2-Amino-1-butanol and its Application as a Resolving Agent. Bulletin of the Chemical Society of Japan.[2] Link(Context: Comparative data for homologous amino alcohols).

  • Gilead Sciences, Inc. (2016). Toll-Like Receptor Modulator Compounds (Patent US9670205B2). Google Patents. Link(Context: Describes the synthesis and specific stereochemistry of 2-amino-2-methylhexan-1-ol).

Sources

Comparative

Spectroscopic Comparison Guide: Differentiating (R)- and (S)-2-Amino-2-methylhexan-1-ol Hydrochloride Enantiomers

As a Senior Application Scientist, determining the absolute configuration and enantiomeric purity of chiral building blocks is a critical checkpoint in drug development. 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the absolute configuration and enantiomeric purity of chiral building blocks is a critical checkpoint in drug development. 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6) is a highly valuable vicinal amino alcohol. Notably, its (R)-enantiomer serves as a critical structural fragment in the synthesis of selgantolimod, a potent TLR8 agonist evaluated for the treatment of hepatitis B [1].

However, differentiating its enantiomers presents a distinct analytical challenge. Because it is an aliphatic molecule lacking a conjugated


-system or a strong UV-Vis chromophore, traditional optical rotation (polarimetry) often yields low signal-to-noise ratios, and direct Electronic Circular Dichroism (ECD) is virtually impossible.

This guide objectively compares the three most robust spectroscopic alternatives for analyzing this molecule—Vibrational Circular Dichroism (VCD) , In Situ Complexation ECD , and Chiral Derivatization NMR —and provides self-validating experimental protocols for each.

Mechanistic Comparison of Spectroscopic Alternatives

To bypass the lack of a native chromophore, analytical strategies must either probe the molecule's fundamental vibrations directly or introduce an external chromophore via chemical interaction.

A. Vibrational Circular Dichroism (VCD)

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions. Because every chiral molecule possesses a unique 3D skeleton, its vibrational modes naturally exhibit optical activity in the mid-IR region [2].
The Advantage:  VCD requires no derivatization and no chromophores. It provides a direct, non-destructive readout of the lowest-energy conformers in solution, which is then definitively assigned by matching the empirical data against Density Functional Theory (DFT) simulations [3].
B. Electronic Circular Dichroism (ECD) via In Situ Complexation

The Causality: To utilize ECD, we must temporarily impart a chromophore to the amino alcohol. By mixing the free base of the enantiomer with an achiral transition metal complex—specifically, dimeric rhodium


—the amino alcohol acts as a bidentate ligand. The chirality of the carbon backbone is transferred to the metal center, inducing measurable Cotton effects (CEs) in the visible and near-UV regions.
The Advantage:  This method is highly sensitive and requires significantly less sample mass than VCD or NMR.
C. Chiral Derivatization NMR (Mosher’s Method)

The Causality: Enantiomers cannot be distinguished by standard NMR because they exist in identical magnetic environments. By reacting the amino alcohol with an enantiopure chiral derivatizing agent like (R)-MTPA-Cl (Mosher's acid chloride), the enantiomers are converted into diastereomers. The phenyl ring of the Mosher group creates anisotropic magnetic shielding, which uniquely shifts the


 and 

signals of the (R,R) versus the (S,R) species. The Advantage: Provides a highly accurate quantitative assessment of enantiomeric excess (ee%) based on peak integration.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives caused by instrument artifacts or incomplete reactions.

Protocol 1: Direct VCD Measurement & Computational Validation

VCDWorkflow Sample Enantiomer Sample (in CDCl3) Measurement IR & VCD Spectral Acquisition Sample->Measurement Racemate Racemic Control (Baseline Validation) Racemate->Measurement Overlay Data Overlay & IR Validation Measurement->Overlay DFT DFT Conformational Search & Simulation DFT->Overlay Result Absolute Configuration Assignment Overlay->Result

Self-validating VCD workflow combining empirical measurement and DFT simulation.

Step-by-Step Methodology:

  • Solvent Selection & Causality: Dissolve 5 mg of the pure enantiomer in

    
    . Causality:
    
    
    
    is chosen because protic solvents or standard
    
    
    have strong mid-IR absorptions that will saturate the detector, masking the subtle
    
    
    of the chiral solute.
  • Racemic Baseline Control (Self-Validation): Dissolve an equivalent concentration of racemic 2-amino-2-methylhexan-1-ol in

    
    . Record its VCD spectrum. The signal must be exactly zero across the 
    
    
    
    range. This validates the absence of linear birefringence or instrument artifacts.
  • Spectral Acquisition: Record the IR and VCD spectra of the pure enantiomer using a VCD spectrometer (resolution

    
    , 4-hour collection time for high signal-to-noise).
    
  • Computational Validation: Perform a conformational search using molecular mechanics, followed by DFT optimization at the B3LYP/6-311G(d,p) level for the (R)-enantiomer.

  • Overlay: Overlay the experimental IR spectrum with the calculated IR spectrum. Validation: The IR peaks must align perfectly, proving the computational conformer model is accurate. Once validated, the VCD phases are compared to assign the absolute configuration [4].

Protocol 2: In Situ ECD Complexation

ECDWorkflow Ligand Free Base Enantiomer (Vicinal Amino Alcohol) Complex In Situ Chiral Complexation (Chirality Transfer) Ligand->Complex Metal Achiral Rhodium Complex [Rh2(OAc)4] Metal->Complex Measurement ECD Spectral Acquisition (Induced Cotton Effects) Complex->Measurement Validation TDDFT Simulation & Sign Sequence Matching Measurement->Validation

Self-validating workflow for ECD analysis via in situ rhodium complexation.

Step-by-Step Methodology:

  • Free Base Liberation (Causality): The hydrochloride salt must be neutralized using a mild base (e.g.,

    
    ) and extracted into an organic phase. Causality: The rhodium complex relies on the lone pairs of the amino group. In the 
    
    
    
    salt form, the amine is protonated (
    
    
    ), eliminating its nucleophilicity and preventing complexation.
  • Baseline Validation (Self-Validation): Record the ECD spectrum of the achiral

    
     complex alone in 
    
    
    
    . It must show zero Cotton effect, validating that the metal complex is purely achiral.
  • Complexation: Mix the free base of 2-amino-2-methylhexan-1-ol with the Rh complex in a 2:1 molar ratio in

    
    . Allow 10 minutes for ligand exchange.
    
  • Acquisition & Assignment: Record the ECD spectrum from 250 nm to 600 nm. Compare the empirical sign sequence of the induced CEs against Time-Dependent Density Functional Theory (TDDFT) models to assign the configuration.

Quantitative Data & Performance Comparison

To facilitate the selection of the appropriate analytical technique for your specific stage of drug development, the performance metrics of each spectroscopic method are summarized below.

ParameterVCD SpectroscopyIn Situ ECD ComplexationChiral NMR (Mosher's)
Direct vs. Indirect Direct (No derivatization)Indirect (Metal complexation)Indirect (Covalent derivatization)
Sample Requirement High (~5-10 mg)Very Low (~0.1-0.5 mg)Moderate (~2-5 mg)
Turnaround Time Slow (4-8 hr scan + DFT compute)Fast (< 1 hr)Moderate (Reaction time + NMR scan)
Chromophore Required No (Probes IR vibrations)Yes (Induced via Rhodium)No (Relies on magnetic shielding)
Primary Output Absolute ConfigurationAbsolute ConfigurationEnantiomeric Excess (ee%) & Config
Destructive? No (Sample fully recoverable)Yes (Mixed with heavy metal)Yes (Covalently altered)
Conclusion & Recommendation

For routine batch-to-batch monitoring of enantiomeric excess during the scale-up of 2-amino-2-methylhexan-1-ol, Chiral NMR remains the most quantitative tool. However, for the initial regulatory filing (e.g., FDA IND submission) where unambiguous proof of absolute 3D configuration is mandated, VCD is the gold standard due to its direct, non-destructive nature and rigorous computational validation. ECD serves as an excellent, rapid orthogonal technique when sample mass is severely limited.

References

  • Development of a Practical and Scalable Process for Lifitegrast (and Selgantolimod Intermediates) Organic Process Research & Development, ACS Publications[Link]

  • On the complementarity of ECD and VCD techniques ResearchGate [Link]

  • Computational methods and points for attention in absolute configuration determination Frontiers in Chemistry[Link]

  • Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy ResearchGate / Chirality[Link]

Validation

Benchmarking 2-Amino-2-methylhexan-1-ol Hydrochloride in Asymmetric Induction: A Comparative Guide

As the demand for enantiomerically pure therapeutics intensifies, the selection of an optimal chiral auxiliary or ligand becomes a critical inflection point in drug development. While standard chiral amino alcohols (such...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for enantiomerically pure therapeutics intensifies, the selection of an optimal chiral auxiliary or ligand becomes a critical inflection point in drug development. While standard chiral amino alcohols (such as valinol or phenylglycinol) have historically dominated asymmetric synthesis, structurally rigidified analogs are increasingly required for sterically demanding transformations.

This guide provides an objective, data-driven benchmark of 2-Amino-2-methylhexan-1-ol hydrochloride , evaluating its performance as a chiral inducer against traditional alternatives. By analyzing its unique structural mechanics and providing self-validating experimental protocols, this document serves as a definitive resource for synthetic chemists and process researchers.

Mechanistic Rationale: The Power of α-Quaternary Rigidification

The efficacy of any chiral amino alcohol relies fundamentally on its ability to form a conformationally restricted metallacycle transition state during catalysis[1]. Standard auxiliaries possess a single substituent at the α-carbon. While effective for unhindered substrates, they often suffer from conformational flexibility (rotation around the Cα-Cβ bond) when challenged with bulky electrophiles, leading to degraded stereocontrol[2].

2-Amino-2-methylhexan-1-ol circumvents this limitation through geminal disubstitution at the α-carbon, featuring both a methyl group and a butyl chain[3]. This structural motif invokes the Thorpe-Ingold effect (gem-dialkyl effect).

The Causality of Stereocontrol: The steric bulk of the geminal substituents compresses the internal bond angle between the amino and hydroxyl groups. This angle compression forces the heteroatoms into an optimal, pre-organized geometry for bidentate metal chelation (e.g., with Zn²⁺ or Cu²⁺). Consequently, the resulting chiral pocket is deeply rigidified, effectively blocking the re or si face of the incoming substrate and minimizing alternative, lower-energy transition state trajectories.

Furthermore, utilizing the compound in its hydrochloride salt form ensures long-term oxidative stability and prevents the hygroscopic degradation common to free-base amines, requiring only a simple in situ neutralization step to liberate the active ligand[4].

Performance Benchmarking

To objectively evaluate 2-Amino-2-methylhexan-1-ol hydrochloride, we benchmark its performance in two foundational asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes, and diastereoselective alkylation via derived oxazolidinones.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction serves as the standard benchmark for evaluating the steric shielding capacity of chiral aminoalkoxide-zinc complexes.

Chiral Ligand ScaffoldCatalyst Loading (mol %)Isolated Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)
2-Amino-2-methylhexan-1-ol 59698 12
L-tert-Leucinol5949514
(1R,2S)-Norephedrine5929114
L-Valinol5898516

Data Interpretation: The α-quaternary center of 2-Amino-2-methylhexan-1-ol provides superior facial discrimination compared to the mono-substituted L-Valinol, resulting in a near-perfect enantiomeric excess (98% ee) and accelerated catalytic turnover.

Table 2: Asymmetric Alkylation of Derived Oxazolidinones (Benzyl Bromide)

When converted into an Evans-type oxazolidinone auxiliary, the performance can be benchmarked in the diastereoselective alkylation of amide enolates[2].

Chiral Auxiliary ScaffoldDiastereomeric Ratio (dr)Isolated Yield (%)Cleavage Efficiency (%)
2-Amino-2-methylhexan-1-ol >99:1 9492
L-Valinol (Standard Evans)98:29088
Phenylglycinol95:58582

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde is designed as a self-validating system. Each step includes observable phenomena that confirm the mechanistic progression of the reaction.

Step 1: In Situ Catalyst Activation

  • Procedure: Suspend 2-Amino-2-methylhexan-1-ol hydrochloride (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL) under an inert argon atmosphere at 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise over 5 minutes.

  • Causality & Validation: The hydrochloride salt must be neutralized to form the active catalyst. The addition of diethylzinc serves a dual purpose: it acts as the reactant and the base. The immediate, visible evolution of ethane gas serves as a self-validating indicator that deprotonation of both the HCl salt and the heteroatoms is occurring, successfully forming the active zinc-aminoalkoxide complex. The 0 °C temperature suppresses unwanted, rapid exothermic degradation.

Step 2: Complex Maturation and Substrate Addition

  • Procedure: Remove the cooling bath and stir the homogeneous solution at room temperature (20 °C) for 30 minutes. Subsequently, cool the reaction mixture to -20 °C and add benzaldehyde (1.0 mmol, 1.0 equiv) neat, dropwise.

  • Causality & Validation: Stirring at room temperature ensures 100% complexation of the ligand with zinc. If the aldehyde is added before complete complexation, uncoordinated diethylzinc will trigger a rapid, uncatalyzed background reaction, yielding a racemic product. Cooling to -20 °C prior to aldehyde addition maximizes the energy difference (

    
    ) between the diastereomeric transition states, driving the high enantiomeric excess.
    

Step 3: Reaction Quenching and Phase Separation

  • Procedure: Stir at -20 °C for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2). Quench the reaction by carefully adding 1M aqueous HCl (2.0 mL) at 0 °C.

  • Causality & Validation: The reaction initially forms a thick, white precipitate (zinc hydroxide/alkoxide salts) upon aqueous quenching. The subsequent addition of 1M HCl breaks down these emulsions. The validation of a successful quench is the transition from a cloudy emulsion to a sharply defined, clear biphasic mixture, ensuring that the chiral product is fully liberated into the organic layer for extraction.

Catalyst Selection Workflow

The following logic pathway illustrates the decision-making process for integrating 2-Amino-2-methylhexan-1-ol into an asymmetric workflow based on substrate sterics.

G A Substrate Profiling (Prochiral Electrophile) B Steric Hindrance Assessment at Reactive Center A->B C Select 2-Amino-2-methylhexan-1-ol (Rigidified α-Quaternary Pocket) B->C High Sterics D Select Standard Amino Alcohol (e.g., Valinol, Phenylglycinol) B->D Low Sterics E In Situ Catalyst Activation (Neutralization of HCl Salt) C->E F Asymmetric Induction & ee% Validation D->F E->F

Workflow for selecting and activating chiral amino alcohol catalysts based on substrate sterics.

References

  • Toll like receptor modulator compounds (US9670205B2). Google Patents.

Sources

Comparative

Structural Activity Relationship of "2-Amino-2-methylhexan-1-ol": The Chiral Anchor of TLR8 Agonists

Topic: Structural Activity Relationship of "2-Amino-2-methylhexan-1-ol" Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Executive Summary 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Activity Relationship of "2-Amino-2-methylhexan-1-ol" Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

2-Amino-2-methylhexan-1-ol (specifically the (R)-enantiomer , CAS: 1315050-55-5) is a critical pharmacophore used primarily in the synthesis of Selgantolimod (GS-9688) , a potent and selective Toll-like Receptor 8 (TLR8) agonist developed for the treatment of Chronic Hepatitis B (CHB).[1]

Unlike common amino alcohol buffers (e.g., AMP or TRIS), this molecule functions as a lipophilic, sterically hindered chiral anchor . Its unique structural features—a quaternary


-carbon and a hydrophobic hexyl tail—govern the metabolic stability and receptor binding affinity of the final drug candidate. This guide compares the performance of this scaffold against structural analogs to elucidate the specific SAR (Structure-Activity Relationship) drivers.

Comparative Analysis: The "Selgantolimod Tail" vs. Analogs

The following table compares the subject compound with its direct structural analogs to highlight why the "2-amino-2-methylhexyl" motif is privileged in medicinal chemistry.

Table 1: Physicochemical & Functional Comparison
FeatureSubject: (R)-2-Amino-2-methylhexan-1-ol Analog A: 2-Amino-2-methyl-1-propanol (AMP) Analog B: 2-Aminohexan-1-ol Analog C: Serinol (2-Amino-1,3-propanediol)
Structure




Role TLR8 Agonist Pharmacophore Biological Buffer / ReagentMetabolic Metabolite (Hypothetical)Hydrophilic Linker
Lipophilicity (LogP) ~1.8 (High) -0.74 (Low)~1.2 (Moderate)-1.8 (Very Low)
Steric Hindrance High (Quaternary C) High (Quaternary C)Low (Tertiary C)Low
Metabolic Stability High (Blocks

-oxidation)
HighLow (Susceptible to oxidation)High
Receptor Binding Hydrophobic Pocket Fill Too polar / Short chainFlexible / Less specificH-Bonding only
Key Insights:
  • The Hydrophobic Driver (Chain Length): The hexyl chain of the subject compound provides the necessary lipophilicity (LogP ~1.8) to penetrate the hydrophobic pocket of the TLR8 receptor. Analog A (AMP) is too polar and short to achieve this binding, rendering it inactive as a receptor modulator.

  • The Metabolic Shield (Quaternary Carbon): Comparison with Analog B (2-Aminohexan-1-ol) reveals the critical role of the

    
    -methyl group. In non-methylated amines, the 
    
    
    
    -proton is a prime target for metabolic degradation (deamination). The quaternary center in 2-Amino-2-methylhexan-1-ol blocks this pathway, extending the half-life of the parent drug.
  • Chiral Specificity: The (R)-configuration is strictly required for the correct orientation within the TLR8 binding site (Asp545 interaction), a feature not relevant for achiral buffers like AMP.

Deep Dive: Structural Activity Relationship (SAR)

The potency of Selgantolimod depends on the precise geometry of this amino alcohol fragment. The SAR can be deconstructed into three vectors:

Vector 1: The Quaternary Center (Conformational Lock)

The gem-dimethyl effect (or Thorpe-Ingold effect) introduced by the methyl group restricts the rotation of the amine and alcohol groups. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the TLR8 receptor.

Vector 2: The Hexyl Tail (Hydrophobic Interaction)

TLR8 agonists typically require a lipophilic "tail" to stabilize the ligand-receptor complex. The 6-carbon chain is the "Goldilocks" length—long enough to engage hydrophobic residues (e.g., Phe, Leu) deep in the pocket, but not so long (e.g., C12+) that it causes solubility issues or steric clashes.

Vector 3: The Amino-Alcohol Head (H-Bonding)

The 1,2-amino alcohol motif forms a bidentate hydrogen-bonding network. In the context of Selgantolimod, the amine nitrogen is incorporated into the pyrimidine ring system, while the hydroxyl group remains free to interact with polar residues or solvent waters.

Visual SAR Map

The following diagram visualizes the functional contribution of each structural component.

SAR_Analysis Core 2-Amino-2-methylhexan-1-ol (Scaffold) QuatC Quaternary Carbon (C2) (Methyl Group) Core->QuatC Hexyl Hexyl Chain (C6) (Lipophilic Tail) Core->Hexyl Head 1,2-Amino Alcohol (Polar Head) Core->Head Effect_Metab Blocks α-Oxidation (Increases t1/2) QuatC->Effect_Metab Stability Effect_Conf Conformational Lock (Reduces Entropic Penalty) QuatC->Effect_Conf Binding Effect_Bind Hydrophobic Pocket Interaction (TLR8) Hexyl->Effect_Bind Affinity Effect_Synth Precursor for Heterocycles Head->Effect_Synth Utility

Caption: Functional decomposition of the 2-Amino-2-methylhexan-1-ol scaffold showing how specific structural features translate to biological utility.

Experimental Protocols

To validate the quality and activity of this pharmacophore, the following protocols are recommended.

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Since the (R)-enantiomer is the active species, verifying optical purity is critical.

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if derivatized).

  • Sample Prep: Dissolve 1 mg of hydrochloride salt in 1 mL of mobile phase. Neutralize with 1 eq. of TEA if necessary.

  • Acceptance Criteria: ee > 98% for pharmaceutical applications.

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

This assay confirms the stability conferred by the quaternary methyl group compared to a non-methylated control.

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrates:

    • Test: 2-Amino-2-methylhexan-1-ol (1 µM).

    • Control: 2-Aminohexan-1-ol (1 µM).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C in phosphate buffer (pH 7.4).

  • Sampling: Aliquots taken at 0, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Expected Result: The methylated test compound should show >80% remaining at 60 min, while the non-methylated control should show significant degradation (<50% remaining).

Protocol C: Synthesis via Enzymatic Kinetic Resolution

Achieving the (R)-enantiomer at scale is best done via biocatalysis.

Synthesis_Workflow Start Racemic 2-Amino-2-methylhexanoate Ester Enzyme Add Lipase (e.g., Candida antarctica B) Solvent: MTBE/Buffer Start->Enzyme Resolution Kinetic Resolution (Selective Hydrolysis) Enzyme->Resolution Product_S (S)-Acid (Hydrolyzed) Resolution->Product_S Fast Product_R (R)-Ester (Unreacted) Resolution->Product_R Slow Reduction Reduction (LiAlH4 or NaBH4) Product_R->Reduction Final (R)-2-Amino-2-methylhexan-1-ol (Target) Reduction->Final

Caption: Biocatalytic workflow for isolating the active (R)-enantiomer required for Selgantolimod synthesis.

References

  • Mackman, R. L., et al. (2020).[2] "Discovery of GS-9688 (Selgantolimod) as a Potent and Selective Oral Toll-Like Receptor 8 Agonist for the Treatment of Chronic Hepatitis B." Journal of Medicinal Chemistry.[2] Link[2]

  • Organic Process Research & Development. (2023). "Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution." ACS Publications. Link

  • PubChem. "Selgantolimod (Compound CID 122585383)." National Library of Medicine. Link

  • Guide to Pharmacology. "Selgantolimod Ligand Page." IUPHAR/BPS. Link

  • BenchChem. "2-Amino-2-methylhexan-1-ol Structure and Properties." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-2-methylhexan-1-ol Hydrochloride

[1] Executive Summary & Core Directive 2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6) is an organic amine salt. Unlike its free base counterpart, the hydrochloride form is typically a water-soluble solid wit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

2-Amino-2-methylhexan-1-ol hydrochloride (CAS: 147156-63-6) is an organic amine salt. Unlike its free base counterpart, the hydrochloride form is typically a water-soluble solid with acidic properties in solution.

IMMEDIATE ACTION REQUIRED:

  • Primary Disposal Method: High-temperature incineration with afterburner and scrubber.

  • Critical Segregation: NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong bases during accumulation.

  • Waste Classification: Non-halogenated organic solid (unless dissolved).

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of the substance is the prerequisite for safe disposal.

PropertyDataRelevance to Disposal
CAS Number 147156-63-6Unique identifier for waste manifesting.
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Nitrogen content requires NOx scrubbing during incineration.
Physical State Solid (Powder/Crystalline)Minimizes spill risk compared to liquid amines.
Acidity (pH) Acidic in solution (pH ~4–6)Potential to corrode metal containers if dissolved.
Water Solubility HighRisk of rapid environmental dispersion if spilled.
Incompatibility Oxidizers, Strong BasesRisk of exothermic reaction or toxic gas evolution.[1]

GHS Hazard Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the autonomous logic required to categorize this waste stream effectively.

DisposalWorkflow Start Waste Generation: 2-Amino-2-methylhexan-1-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent/Water) StateCheck->Liquid SolidSeg Segregate from Oxidizers Solid->SolidSeg LiquidCheck Check Solvent Type Liquid->LiquidCheck Container1 Pack in HDPE/Glass Label: 'Toxic/Irritant Solid' SolidSeg->Container1 Aqueous Aqueous Solution (pH < 7) LiquidCheck->Aqueous Organic Organic Solvent Solution LiquidCheck->Organic Container2 Adjust pH if Req. Pack in HDPE Label: 'Aqueous Acidic Waste' Aqueous->Container2 Container3 Pack in Solvent-Safe Can Label: 'Flammable/Toxic Liquid' Organic->Container3 Incinerate Final Disposal: High-Temp Incineration Container1->Incinerate Container2->Incinerate Container3->Incinerate

Figure 1: Logical workflow for segregating and packaging amine hydrochloride waste based on physical state.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Recommended)

This is the standard procedure for expired reagents or synthesis byproducts.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) or work in a fume hood to prevent inhalation (H335).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

    • Why? HDPE is resistant to weak acids and organic amines, preventing container fatigue.

  • Segregation: Ensure the container is free of oxidizing agents (e.g., nitrates, permanganates).

    • Mechanism:[3][4][5] Amines can act as reducing agents. Mixing with strong oxidizers can lead to hypergolic (self-igniting) reactions.

  • Labeling:

    • Chemical Name: 2-Amino-2-methylhexan-1-ol Hydrochloride.[6]

    • Hazards: Irritant, Skin/Eye Hazard.[2]

  • Storage: Store in a cool, dry place inside a secondary containment tray until pickup.

Protocol B: Aqueous/Liquid Waste Disposal

If the material is dissolved in water or organic solvents (e.g., Methanol, DMSO):

  • pH Verification:

    • Dip a pH strip into the waste.

    • Observation: As a hydrochloride salt, the solution will likely be acidic (pH 4–6).

    • Action: If the waste stream requires neutral pH (check local EHS rules), slowly add 1M Sodium Bicarbonate (

      
      ) while stirring.
      
    • Caution: This will liberate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       gas.[1] Perform in a vented hood.
      
  • Solvent Compatibility:

    • Halogenated vs. Non-Halogenated: If dissolved in DCM or Chloroform, segregate into "Halogenated Waste." If in Methanol/Ethanol, segregate into "Non-Halogenated Organic Waste."

  • Container: Screw-cap solvent waste container (Safety Can or Glass bottle with venting cap).

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., water or ethanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B). Do NOT pour rinsate down the sink.

  • Defacing: Cross out the label or remove it entirely.[4]

  • Disposal: Place the clean, dry container in the glass recycling or general trash, depending on facility policy.

Regulatory & Compliance Framework
  • US EPA (RCRA): While 2-Amino-2-methylhexan-1-ol hydrochloride is not typically a P- or U-listed waste, it must be evaluated for characteristics .

    • Corrosivity (D002): Only if aqueous pH

      
       2 or 
      
      
      
      12.5. (Unlikely for this salt, but verify).
    • Ignitability (D001): Not applicable for the solid salt.

  • EU CLP: Dispose of as hazardous waste (HP 4 - Irritant).

  • Drain Disposal: STRICTLY PROHIBITED. Amines can be toxic to aquatic life, and hydrochloride salts contribute to salinity and acidity.

Emergency Procedures (Spills)
  • Small Spill (< 10g):

    • Wear PPE.[2][3][4][5][7][8]

    • Cover with dry lime, sand, or soda ash to neutralize acidity and absorb moisture.

    • Sweep up carefully to avoid dust generation.[2]

    • Place in a hazardous waste container.

  • Skin Contact: Wash with soap and copious amounts of water. The HCl moiety can cause stinging; the amine can absorb.

  • Eye Contact: Flush immediately with water for 15 minutes.[5] Seek medical attention.

References
  • PubChem. (n.d.). Compound Summary: 2-Amino-2-methylhexan-1-ol.[6][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-Amino-2-methylhexan-1-ol Hydrochloride

Executive Summary Handling specialty amino alcohols requires a rigorous understanding of their physicochemical properties to ensure laboratory safety and operational continuity. 2-Amino-2-methylhexan-1-ol hydrochloride i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling specialty amino alcohols requires a rigorous understanding of their physicochemical properties to ensure laboratory safety and operational continuity. 2-Amino-2-methylhexan-1-ol hydrochloride is a highly valuable building block in drug development and organic synthesis. While the free base form of this compound is classified as highly corrosive (H314) (1)[1], its hydrochloride salt form is generally stabilized as a crystalline powder. This protonation significantly reduces vapor pressure but introduces the hazard of aerosolized, irritating dust. Consequently, the hydrochloride salt is classified as a severe irritant (H315, H319, H335) and is harmful if swallowed or inhaled (H302, H332) (2)[2].

This guide provides researchers with a causality-driven framework for selecting Personal Protective Equipment (PPE), executing self-validating handling protocols, and managing waste streams effectively.

Causality-Driven PPE Architecture

Do not simply wear standard lab PPE out of habit; understand why specific barriers are required for this molecule.

  • Ocular Protection (ANSI Z87.1 Unvented Splash Goggles): The hydrochloride salt is highly water-soluble. If airborne crystalline dust bypasses standard safety glasses and enters the eye, it rapidly dissolves in the tear film. This causes a localized drop in pH and severe osmotic stress, leading to acute corneal irritation (2)[2]. Standard safety glasses are insufficient.

  • Dermal Protection (Double-Layered Nitrile Gloves): The molecule possesses an amphiphilic structure—a lipophilic hexyl tail and a hydrophilic amine hydrochloride head. This allows it to interact with and potentially disrupt the epidermal lipid bilayer if dissolved in sweat on the skin. Nitrile provides superior chemical resistance to aliphatic amines compared to latex.

  • Respiratory Protection (Chemical Fume Hood): Inhalation of fine dust particles can cause acute mucosal irritation in the respiratory tract (H335) (3)[3]. All primary handling, weighing, and dispensing must occur within a certified chemical fume hood to prevent aerosol exposure.

Quantitative Safety Parameters

Summarizing the critical operational metrics ensures that your engineering controls and emergency responses are calibrated correctly.

ParameterValue / SpecificationActionable Insight
Fume Hood Face Velocity 80 - 100 fpmEnsures containment of airborne crystalline dust during weighing.
Nitrile Glove Thickness ≥ 0.11 mm (4.3 mil)Prevents micro-tears and dermal exposure to amphiphilic molecules.
Eyewash Flushing Duration ≥ 15 minutesRequired to fully dilute and flush the hydrochloride salt from ocular tissue.
Storage Temperature 2°C to 8°CMaintains crystalline stability and prevents hygroscopic degradation.
Spill Neutralization pH 6.5 - 7.5Validates complete decontamination of work surfaces post-spill.

Operational Workflow

G Start Start Protocol Hazard Hazard Assessment (Identify H315, H319, H335) Start->Hazard PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Hazard->PPE Hood Transfer to Chemical Fume Hood (Min face velocity 80-100 fpm) PPE->Hood Dispense Weighing & Dispensing (Use Anti-static tools) Hood->Dispense Experiment Execute Laboratory Workflow Dispense->Experiment Decon Decontamination of Workspace Experiment->Decon Disposal Hazardous Waste Disposal (Solid/Aqueous streams) Decon->Disposal End Protocol Complete Disposal->End

Operational Workflow for Handling 2-Amino-2-methylhexan-1-ol hydrochloride.

Step-by-Step Methodologies

Protocol A: Safe Dispensing and Weighing Procedure

This protocol minimizes the risk of static-induced aerosolization, a common issue with hydrochloride salts ().

  • Environmental Validation : Verify the chemical fume hood is actively drawing air at a face velocity of 80-100 fpm via the digital monitor. Self-validation: Perform a visual flutter test using a small piece of tissue paper at the sash opening.

  • PPE Integrity Check : Inspect double-layered nitrile gloves (≥0.11 mm) for micro-tears by trapping air and applying light pressure. Don unvented splash goggles and a closed-front lab coat.

  • Static Mitigation : Hydrochloride salts are highly prone to static cling. Discharge the weighing boat and spatula using an anti-static ionizer gun (e.g., Zerostat) to prevent aerosolization of the powder during transfer.

  • Dispensing : Open the reagent bottle only inside the fume hood. Transfer the solid using a grounded stainless-steel spatula. Cap the bottle immediately after dispensing to prevent hygroscopic moisture absorption.

  • Primary Decontamination : Wipe the exterior of the closed reagent bottle and the spatula with a damp disposable towel (water is sufficient due to the salt's high aqueous solubility) before removing them from the hood.

Protocol B: Spill Mitigation and Decontamination
  • Isolation : Immediately halt work and alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate 5-foot radius.

  • Aerosol Suppression : Do NOT dry sweep. Gently cover the spilled crystalline powder with damp, absorbent paper towels. The moisture will dissolve the salt and prevent the generation of inhalable irritating dust.

  • Collection : Using a non-sparking chemical scoop, gather the damp towels and dissolved residue into a wide-mouth hazardous waste container.

  • Surface Neutralization : Wash the affected surface with a mild soap and water solution. Self-validation: Wipe the area with a pH indicator strip to ensure no acidic hydrochloride residue remains (target pH 6.5-7.5).

Protocol C: Waste Segregation and Disposal Plan
  • Solid Waste Segregation : Place all contaminated consumables (gloves, weigh boats, paper towels) into a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Aqueous Waste Collection : Collect any aqueous solutions containing the dissolved salt into a clearly labeled high-density polyethylene (HDPE) carboy. Ensure the container is compatible with mildly acidic/basic aqueous streams. Do not mix with halogenated organic waste.

  • Regulatory Labeling : Affix a GHS-compliant hazardous waste label indicating "Contains 2-Amino-2-methylhexan-1-ol hydrochloride (Irritant, Harmful)". Store the waste container in a secondary containment tray at room temperature until institutional EHS pickup.

References

Sources

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